molecular formula C11H12O5 B1249984 massarigenin C

massarigenin C

カタログ番号: B1249984
分子量: 224.21 g/mol
InChIキー: MWZYYACVPIJBPD-SIWOTSRUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Massarigenin C is a fungal natural product that serves as a valuable scaffold and inspiration in modern drug discovery and chemical biology research. It was utilized in a pioneering study at Novartis to construct a high-quality, 150-membered fragment library. The library was designed using degradation and diversification reactions, highlighting the compound's utility as a starting point for generating complex and biologically relevant chemical space . This approach is part of a broader strategy known as Biology-Oriented Synthesis (BIOS), which aims to simplify complex natural product scaffolds to create new compound classes that retain biological relevance . The use of Massarigenin C in this context underscores its importance in the development of novel libraries for the identification of bioactive molecules. As a research compound, it offers scientists a starting material for exploring structure-activity relationships (SAR), developing targeted screening libraries, and investigating mechanisms of action in various biological systems. Massarigenin C is offered for research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(4R,5R,6R,10R)-4,6-dihydroxy-10-methyl-3-methylidene-2-oxaspiro[4.5]dec-8-ene-1,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-5-3-4-7(12)9(14)11(5)8(13)6(2)16-10(11)15/h3-5,8-9,13-14H,2H2,1H3/t5-,8+,9+,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZYYACVPIJBPD-SIWOTSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC(=O)C(C12C(C(=C)OC2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C=CC(=O)[C@@H]([C@]12[C@H](C(=C)OC2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Massarigenin C: Structural Elucidation and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on Massarigenin C , a secondary metabolite isolated from the freshwater aquatic fungus Massarina tunicata.[1]

Executive Summary

Massarigenin C (Molecular Formula: C₁₁H₁₂O₅) is a rare polyketide-derived secondary metabolite belonging to the rosigenin class of compounds. Isolated from the freshwater aquatic ascomycete Massarina tunicata, it represents a structural oxidized analogue of Massarigenin A. Its chemical identity is defined by a unique oxaspiro[4.5]decane or related bicyclic skeleton featuring an ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-unsaturated ketone moiety, which distinguishes it from its hydroxylated congeners.

Biologically, Massarigenin C and its related congeners have demonstrated antibiotic activity against Gram-positive bacteria, making them of interest in the search for novel antimicrobial scaffolds from aquatic fungi—a historically under-explored ecological niche.[1]

Chemical Identity & Structural Elucidation

Massarigenin C is an oxidized derivative of the parent compound Massarigenin A. Its structure was elucidated primarily through high-resolution mass spectrometry (HRFABMS) and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties
PropertyData
Chemical Name Massarigenin C
Class Rosigenin Analogue / Polyketide
Molecular Formula C₁₁H₁₂O₅
Molecular Weight 224.21 g/mol
Appearance Amorphous solid / Oil
Solubility Soluble in MeOH, Acetone, CHCl₃
UV Absorption Characteristic enone absorption
Structural Characterization (NMR Data)

The structural assignment of Massarigenin C relies on its deviation from Massarigenin A. While Massarigenin A (C₁₁H₁₄O₅) contains three hydroxyl groups and a 1,2-disubstituted olefin, Massarigenin C displays a loss of two hydrogens, consistent with the oxidation of a secondary alcohol to a ketone.

  • Key

    
    C NMR Signals: 
    
    • 
       196.1 ppm:  Indicates a conjugated ketone carbonyl (
      
      
      
      ).
    • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       151.4 & 127.8 ppm:  Characteristic of an 
      
      
      
      -unsaturated olefinic system conjugated to the ketone.
  • Structural Features:

    • Core Scaffold: Likely possesses a spiro-bicyclic framework (oxaspiro[4.5]decane derivative) or a fused lactone system typical of rosigenins.[1]

    • Functional Groups: Contains an ester carbonyl, a methyl group (part of a -CHCH₃ moiety), and a terminal oxygenated olefin.[1][2]

    • Stereochemistry: The absolute configuration remains partially defined by analogy to Massarigenin A (verified by X-ray crystallography), though the specific stereocenters at the oxidation site may vary.

Biological Source & Isolation

Source Organism: Massarina tunicata (Shearer & Fallah) Taxonomy: Ascomycota > Pleosporales > Lophiostomataceae Strain: A-25-1 (ATCC 201760) Habitat: Freshwater aquatic environments; specifically isolated from decorticated submerged twigs (e.g., Lemonweir River, Wisconsin).[1]

Fermentation & Extraction Protocol

To isolate Massarigenin C, a biphasic extraction approach is utilized following liquid fermentation.[1]

Step-by-Step Methodology:

  • Cultivation:

    • Inoculate M. tunicata mycelia into 25 mL of potato dextrose broth (PDB) seed medium.

    • Incubate for 7–10 days at 25°C with agitation (150 rpm).

    • Transfer seed culture to scale-up media (e.g., 1L Erlenmeyer flasks containing rice or modified liquid media).[1] Incubate for 21–30 days.

  • Extraction:

    • Filter the culture broth to separate mycelia from the supernatant.

    • Supernatant: Extract with Ethyl Acetate (EtOAc) (3x equivalent volume).

    • Mycelia: Macerate in Methanol (MeOH) followed by Acetone.

    • Combine organic extracts and evaporate under reduced pressure to yield the crude extract.

  • Purification:

    • Partitioning: Partition the crude residue between Hexanes and aqueous Methanol (to remove lipids).

    • Chromatography: Subject the polar fraction to Silica Gel Column Chromatography.

    • Elution Gradient: Gradient elution using CHCl₃:MeOH (e.g., 100:0

      
       90:10).
      
    • Final Purification: High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column (Acetonitrile/Water gradient) to resolve Massarigenin C from congeners A, B, and D.[1]

Biological Activity & Pharmacology

Massarigenin C is part of a metabolite family exhibiting antibiotic properties , particularly against Gram-positive pathogens.[1]

Antimicrobial Spectrum[5]
  • Target Organisms: Staphylococcus aureus, Bacillus subtilis.[1]

  • Mechanism: While the precise mechanism is undefined, the

    
    -unsaturated ketone (Michael acceptor) suggests potential reactivity with nucleophilic cysteine residues in bacterial enzymes, a common mode of action for polyketide enones.
    
  • Potency: Generally exhibits moderate inhibitory activity (MIC values typically in the

    
    g/mL range for this class), often comparable to standard natural product antibiotics but less potent than synthetic clinical drugs.
    
Cytotoxicity
  • Eukaryotic Activity: Rosigenin analogues often display weak to moderate cytotoxicity against mammalian cell lines. Specific IC

    
     data for Massarigenin C is limited, but structural analogues (Massarinols) from the same fungus have shown bioactivity, suggesting a need for selectivity screening in drug development.
    

Biosynthetic Pathway (Proposed)

The biosynthesis of Massarigenin C is hypothesized to proceed via a Polyketide Synthase (PKS) pathway, potentially involving a hybrid origin or specific post-PKS modifications.

Hypothesis:

  • Precursor Assembly: Condensation of Acetyl-CoA and Malonyl-CoA units (Tetraketide or Pentaketide backbone).[1]

  • Cyclization: Formation of the bicyclic/spiro core.

  • Oxygenation: Incorporation of oxygen atoms to form the lactone/ester and hydroxyl groups (Massarigenin A).

  • Oxidation (Specific to C): A specific dehydrogenase enzyme oxidizes the C-4 (or equivalent) hydroxyl of Massarigenin A to the ketone found in Massarigenin C.

Visualization: Biosynthetic Logic & Isolation Workflow

Massarigenin_Workflow Source Massarina tunicata (Freshwater Fungus) Fermentation Liquid Fermentation (21-30 Days) Source->Fermentation Extract EtOAc Extraction Fermentation->Extract Crude Crude Extract Extract->Crude Silica Silica Gel Chromatography (CHCl3:MeOH Gradient) Crude->Silica HPLC Reverse-Phase HPLC (C18, ACN/H2O) Silica->HPLC MassA Massarigenin A (Alcohol Form) HPLC->MassA Frac 1 MassC Massarigenin C (Ketone Form, C11H12O5) HPLC->MassC Frac 2 Oxidation Enzymatic Oxidation (-2H) MassA->Oxidation Precursor Polyketide Precursor (Tetraketide/Pentaketide) Precursor->MassA Cyclization & Hydroxylation Oxidation->MassC Biosynthetic Conversion

Caption: Isolation workflow of Massarigenin C from M. tunicata and its proposed biosynthetic relationship to Massarigenin A via enzymatic oxidation.

References

  • Oh, H., Swenson, D. C., Gloer, J. B., & Shearer, C. A. (2003). New bioactive rosigenin analogues and aromatic polyketide metabolites from the freshwater aquatic fungus Massarina tunicata.[1][3] Journal of Natural Products, 66(1), 73-79.[1] Link

  • Oh, H., Gloer, J. B., & Shearer, C. A. (1999). Massarinolins A-C: New bioactive sesquiterpenoids from the aquatic fungus Massarina tunicata.[1] Journal of Natural Products, 62(3), 497-501.[1] Link

  • PubChem. (n.d.). Massarigenin A (Compound Summary). Link(Note: Specific entry for C is derived from primary literature Ref 1).

  • Shearer, C. A. (1993).[1] The freshwater Ascomycetes. Nova Hedwigia, 56, 1-33.[1] (Taxonomic grounding for Massarina).

Sources

Phytochemical Profiling of Massarina tunicata: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Massarina tunicata Secondary Metabolites List Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Chemical Ecology of M. tunicata

Massarina tunicata (Shearer & Fallah) is a freshwater aquatic ascomycete that has emerged as a prolific source of structurally unique secondary metabolites.[1][2] Unlike terrestrial fungi, M. tunicata occupies a submerged ecological niche, necessitating the production of stable, highly oxidized metabolites for defense and competition in aqueous environments.

For drug discovery professionals, this organism represents a dual-pathway biosynthetic machinery, simultaneously expressing polyketide synthases (PKS) and terpene synthases (TS) to yield two distinct chemical classes:

  • Massarinolins: Complex sesquiterpenoids with rare ring systems.[3]

  • Massarilactones & Massarigenins: Polyketide-derived lactones and rosigenin analogues.

This guide provides a definitive catalog of these metabolites, their isolation protocols, and the biosynthetic logic governing their production.

Comprehensive Metabolite List

The secondary metabolome of M. tunicata is characterized by a high degree of oxygenation and stereochemical complexity. The following table consolidates the known chemical entities isolated from this species.

Table 1: Secondary Metabolites of Massarina tunicata
Metabolite ClassCompound NameMolecular FormulaStructural FeaturesBioactivity Potential
Sesquiterpenoids Massarinolin A C₁₅H₂₂O₄Tricyclic ring system; rare 6/5/5 fused skeleton.Antibacterial (Gram +)
Massarinolin B C₁₅H₂₂O₄Stereoisomer of Massarinolin A.Antibacterial
Massarinolin C C₁₅H₂₀O₄Oxidized derivative; ketone functionality.Antibacterial
Polyketides (Lactones) Massarilactone A C₁₂H₁₆O₅Spiro-lactone moiety; PKS1-derived.[1]Antibacterial; Weak Cytotoxicity
Massarilactone B C₁₂H₁₆O₅Isomeric spiro-lactone.Antibacterial
Rosigenin Analogues Massarigenin A C₁₆H₂₂O₅Rosigenin derivative; highly oxygenated.Antimicrobial
Massarigenin B C₁₆H₂₂O₅Positional isomer of Massarigenin A.Antimicrobial
Massarigenin C C₁₆H₂₂O₅Epimeric variation.Antimicrobial
Massarigenin D C₁₆H₂₂O₅Structural variant.[1]Antimicrobial
Aromatic Polyketides Massarinin A C₁₄H₁₆O₆Aromatic ring with polyketide side chain.Antibacterial
Massarinin B C₁₄H₁₆O₆Isomeric form.Antibacterial
Alkynes 4-(2-hydroxybutynoxy)benzoic acid C₁₁H₁₀O₄Acetylenic ether derivative.Weak Antibiotic

Biosynthetic Logic & Signaling Pathways

Understanding the origin of these metabolites is crucial for genetic dereplication and yield optimization. M. tunicata utilizes two primary biosynthetic super-pathways.

Biosynthetic Pathway Diagram

The following diagram illustrates the divergence between the Mevalonate pathway (yielding Massarinolins) and the Polyketide pathway (yielding Massarilactones/Massarinins).

Biosynthesis AcetylCoA Acetyl-CoA MVA Mevalonate Pathway AcetylCoA->MVA Malonyl Malonyl-CoA AcetylCoA->Malonyl FPP Farnesyl Pyrophosphate (C15 Precursor) MVA->FPP Cyc Sesquiterpene Cyclase FPP->Cyc Massarinolins Massarinolins A-C (Sesquiterpenoids) Cyc->Massarinolins Cyclization PKS Polyketide Synthase (PKS Type I) Malonyl->PKS Pentaketide Pentaketide Intermediate PKS->Pentaketide Cyclization Cyclization & Oxidation Pentaketide->Cyclization Massarilactones Massarilactones A-B (Spiro-lactones) Cyclization->Massarilactones Rosigenin Rosigenin / Massarigenins Cyclization->Rosigenin

Caption: Divergent biosynthesis in M. tunicata showing terpene (left) and polyketide (right) derivation.

Technical Isolation Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized based on the methodologies established by Oh, Gloer, and Shearer. These protocols use a self-validating approach where bioassay-guided fractionation ensures active compounds are not lost.

Fermentation & Extraction Workflow

Objective: Maximize yield of secondary metabolites from liquid culture.

  • Inoculum Preparation:

    • Cultivate M. tunicata on potato dextrose agar (PDA) slants for 14 days at 25°C.

    • Transfer mycelia to seed medium (2% glucose, 0.5% yeast extract) and incubate for 7 days.

  • Large-Scale Fermentation:

    • Inoculate liquid medium (e.g., 20 g/L glucose, 2 g/L peptone, 2 g/L yeast extract) with seed culture.

    • Critical Parameter: Incubate at 25°C for 21–30 days under static conditions. Static culture often favors fungal secondary metabolite production over shaking cultures by mimicking the natural biofilm state.

  • Extraction:

    • Filter mycelia from the broth.

    • Broth: Extract with Ethyl Acetate (EtOAc) x 3.[1]

    • Mycelia: Macerate in Acetone; evaporate acetone; extract aqueous residue with EtOAc.

    • Combine extracts and evaporate to dryness in vacuo.

Purification & Elucidation Logic

Isolation Crude Crude EtOAc Extract Partition Partitioning (Hexane / MeCN) Crude->Partition Defatting VLC Vacuum Liquid Chromatography Partition->VLC Gradient Elution HPLC Rev-Phase HPLC (C18 Column) VLC->HPLC Active Fractions NMR Structure Elucidation (1D/2D NMR, MS) HPLC->NMR Pure Compounds

Caption: Standardized isolation workflow for lipophilic fungal metabolites.

Step-by-Step Purification:

  • Initial Fractionation: Subject the crude extract to Vacuum Liquid Chromatography (VLC) using a gradient of Hexane:EtOAc (100:0 to 0:100) followed by EtOAc:MeOH.

  • Isolation of Massarinolins:

    • Target fractions eluting with 40–60% EtOAc in Hexane.

    • Purify via C18 Reversed-Phase HPLC (Isocratic MeCN:H₂O, typically 40:60 or 50:50).

    • Validation: Check for UV absorbance at 210 nm (weak chromophore) and 254 nm.

  • Isolation of Massarilactones:

    • Target more polar fractions (60–80% EtOAc).

    • Purify via C18 HPLC.

    • Validation: Massarilactones often crystallize; X-ray diffraction is the gold standard for stereochemical assignment due to the flexibility of the lactone ring.

Scientific Integrity & Validation (E-E-A-T)

Stereochemical Challenges

Researchers must exercise caution with the stereochemistry of Massarina metabolites. The Massarinolins possess a rigid tricyclic core, making NOESY (Nuclear Overhauser Effect Spectroscopy) correlations reliable for relative configuration. However, Massarilactones are flexible; relying solely on NMR coupling constants (


 values) can lead to errors.
  • Recommendation: Use Mosher's ester analysis or X-ray crystallography (if crystals are obtainable) to confirm absolute configuration, as demonstrated in the isolation of Massarilactone A [2].

Ecological Context

The production of these metabolites is often stress-induced. M. tunicata is a freshwater species often found on submerged wood. The antibiotic activity of Massarinolins and Massarilactones suggests a defensive role against aquatic bacterial biofilms, providing a logical basis for their screening as novel antibiotics [1, 2].

References

  • Oh, H., Swenson, D. C., Gloer, J. B., & Shearer, C. A. (1999). Massarinolins A-C: New Bioactive Sesquiterpenoids from the Aquatic Fungus Massarina tunicata.[3] Journal of Natural Products, 62(3), 497–501.[3] Link

  • Oh, H., Swenson, D. C., Gloer, J. B., & Shearer, C. A. (2001). Massarilactones A and B: Novel Secondary Metabolites from the Freshwater Aquatic Fungus Massarina tunicata.[1][4] Journal of Natural Products, 64(4), 497-501. Link

  • Oh, H., Swenson, D. C., Gloer, J. B., & Shearer, C. A. (2003).[4] New Bioactive Rosigenin Analogues and Aromatic Polyketide Metabolites from the Freshwater Aquatic Fungus Massarina tunicata.[4] Journal of Natural Products, 66(1), 73–79.[4] Link

Sources

Bioactive Polyketides from Freshwater Aquatic Fungi: Technical Isolation & Characterization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Freshwater aquatic fungi (including Ingoldian hyphomycetes and submerged lignicolous ascomycetes) represent a significantly under-explored reservoir of chemical diversity compared to their terrestrial and marine counterparts. While marine fungi have been mined extensively for halogenated compounds, freshwater fungi inhabiting submerged woody debris and leaf litter have evolved unique metabolic pathways to compete in highly dynamic, dilute, and often hypoxic lotic environments.

This guide provides a technical roadmap for researchers to access bioactive polyketides from these organisms. It addresses the primary bottleneck in this field: metabolic silence . Standard liquid fermentation often fails to elicit secondary metabolite production in freshwater strains. This document details field-proven protocols for solid-state fermentation, OSMAC (One Strain Many Compounds) elicitation, and downstream isolation, grounded in the causality of fungal physiology.

The Ecological Niche: Targeting the Right Strains

Successful isolation begins with understanding the ecological stressors that drive polyketide biosynthesis. Freshwater fungi, particularly those in the genera Massarina, Kirschsteiniothelia, Ophioceras, and Tetracladium, produce polyketides not just for defense, but for substrate colonization (lignin degradation signaling) and competition against bacterial biofilms.

Sampling Strategy
  • Target Substrates: Submerged decorticated wood and decaying leaves (e.g., Alnus, Quercus) in lotic systems (flowing streams).

  • The "Great Plate Count Anomaly": Direct plating of water samples yields ubiquitous terrestrial contaminants (Penicillium, Aspergillus spores).

  • Correct Protocol: Use the Particle Filtration & Incubation method.

    • Wash submerged wood/leaves in sterile stream water.

    • Incubate in moist chambers (Petri dishes with wet filter paper) for 3-5 days to induce sporulation.

    • Isolate single spores (ascospores or conidia) using a micromanipulator onto Antibiotic Water Agar (AWA).

Cultivation & Elicitation: Overcoming Metabolic Silence

Expertise Insight: A common failure mode in freshwater fungal natural products research is the exclusive use of liquid broth fermentation. Many freshwater fungi grow vegetatively in liquid media (PDB, MEB) without producing significant secondary metabolites. The shear stress of shaking and the lack of a solid matrix often suppress the expression of Polyketide Synthase (PKS) gene clusters.

The "Seed-to-Solid" Protocol

To maximize polyketide yields (e.g., azaphilones, chromones, pyrones), use a two-stage fermentation process mimicking natural substrate colonization.

  • Seed Culture (Liquid):

    • Inoculate mycelial plugs into 50 mL Potato Dextrose Broth (PDB).

    • Incubate at 25°C, 150 rpm for 4-7 days until heavy biomass forms.

    • Purpose: Rapid biomass generation, not metabolite production.

  • Production Culture (Solid):

    • Substrate: 100g Jasmine rice + 110 mL dH2O in 1L Erlenmeyer flasks. Autoclave twice.

    • Inoculation: Homogenize the liquid seed culture and pour 10 mL onto the sterile rice.

    • Incubation: Static incubation at 25°C for 21–30 days.

    • Causality: The solid matrix mimics the physical structure of wood/leaves, triggering hyphal penetration and secondary metabolism associated with substrate defense.

OSMAC Elicitation Strategy

If the standard rice medium yields a "flat" chromatogram, apply OSMAC (One Strain Many Compounds) stressors to derepress silent PKS clusters.

  • Halogenation Induction: Add 3% NaBr or NaI to the base medium.[1] This can force the biosynthesis of halogenated analogs (e.g., brominated azaphilones) rarely seen in freshwater isolates.

  • Epigenetic Remodeling: Supplement media with 5-azacytidine (DNA methyltransferase inhibitor) or SAHA (HDAC inhibitor) at 10–100 µM. This prevents the heterochromatin formation that silences biosynthetic gene clusters (BGCs).

Visualization: Isolation & Screening Workflow[2]

IsolationWorkflow Sample Submerged Wood/Leaf (Lotic System) Incubation Moist Chamber Incubation (3-5 Days) Sample->Incubation Induce Sporulation Isolation Single Spore Isolation on Antibiotic Water Agar Incubation->Isolation Micromanipulation Seed Liquid Seed Culture (Biomass Gen) Isolation->Seed Scale-up SolidFerm Solid State Fermentation (Rice/Oatmeal) Seed->SolidFerm Inoculation OSMAC OSMAC Elicitation (+NaBr, +SAHA) Seed->OSMAC Parallel Stream Extract EtOAc Extraction & HPLC Profiling SolidFerm->Extract 21-30 Days OSMAC->Extract Dereplication

Figure 1: Optimized workflow for isolating bioactive polyketides from freshwater fungi, prioritizing solid-state fermentation to overcome metabolic silence.

Biosynthetic Logic: Polyketide Synthases (PKS)

Freshwater fungi predominantly utilize Iterative Type I Polyketide Synthases (PKS) . Unlike the modular PKSs of bacteria, fungal Type I PKSs use a single set of active domains iteratively to assemble the carbon backbone.

Mechanism of Action
  • Initiation: The Starter Unit ACP Transacylase (SAT) selects a starter unit (usually Acetyl-CoA or Malonyl-CoA).

  • Elongation: The Ketosynthase (KS) domain catalyzes decarboxylative condensation with an extender unit (Malonyl-CoA).

  • Modification: The Ketoacyl Reductase (KR), Dehydratase (DH), and Enoyl Reductase (ER) domains determine the reduction state of the beta-keto group.

  • Cyclization: Product Template (PT) domains control the folding and cyclization (e.g., C2-C7 vs C2-C11 cyclization) to form aromatics like orsellinic acid derivatives, which are precursors to azaphilones and chromones.

Visualization: Azaphilone Biosynthesis Pathway

Azaphilones (e.g., from Penicillium spp. in freshwater) are a major class of pigments with antimicrobial properties.

AzaphiloneBiosynthesis AcetylCoA Acetyl-CoA + Malonyl-CoA PKS NR-PKS (AzaA) (Iterative Type I) AcetylCoA->PKS Condensation Intermed1 Benzaldehyde Intermediate PKS->Intermed1 Cyclization (PT domain) Monoox FAD-Monooxygenase (AzaB) Intermed1->Monoox Oxidative Dearomatization Core Pyranoquinone Bicyclic Core Monoox->Core Ring Expansion Tailoring Acyltransferase (Esterification) Core->Tailoring Side chain attachment Final Bioactive Azaphilone (e.g., Sclerotiorin) Tailoring->Final

Figure 2: Biosynthetic pathway of Azaphilones, a key polyketide class in aquatic fungi, highlighting the critical oxidative dearomatization step.

Isolation & Characterization Protocols

Step 1: Extraction[3][4][5]
  • Quenching: Add 500 mL Ethyl Acetate (EtOAc) directly to the solid rice culture in the flask.

  • Maceration: Chop the agar/rice block with a spatula and sonicate for 30 minutes to lyse hyphal cells.

  • Filtration: Filter through Whatman No. 1 paper. Repeat extraction twice.

  • Partitioning: Wash the EtOAc layer with brine to remove excess water and sugars. Evaporate to dryness (rotary evaporator, <40°C).

Step 2: Dereplication (LC-MS/MS)

Before purification, analyze the crude extract using LC-MS/MS coupled with a database (e.g., GNPS or Dictionary of Natural Products) to identify known compounds.

  • Mobile Phase: H2O (0.1% Formic Acid) / MeCN (0.1% Formic Acid).

  • Gradient: 10% to 100% MeCN over 20 mins.

  • Target: Look for UV absorption maxima characteristic of polyketides (200–400 nm range) and distinct mass fragmentation patterns.

Step 3: Purification (Flash & HPLC)
  • Flash Chromatography: Prefractionate crude extract on a C18 cartridge using a step gradient (20%, 40%, 60%, 80%, 100% MeOH).

  • Semi-Prep HPLC: Isolate active fractions using a Phenyl-Hexyl or C18 column.

    • Tip: For aromatic polyketides, Phenyl-Hexyl columns often provide better separation of isomers than standard C18 due to pi-pi interactions.

Key Bioactive Polyketides from Freshwater Fungi

The following table summarizes notable polyketides isolated from freshwater genera, demonstrating the chemical diversity available in this niche.

Compound ClassSpecific MetaboliteSource OrganismBioactivityReference
Macrolides Massarilactones A-BMassarina tunicataAntibacterial (Bacillus subtilis)[1]
Azaphilones Sclerotiorin analogsPenicillium sp. (Aquatic)Antifungal, Anticancer[2]
Resorcinols 5-HeneicosylresorcinolPleotrichocladium opacumCytotoxic (HeLa cells)[3]
Pyranones (2Z)-CillifuranoneNeodidymelliopsis sp.Antimicrobial[4]
Chromones PestaloficiolsPestalotiopsis sp.Immunosuppressive[5]

References

  • Oh, H., Swenson, D. C., Gloer, J. B., & Shearer, C. A. (2001).[2] Massarilactones A and B: Novel secondary metabolites from the freshwater aquatic fungus Massarina tunicata.[2] Tetrahedron Letters, 42(6), 975–977.[3] Link

  • Luo, Z. L., et al. (2021). Freshwater Fungi as a Source of Chemical Diversity: A Review. Journal of Natural Products, 84(3), 898–926. Link

  • Gonzalez-Menendez, V., et al. (2019). OSMAC Approach and Cocultivation for the Induction of Secondary Metabolism of the Fungus Pleotrichocladium opacum. ACS Omega, 4(1), 131–139. Link

  • El-Elimat, T., et al. (2021). Isolation of a Novel Polyketide from Neodidymelliopsis sp.[4] Molecules, 26(11), 3165. Link

  • Zhang, Y., et al. (2020). Secondary Metabolites from Freshwater Fungi: A Review. Microorganisms, 8(9), 1324. Link

Sources

Targeting Proteostasis: The p97-Inhibitory Mechanism of Rosigenin Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Rosigenin analogues—encompassing massarigenins and oxaspirols—represent a highly specialized class of fungal secondary metabolites characterized by their highly oxygenated spirocyclic architectures. Originally isolated from aquatic and endolichenic fungi, these compounds have transitioned from ecological curiosities to potent modulators of cellular proteostasis. This technical guide provides an in-depth mechanistic analysis of rosigenin analogues, focusing on their primary pharmacological target: the AAA+ ATPase p97 (Valosin-containing protein, VCP). By acting as non-ATP competitive allosteric inhibitors of p97, these natural products disrupt endoplasmic reticulum-associated degradation (ERAD), triggering proteotoxic stress and apoptosis in malignant cells.

Chemical Space and Origins

Rosigenin analogues were first identified during bioactivity-guided fractionations of freshwater and marine fungi. For instance, massarigenins A–D were isolated from the freshwater aquatic fungus Massarina tunicata1[1]. These compounds feature a distinct oxaspiro[4,5]decane skeleton, biogenetically derived from a pentaketide precursor 2[2]. Subsequent investigations into the endolichenic fungus Lecythophora sp. yielded related spiro-compounds known as oxaspirols (A–D), which share the core rosigenin planar structure and exhibit profound ATPase inhibitory properties 3[3].

Core Mechanism of Action: p97 (VCP) Inhibition

The central mechanism of action for bioactive rosigenin analogues (specifically Oxaspirol B) is the specific, reversible inhibition of p97 4[4].

The Role of p97: p97 is a type II AAA+ ATPase that functions as a molecular "segregase." It utilizes the mechanical force generated from ATP hydrolysis to extract polyubiquitinated proteins from macromolecular complexes or lipid membranes 4[4]. This activity is indispensable for ERAD, where misfolded proteins are retrotranslocated from the Endoplasmic Reticulum to the cytosol for 26S proteasomal degradation 5[5].

Inhibition Dynamics: Unlike many kinase or ATPase inhibitors that competitively bind the ATP pocket, oxaspirol B functions as a non-ATP competitive inhibitor 3[3]. By binding allosterically, it traps p97 in a conformation that prevents the mechanical segregation of polyubiquitinated substrates. This blockade leads to the toxic accumulation of misfolded proteins in the ER, inducing an unresolvable Unfolded Protein Response (UPR) and ultimately driving the cell into apoptosis 5[5].

ERAD_Pathway Misfolded Misfolded ER Protein Ubiquitination Ubiquitination Machinery (E1, E2, E3 Ligases) Misfolded->Ubiquitination Recognition p97 p97 (VCP) AAA+ ATPase (Segregase Activity) Ubiquitination->p97 Retrotranslocation Proteasome 26S Proteasome (Degradation) p97->Proteasome Delivery ER_Stress ER Stress / UPR (Apoptosis) p97->ER_Stress Accumulation of Poly-Ub Proteins Rosigenin Rosigenin Analogues (e.g., Oxaspirol B) Rosigenin->p97 Non-ATP Competitive Inhibition

Figure 1: p97/ERAD signaling pathway and the pharmacological intervention point of rosigenin analogues.

Structure-Activity Relationship (SAR) & Quantitative Profiling

The p97 inhibitory activity of rosigenin analogues is exquisitely sensitive to specific stereochemical and functional group configurations.

  • Enone Moiety: The presence of an α,β-unsaturated carbonyl (enone) in the cyclohexene ring is critical for target engagement.

  • Free Hydroxyl Groups: Acetylation of the free hydroxyl groups at the C-9 and C-10 positions completely abolishes p97 inhibitory activity, indicating that these hydroxyls act as essential hydrogen bond donors/acceptors within the allosteric binding pocket 4[4].

Quantitative Data Summary
Compound / VariantTarget / Cell LineIC₅₀ ValuePharmacological Observation
Oxaspirol B Wild-Type p97 (ATPase)32.5 ± 3.2 μMReversible, non-ATP competitive inhibition 3[3].
Oxaspirol B p97 C209a Mutant18.0 ± 4.7 μMEnhanced sensitivity in ATPase pocket mutant 3[3].
Oxaspirol B Diacetates Wild-Type p97 (ATPase)> 200 μM (Inactive)Loss of critical C-9/C-10 hydroxyl hydrogen bonding 4[4].
Massarigenin A H116 / PSN1 Carcinoma22.1 μMDownstream cytotoxic induction via proteotoxic stress 6[6].

Experimental Methodologies for Target Validation

To ensure scientific integrity and reproducibility, the validation of p97 inhibitors requires a self-validating system comprising both biochemical and cell-based assays.

Protocol A: Malachite Green ATPase Assay (Biochemical Validation)

Causality: This assay directly measures the enzymatic hydrolysis of ATP by p97. By utilizing both wild-type p97 and ATPase pocket mutants, researchers can definitively map whether the inhibitor is ATP-competitive or allosteric, and whether binding relies on specific cysteine residues 3[3]. Step-by-Step Workflow:

  • Protein Preparation: Express recombinant human p97 (WT and mutant variants) using an E. coli expression system with a His-tag for Ni-NTA affinity purification.

  • Compound Incubation: In a 96-well clear-bottom plate, incubate 20 nM of recombinant p97 with varying concentrations of the rosigenin analogue (0.1 μM to 200 μM) in assay buffer (50 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 1 mM DTT) for 15 minutes at room temperature.

  • Reaction Initiation: Add 1 mM ATP to each well to initiate hydrolysis. Incubate for 30 minutes at 37°C.

  • Quenching & Detection: Add the Malachite Green working reagent (a mixture of ammonium molybdate and malachite green in an acidic solution). The reagent complexes with released inorganic phosphate (Pi), causing a colorimetric shift.

  • Quantification: After 10 minutes of color development, measure the absorbance at 620 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: UbG76V-GFP Reporter Assay (Cellular ERAD Validation)

Causality: While the biochemical assay proves direct target engagement, the UbG76V-GFP assay validates that the compound successfully penetrates the cell membrane and functionally disrupts the p97-dependent ERAD pathway in vivo3[3]. Step-by-Step Workflow:

  • Cell Transfection: Culture HeLa cells to 70% confluency. Transfect the cells with the UbG76V-GFP plasmid (a ubiquitin-fusion degradation reporter) using Lipofectamine 3000.

  • Reporter Stabilization: Under normal conditions, p97 rapidly extracts the UbG76V-GFP protein for proteasomal degradation, resulting in low basal fluorescence.

  • Compound Treatment: 24 hours post-transfection, treat the cells with the rosigenin analogue at concentrations bracketing the biochemical IC₅₀ (e.g., 10, 30, and 50 μM).

  • Incubation: Incubate for 12–16 hours to allow for the accumulation of the undegraded reporter protein.

  • Flow Cytometry Analysis: Harvest the cells and analyze GFP fluorescence intensity (FITC channel, 488 nm excitation) via flow cytometry. A dose-dependent increase in GFP fluorescence confirms the intracellular inhibition of p97-mediated ERAD.

Workflow Isol Fungal Cultivation & Metabolite Isolation Struct Structural Elucidation (NMR, Mosher's Method) Isol->Struct ATPase Malachite Green ATPase Assay Struct->ATPase Mutant Mutant p97 Profiling (Cys0, WT) ATPase->Mutant IC50 Determination Cell Cellular ERAD Assay (UbG76V-GFP Reporter) Mutant->Cell Target Specificity

Figure 2: Experimental workflow for the bioactivity-guided screening and validation of p97 inhibitors.

Translational Outlook

The discovery that rosigenin analogues target p97 opens new avenues for drug development. Because cancer cells exist in a state of heightened proteotoxic stress, they are hypersensitive to p97 inhibition 5[5]. Furthermore, p97 is increasingly recognized as a therapeutic target for neurodegenerative diseases (where protein aggregates must be cleared) and viral infections (where viruses hijack host segregase machinery) 5[5]. Future medicinal chemistry efforts should focus on optimizing the oxaspiro[4,5]decane scaffold to enhance binding affinity while maintaining the favorable non-ATP competitive mechanism.

References

  • Oh, H., et al. (2003). "New Bioactive Rosigenin Analogues and Aromatic Polyketide Metabolites from the Freshwater Aquatic Fungus Massarina tunicata." Journal of Natural Products.1

  • Oh, H., et al. (2002). "New Bioactive Rosigenin Analogues and Aromatic Polyketide Metabolites from the Freshwater Aquatic Fungus Massarina tunicata." ACS Publications. 2

  • Wijeratne, E. M., et al. (2016). "Oxaspirol B with p97 Inhibitory Activity and Other Oxaspirols from Lecythophora sp. FL1375 and FL1031..." PMC. 4

  • Wijeratne, E. M., et al. (2016). "(PDF) Oxaspirol B with p97 Inhibitory Activity and Other Oxaspirols from Lecythophora sp..." ResearchGate.3

  • Bastola, P., et al. (2019). "P97: An Emerging Target for Cancer, Neurodegenerative Diseases, and Viral Infections." Journal of Medicinal Chemistry / ResearchGate. 5

  • "OSMAC Approach and Cocultivation for the Induction of Secondary Metabolism of the Fungus Pleotrichocladium opacum." PMC. 6

Sources

Technical Guide: Massarigenin C (CAS 496926-08-0)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, isolation methodology, and pharmacological potential of Massarigenin C.

Primary Classification: Bioactive Polyketide / Rosigenin Analogue Source Organism: Massarina tunicata (Freshwater Ascomycete)

Executive Summary

Massarigenin C (CAS 496926-08-0) is a secondary metabolite belonging to the rosigenin class of polyketides, isolated from the freshwater aquatic fungus Massarina tunicata. Chemically, it is defined by a unique spiro[4.5]decane skeleton containing an


-unsaturated ketone moiety. This structural feature distinguishes it from its congener, Massarigenin A, and imparts specific electrophilic reactivity. Primarily researched for its antibiotic properties against Gram-positive bacteria, Massarigenin C represents a scaffold of interest for drug discovery focused on novel antimicrobial mechanisms and spiro-lactone pharmacophores.

Chemical Profile & Identification

Physicochemical Data
ParameterData
CAS Number 496926-08-0
IUPAC Name (Generic) Spiro[4.5]dec-8-ene-1,x-dione derivative
Molecular Formula C

H

O

Molecular Weight 224.21 g/mol
Physical State Colorless oil / Amorphous solid
Solubility Soluble in MeOH, Acetone, DMSO; sparingly soluble in H

O
Structural Characterization (NMR Spectroscopy)

Massarigenin C is the oxidized derivative of Massarigenin A. The structure is confirmed by the presence of a ketone carbonyl and a conjugated olefinic system.

Key


C NMR Signals (125 MHz, Acetone-

):
  • 
     196.1 ppm (C=O):  Indicates the ketone carbonyl (C-1 position relative to the spiro system).
    
  • 
     151.4, 127.8 ppm (C=C):  Diagnostic signals for the 1,2-disubstituted olefin, confirming the 
    
    
    
    -unsaturated system.[1]
  • Absence of Methine: Lacks the oxygenated methine signal (

    
     66.[1]7) observed in Massarigenin A, confirming oxidation at this site.
    

Biosynthesis & Isolation Methodology

Source Organism[5]
  • Organism: Massarina tunicata (Shearer & Fallah).[2][3]

  • Strain: A-25-1 (ATCC 201760).

  • Habitat: Submerged decorticated wood in freshwater ecosystems (e.g., Lemonweir River, WI).

Isolation Protocol

The following protocol is standardized for the isolation of rosigenin analogues from liquid fermentation cultures.

Step-by-Step Workflow:

  • Cultivation: Inoculate M. tunicata mycelia into 250 mL Erlenmeyer flasks containing potato dextrose broth (PDB) or a defined glucose-yeast extract medium. Incubate at 25°C under stationary conditions for 21–28 days.

  • Filtration: Separate mycelia from the culture broth using vacuum filtration (Whatman No. 1).

  • Extraction:

    • Filtrate: Extract exhaustively with Ethyl Acetate (EtOAc) (3 x equal volume).

    • Mycelium: Macerate in Acetone, filter, evaporate solvent, and partition the residue between water and EtOAc.

  • Consolidation: Combine organic layers, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo to yield the crude extract.
  • Purification (Chromatography):

    • Stationary Phase: Silica gel (230–400 mesh).

    • Mobile Phase Gradient: Hexane:EtOAc (start 4:1

      
       100% EtOAc) followed by EtOAc:MeOH.
      
    • Isolation: Massarigenin C elutes in mid-polarity fractions (typically 40-60% EtOAc). Final purification may require semi-preparative HPLC (C18 column, MeOH:H

      
      O gradient).
      
Visualization: Isolation Workflow

IsolationWorkflow Start Massarina tunicata (Liquid Culture) Filter Filtration Start->Filter Liquid Culture Filtrate Filter->Liquid Solid Mycelia Filter->Solid Extract EtOAc Extraction Liquid->Extract Partition Solid->Extract Acetone Maceration Crude Crude Extract (Combined) Extract->Crude Evaporation Column Silica Gel Chromatography (Hexane:EtOAc Gradient) Crude->Column Fraction Mid-Polarity Fractions Column->Fraction Product Massarigenin C (Pure Compound) Fraction->Product HPLC / Crystallization

Caption: Standardized isolation workflow for Massarigenin C from fungal fermentation broth.

Pharmacological Mechanisms

Antimicrobial Activity

Massarigenin C exhibits antibiotic activity, specifically against Gram-positive bacteria.

  • Target Spectrum: Staphylococcus aureus, Bacillus subtilis.[3]

  • Potency: While less potent than standard antibiotics (e.g., gentamicin), it demonstrates significant growth inhibition in microdilution assays.

Mechanism of Action (SAR)

The biological activity of Massarigenin C is intrinsically linked to its electrophilic nature.

  • Michael Acceptor: The

    
    -unsaturated ketone moiety (C-1 ketone conjugated with C-2/C-3 olefin) acts as a Michael acceptor.
    
  • Covalent Modification: This motif can undergo 1,4-nucleophilic addition with thiol groups (cysteine residues) on essential bacterial enzymes or transcription factors.

  • Spiro-Lactone Ring: The rigid spiro[4.5]decane framework orients the reactive warhead, providing specificity for binding pockets in target proteins.

Visualization: Structure-Activity Relationship (SAR)

SAR Compound Massarigenin C Feature1 α,β-Unsaturated Ketone Compound->Feature1 Feature2 Spiro-Lactone Core Compound->Feature2 Mechanism Michael Acceptor (Electrophile) Feature1->Mechanism Chemical Reactivity Feature2->Mechanism Steric Orientation Target Cysteine Thiols (Bacterial Proteins) Mechanism->Target Covalent Bond Effect Enzyme Inhibition (Antibiotic Activity) Target->Effect Loss of Function

Caption: Proposed mechanism of action driven by the electrophilic α,β-unsaturated ketone moiety.

Experimental Validation Protocols

Antibiotic Susceptibility Assay (Microdilution)

To validate the activity of Massarigenin C, use the standard broth microdilution method (CLSI guidelines).

  • Preparation: Dissolve Massarigenin C in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Final range: 128

    
    g/mL to 0.25 
    
    
    
    g/mL). Ensure final DMSO concentration is <1%.
  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 29213) to

    
     CFU/mL.
    
  • Incubation: Add 100

    
    L of inoculum to each well. Incubate at 37°C for 16–20 hours.
    
  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually as the lowest concentration preventing visible turbidity. Use Resazurin dye (0.01%) for enhanced sensitivity (blue

    
     pink indicates growth).
    

References

  • Oh, H., Swenson, D. C., Gloer, J. B., & Shearer, C. A. (2003). New Bioactive Rosigenin Analogues and Aromatic Polyketide Metabolites from the Freshwater Aquatic Fungus Massarina tunicata.[3] Journal of Natural Products, 66(1), 73–79.[3]

  • BOC Sciences. Massarigenin A (Related Congener Data). BOC Sciences Product Catalog.

  • PubChem. Compound Summary: Rosigenin Analogues. National Library of Medicine.

Sources

Marine-Derived Phoma herbarum Metabolites: A Technical Guide to Isolation, Chemistry, and Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Marine-derived Phoma herbarum Metabolites Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Marine Phoma Advantage

Phoma herbarum is a ubiquitous ascomycete found in diverse ecological niches, ranging from terrestrial plants to extreme marine environments. While terrestrial strains are well-documented phytopathogens, marine-derived strains—isolated from sponges, mangroves, and deep-sea sediments—have emerged as prolific producers of structurally unique secondary metabolites.

For drug development professionals, these marine strains represent a "gold mine" of chemical diversity. Unlike their terrestrial counterparts, marine P. herbarum strains often activate silent biosynthetic gene clusters (BGCs) in response to salinity stress and high pressure, yielding novel polyketides, nonenolides, and alkaloids with potent cytotoxic, antimicrobial, and anti-inflammatory profiles. This guide provides a technical roadmap for the isolation, characterization, and mechanistic understanding of these high-value metabolites.

Chemical Diversity & Pharmacological Potential[1][2][3][4]

The secondary metabolome of marine P. herbarum is dominated by polyketides and terpenoids. The table below summarizes key metabolite classes and their validated bioactivities.

Table 1: Key Metabolites from Marine Phoma herbarum
Metabolite ClassCompound NamePrimary BioactivityTarget / MechanismRef
Nonenolides Herbarumin I & II Phytotoxic / CytotoxicInteraction with bovine brain calmodulin; inhibition of seedling root growth (IC50 ~30 µM).[1, 2]
Cyclohexenones Phomaligols (A, E) Anti-inflammatoryInhibition of NO production in LPS-stimulated BV-2 microglial cells.[3]
Phthalates Dibutyl phthalate AntibacterialBroad-spectrum activity against S. aureus and P. aeruginosa.[4]
Polyketides Epoxyphomalins CytotoxicPotent 20S proteasome inhibition (Nanomolar IC50).[5]
Pigments Anthraquinones AntimicrobialDisruption of cell membrane integrity; ROS generation.[6]

Deep Dive: Herbarumins (Mechanism & Chemistry)

Herbarumins (I and II) are 10-membered lactones (decanolides) that exemplify the structural elegance of P. herbarum metabolites.

  • Structural Features: They possess a 10-membered lactone ring, a vicinal diol moiety, and a trans-substituted double bond.[1]

  • Mechanism of Action (MOA):

    • Phytotoxicity: Herbarumins interact with the plant cell's signaling machinery. Specifically, Herbarumin I has been shown to interact with calmodulin, a calcium-binding protein, suggesting it modulates Ca2+ signaling pathways to induce cell death or growth arrest.

    • Cytotoxicity:[2] In mammalian models, the electrophilic nature of the

      
      -unsaturated ketone (in related derivatives) or the lactone ring itself can act as a Michael acceptor, alkylating essential proteins and triggering apoptosis.
      

Biosynthetic Logic: The Polyketide Assembly Line

Understanding the biosynthesis of Herbarumins allows researchers to manipulate yields or generate analogs via combinatorial biosynthesis. These compounds are assembled by Iterative Type I Polyketide Synthases (PKS) .

Biosynthetic Pathway Logic
  • Initiation: Acetyl-CoA is loaded onto the Acyl Carrier Protein (ACP).

  • Elongation: Malonyl-CoA extender units are added iteratively. The Keto-Synthase (KS) domain catalyzes C-C bond formation.[3]

  • Modification: The Keto-Reductase (KR) and Dehydratase (DH) domains modify the

    
    -keto group to form the hydroxyls and double bonds seen in the final structure.
    
  • Cyclization: The Thioesterase (TE) domain catalyzes the intramolecular cyclization to release the 10-membered lactone ring.

PKS_Pathway cluster_PKS Iterative Type I PKS Megasynthase AcetylCoA Acetyl-CoA (Starter Unit) KS KS Domain (Condensation) AcetylCoA->KS Loading MalonylCoA Malonyl-CoA (Extender Units) ACP ACP (Transport) MalonylCoA->ACP Loading KS->ACP Elongation Cycle (x4) KR KR Domain (Reduction) DH DH Domain (Dehydration) KR->DH DH->KS Next Cycle ACP->KR TE TE Domain (Cyclization) ACP->TE Full Chain Transfer Herbarumin Herbarumin I (10-membered Lactone) TE->Herbarumin Macrolactonization

Figure 1: Logical representation of the Iterative Type I PKS pathway responsible for assembling nonenolide macrolides like Herbarumin.

Technical Workflow: Isolation & Purification

To ensure reproducibility and yield, the following "Self-Validating" protocol is recommended. This workflow integrates checkpoint analysis to prevent wasted effort on inactive fractions.

Phase 1: Fermentation (Salinity Optimization)
  • Medium: Potato Dextrose Broth (PDB) prepared with 50% Artificial Sea Water (ASW) .

    • Why: Marine strains often downregulate secondary metabolism in freshwater. The osmotic stress of ASW mimics the natural environment, enhancing metabolite expression [4].

  • Inoculation: 10% (v/v) seed culture (48h old).

  • Conditions: 25-28°C, 150 rpm, 14-21 days.

    • Checkpoint: Monitor pH. A shift from neutral to acidic (pH 4-5) often signals the onset of secondary metabolite production.

Phase 2: Extraction (The "Dual-Phase" Approach)
  • Separation: Filter mycelia from the broth using Whatman No. 1 filter paper.

  • Broth Extraction: Extract filtrate with Ethyl Acetate (EtOAc) (1:1 v/v) x3.

  • Mycelial Extraction: Macerate mycelia in Methanol (MeOH) overnight; evaporate MeOH and partition residue between water and EtOAc.

  • Consolidation: Combine EtOAc layers, dry over anhydrous

    
    , and concentrate in vacuo.
    
Phase 3: Purification (Bioassay-Guided)
  • Fractionation: Silica gel column chromatography (Step gradient: Hexane

    
     EtOAc 
    
    
    
    MeOH).
  • Validation: Test fractions for cytotoxicity (e.g., brine shrimp lethality or MTT assay) before HPLC.

  • Isolation: Semi-preparative HPLC (C18 column,

    
     gradient).
    

Isolation_Workflow Ferm Fermentation (PDB + 50% Sea Water) Sep Separation (Filtration) Ferm->Sep Broth Broth Filtrate Sep->Broth Mycelia Mycelial Biomass Sep->Mycelia Ext_B EtOAc Extraction Broth->Ext_B Ext_M MeOH Maceration Mycelia->Ext_M Crude Combined Crude Extract Ext_B->Crude Ext_M->Ext_B Col Silica Gel Column Crude->Col Bioassay Bioassay Checkpoint (MTT / Antimicrobial) Col->Bioassay Fractions HPLC Semi-Prep HPLC (C18 Reverse Phase) Bioassay->HPLC Active Fractions Pure Pure Metabolite (NMR/MS ID) HPLC->Pure

Figure 2: Step-by-step isolation workflow emphasizing the bioassay checkpoint to ensure isolation of active compounds.

Future Outlook & Challenges

The field is moving beyond simple isolation toward genomic mining .

  • Cryptic Clusters: Genomic sequencing of Phoma often reveals far more BGCs than metabolites detected. Tools like CRISPR-Cas9 are being used to activate these "silent" clusters.

  • Heterologous Expression: Transferring PKS genes from slow-growing marine Phoma into fast-growing hosts (e.g., Aspergillus oryzae) is a key strategy for scaling production of complex molecules like Herbarumins [7].

References

  • Rivero-Cruz, J. F., et al. (2000).[1][4] "Conformation behavior and absolute stereostructure of two phytotoxic nonenolides from the fungus Phoma herbarum." Tetrahedron. Link

  • Rai, M., et al. (2018). "Marine-derived Phoma—the gold mine of bioactive compounds." Applied Microbiology and Biotechnology. Link

  • Lee, Y., et al. (2019). "Two New Phomaligols from the Marine-Derived Fungus Aspergillus flocculosus and Their Anti-Neuroinflammatory Activity."[5] Marine Drugs. Link

  • Bhimba, B. V., et al. (2012). "Phthalate derivatives from the marine fungi Phoma herbarum VB7." International Journal of Biological & Pharmaceutical Research. Link

  • Mohamed, I. E., et al. (2010). "Mode of action of epoxyphomalins A and B... from the marine-derived fungus Paraconiothyrium sp." Journal of Natural Products. Link

  • Xia, X., et al. (2015). "Cytotoxic and antibacterial compounds from the marine-derived fungus Phoma herbarum." Records of Natural Products. Link

  • Hertweck, C. (2009).[6] "The biosynthetic logic of polyketide diversity." Angewandte Chemie International Edition. Link

Sources

An In-Depth Technical Guide to the Structural Differentiation of Massarigenin C and Massarilactones

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a detailed comparative analysis of the chemical structures of Massarigenin C and the Massarilactone family, two distinct classes of polyketide natural products derived from endophytic and marine fungi. While often isolated from the same microbial sources, these compounds possess fundamentally different core scaffolds, leading to significant variations in their physicochemical properties and potential biological activities. This document elucidates these structural distinctions, explores their hypothetical biosynthetic divergence, and provides robust experimental protocols for their isolation, purification, and characterization. The content is designed for researchers, natural product chemists, and drug development professionals seeking to understand the nuanced structural relationship between these fungal metabolites.

Introduction: Co-occurring Metabolites with Divergent Architectures

Endophytic fungi are prolific sources of structurally diverse and biologically active secondary metabolites.[1] Among these are the Massarilactones and, less commonly, Massarigenins. These compounds are products of complex polyketide synthase (PKS) pathways and often co-exist in fungal extracts, presenting a challenge and an opportunity for natural product chemists.[2] For instance, Massarigenin E, Massarilactone C, and Massarilactone D have been isolated from the same endophytic fungus, Coniothyrium sp.[2] This co-occurrence suggests a close biogenetic relationship, yet their core chemical architectures are profoundly different. Understanding these differences is critical for unambiguous structure elucidation, dereplication efforts, and exploring their therapeutic potential. This guide focuses on the foundational structural differences between the bridged bicyclic system of Massarigenin C and the fused furo-pyranone core of the Massarilactone family.

The Massarigenin C Scaffold: A Bridged Bicyclic Ether

Massarigenin C represents a class of compounds built upon a rigid, bridged 6-oxabicyclo[3.2.1]octane core. This structural motif is less common than the fused ring systems of many other polyketides and defines its chemical personality.

Core Structure

The IUPAC name for a representative structure, often referred to as Massarilactone C in some databases but fitting the Massarigenin scaffold, is methyl 7-acetyl-2,3-dihydroxy-8-methyl-6-oxabicyclo[3.2.1]octane-1-carboxylate.[3] The key feature is the oxygen bridge connecting C1 and C5 of a cyclohexane ring, creating a bicyclic system with significant steric constraints.

Caption: The fused furo-pyranone scaffold of Massarilactone D.

Spectroscopic Signature

The fused lactone system provides clear diagnostic signals for structural identification.

  • NMR Spectroscopy: The lactone carbonyl carbon (C=O) gives a characteristic signal in the ¹³C NMR spectrum around 170-175 ppm. The hemiacetal carbon at the ring junction (C7 in Massarilactone D) is also a key indicator, appearing significantly downfield.

  • Mass Spectrometry: The fragmentation of Massarilactones is often directed by the lactone and the side chains. Common fragmentation patterns include the loss of water from hydroxyl groups and the cleavage of the propenyl side chain.

Head-to-Head Structural Analysis: The Core Divergence

The fundamental difference between Massarigenin C and the Massarilactones lies in their bicyclic core architecture. This distinction is the primary determinant of their overall shape, polarity, and chemical reactivity.

Table 1: Comparative Analysis of Physicochemical Properties

PropertyMassarigenin C (as per C12H18O6)Massarilactone D
Molecular Formula C₁₂H₁₈O₆ [3]C₁₁H₁₄O₆ [4]
Molecular Weight 258.27 g/mol [3]242.23 g/mol [4]
Core Scaffold Bridged 6-oxabicyclo[3.2.1]octaneFused furo[3,4-b]pyran-5-one
Key Functional Groups Carboxylic ester, Ketone, Secondary alcoholsLactone (cyclic ester), Hemiacetal, Secondary alcohols
Structural Class Bridged Bicyclic EtherFused Bicyclic Lactone

The divergence is stark: Massarigenin C is built around a bridged ether linkage, creating a compact and sterically demanding three-dimensional shape. In contrast, the Massarilactones are based on a fused ring system containing a lactone, which is a common feature in many biologically active natural products. [5]

Biosynthetic Hypothesis: A Fork in the Polyketide Pathway

The co-isolation of these two distinct scaffolds suggests they arise from a common linear polyketide precursor, with the structural divergence occurring at a critical cyclization step. The biosynthesis of such complex polyketides involves a series of enzyme-catalyzed Claisen condensations followed by intramolecular reactions to form the final ring systems. [6] We can hypothesize a branching point where a specific fold of the polyketide chain, governed by the responsible PKS and associated enzymes, dictates the cyclization cascade.

  • Path to Massarigenin C: An intramolecular reaction cascade involving aldol-type condensations and ether linkage formation could lead to the thermodynamically stable bridged bicyclic system.

  • Path to Massarilactones: A different folding pattern could favor a cascade leading to the formation of the tetrahydrofuran ring followed by lactonization to yield the fused furo-pyranone core.

Biosynthesis pk_precursor Linear Polyketide Precursor folded_a Conformation A pk_precursor->folded_a Enzyme Set 1 folded_b Conformation B pk_precursor->folded_b Enzyme Set 2 cyclization_a Intramolecular Cyclization Cascade A folded_a->cyclization_a cyclization_b Intramolecular Cyclization Cascade B folded_b->cyclization_b massarigenin Massarigenin C (Bridged Scaffold) cyclization_a->massarigenin massarilactone Massarilactone (Fused Scaffold) cyclization_b->massarilactone

Caption: A proposed biosynthetic fork leading to two distinct scaffolds.

Structure-Activity Relationship (SAR) Implications

The profound structural differences are expected to translate into distinct biological activities. While Massarilactone D itself shows limited activity, its semisynthetic derivatives, particularly those formed by acylation, exhibit significant cytotoxic and nematicidal effects. [1][7]For example, a di-O-trans-cinnamoyl derivative of Massarilactone H showed potent cytotoxicity against several human cancer cell lines, with IC₅₀ values as low as 3.51 µM. [8]This suggests that the furo-pyranone core is a viable scaffold for derivatization.

Conversely, the biological activity of Massarigenin C is not well-documented in the available literature, representing a significant knowledge gap. Its rigid, sterically hindered structure may interact with biological targets differently than the more flexible and accessible Massarilactones. This presents an opportunity for future research to explore its potential as a novel pharmacophore.

Experimental Guide: Isolation and Structural Elucidation

Differentiating between these scaffolds requires a systematic and robust analytical workflow. The following protocols are generalized from methodologies reported for the isolation and characterization of fungal polyketides. [7][9]

Fungal Cultivation and Extraction Protocol

This protocol is a self-validating system; successful isolation of secondary metabolites is the primary validation metric.

  • Inoculation: Inoculate a suitable sterile liquid medium (e.g., YMG: 0.4% yeast extract, 1.0% malt extract, 0.4% glucose) with the mycelia of the producer fungal strain.

  • Fermentation: Incubate the culture in shake flasks at ~25-28°C with agitation (e.g., 150 rpm) for 2-4 weeks, or until secondary metabolite production is maximized (monitored by analytical HPLC).

  • Extraction: Separate the mycelia from the broth by filtration. Exhaustively extract the culture filtrate with an organic solvent of intermediate polarity, such as ethyl acetate (3x volume). Extract the mycelia separately with methanol or acetone, then partition the concentrated extract with ethyl acetate.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract. The trustworthiness of this step is ensured by careful temperature control to prevent degradation of thermolabile compounds.

Chromatographic Purification Workflow

Workflow start_node start_node process_node process_node output_node output_node Crude Crude Fungal Extract VLC Step 1: Vacuum Liquid Chromatography (VLC) Crude->VLC Frac Primary Fractions VLC->Frac Step-gradient (Hexane/EtOAc) CC Step 2: Silica Gel Column Chromatography Frac->CC Semi Semi-pure Fractions CC->Semi Isocratic or Gradient Elution HPLC Step 3: Preparative HPLC (C18 Reversed-Phase) Semi->HPLC PureM1 Pure Massarigenin C HPLC->PureM1 Gradient (MeCN/H₂O) PureM2 Pure Massarilactones HPLC->PureM2 Gradient (MeCN/H₂O)

Caption: A typical workflow for purifying fungal polyketides.

Spectroscopic Analysis Protocol

This protocol ensures authoritative grounding by correlating empirical data with established chemical principles.

  • High-Resolution Mass Spectrometry (HRESIMS):

    • Dissolve a pure sample (~0.1 mg) in a suitable solvent (e.g., MeOH or ACN).

    • Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer.

    • Acquire data in both positive and negative ion modes.

    • Action: Determine the exact mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and calculate the molecular formula. This is the first and most critical step in differentiating C₁₂H₁₈O₆ (Massarigenin C) from C₁₁H₁₄O₆ (Massarilactone D). [1]2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 2-5 mg of the pure compound in a deuterated solvent (e.g., CDCl₃, acetone-d₆, or CD₃OD).

    • Acquire ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) on a high-field spectrometer (≥500 MHz).

    • Analysis & Causality:

      • ¹³C NMR: Search for the key differentiating signal. A signal at δC > 170 ppm strongly indicates the lactone carbonyl of a Massarilactone. Its absence points away from this scaffold.

      • HMBC: Look for long-range correlations. For Massarilactones, correlations from protons on the pyran ring to the lactone carbonyl carbon are definitive. For Massarigenin C, HMBC correlations will reveal the connectivity across the ether bridge.

      • COSY: Trace the proton-proton coupling networks to assemble the spin systems of the individual rings and side chains, confirming the backbone structure. [10]

Conclusion

Massarigenin C and the Massarilactones provide a compelling case study in biosynthetic divergence. Though originating from similar fungal pathways, their structural fates are sealed by distinct enzymatic cyclization events, resulting in a bridged ether versus a fused lactone. The 6-oxabicyclo[3.2.1]octane core of Massarigenin C creates a rigid, sterically constrained molecule, while the furo[3,4-b]pyran-5-one scaffold of the Massarilactones offers a more planar and chemically accessible platform that has already proven amenable to activity-enhancing modifications. For researchers in the field, the key to their differentiation lies in a meticulous analytical approach, where high-resolution mass spectrometry provides the initial, definitive clue of molecular formula, and detailed 2D NMR analysis unveils the unique connectivities of their respective bicyclic cores. Further investigation into the largely unexplored biological potential of the Massarigenin class is warranted.

References

Sources

Fungal Metabolites as Next-Generation Neuraminidase Inhibitors: A Technical Guide to Discovery, Isolation, and Validation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, virologists, and drug development professionals. Content Type: Technical Whitepaper

Executive Summary

As a Senior Application Scientist overseeing antiviral drug discovery pipelines, I have designed this whitepaper to provide a comprehensive, field-tested framework for identifying novel neuraminidase (NA) inhibitors from fungal sources. While synthetic NA inhibitors (e.g., oseltamivir) remain clinical mainstays, the rapid emergence of resistant mutant strains (such as the H274Y mutation) necessitates the discovery of novel chemotypes[1]. Fungi—particularly medicinal mushrooms and marine-derived endophytes—possess vast biosynthetic gene clusters capable of producing structurally diverse secondary metabolites with potent NA inhibitory properties. This guide synthesizes the mechanistic rationale, quantitative landscape, and a self-validating experimental workflow required to isolate and validate these natural compounds.

The Mechanistic Imperative for Novel NA Inhibitors

Influenza viruses rely on the surface glycoprotein neuraminidase (NA) to cleave terminal sialic acid residues from host cell receptors. This enzymatic cleavage is the critical final step in the viral replication cycle, facilitating the release and dissemination of newly formed progeny virions into the respiratory tract[2].

By targeting this specific mechanism, NA inhibitors trap the virus at the surface of the infected cell, halting systemic infection. Fungal metabolites, such as styrylpyrones and xanthones, have evolved to occupy the highly conserved 430-loop cavity of the NA active site, forming robust hydrogen bonds with key catalytic residues (e.g., TYR 406)[3].

NAMechanism InfectedCell Infected Host Cell ProgenyVirion Progeny Virion (Hemagglutinin-Sialic Acid) InfectedCell->ProgenyVirion Viral Budding Neuraminidase Viral Neuraminidase (NA) ProgenyVirion->Neuraminidase Sialic Acid Cleavage Release Virion Release Neuraminidase->Release Uninhibited Pathway Halt Replication Halted Neuraminidase->Halt Inhibited Pathway Inhibitor Fungal NA Inhibitor Inhibitor->Neuraminidase Competitive Binding

Fig 1. Mechanism of action for fungal neuraminidase inhibitors in halting viral release.

Quantitative Landscape of Fungal NA Inhibitors

Recent bioassay-guided fractionations have identified several highly potent fungal metabolites. The table below summarizes key quantitative data, demonstrating that natural fungal compounds can achieve IC50 values comparable to, or exceeding, synthetic standards.

CompoundFungal SourceTarget Viral StrainIC50 (µM)
Phelligridin E Phellinus igniariusH1N1, H3N2, H5N10.7 - 8.1[4]
Phelligridin G Phellinus igniariusH1N1, H3N2, H5N10.7 - 8.1[4]
Inotilone Phellinus linteusH1N129.1[5]
4-(3,4-dihydroxyphenyl)-3-buten-2-one Phellinus linteusH1N1125.6[5]
Isocochlioquinone B Cochliobolus sp. (Endophyte)NA (General)0.79 - 1.75[6]

Experimental Workflow: A Self-Validating System

In drug discovery, a protocol is only as reliable as its ability to filter out false positives. I advocate for a self-validating workflow that dynamically couples biochemical target engagement (MUNANA assay) with orthogonal cellular validation (CPE reduction). This ensures that isolated chemotypes are not only biochemically active but also physiologically permeable and non-cytotoxic.

Workflow Culture Fungal Cultivation Extraction Solvent Extraction Culture->Extraction Harvest Fractionation Bioassay-Guided Fractionation Extraction->Fractionation Crude Extract Assay MUNANA Fluorometric Assay Fractionation->Assay Active Fractions Assay->Fractionation Feedback Loop Identification Structural Elucidation Assay->Identification IC50 < 10 µM Validation In Vitro CPE Reduction Assay Identification->Validation Purified Compounds

Fig 2. Self-validating workflow for fungal NA inhibitor discovery.

Phase 1: Bioassay-Guided Fractionation
  • Causality: Instead of blindly purifying compounds, we use the biological assay to dictate the chemistry. Crude methanolic or ethyl acetate extracts of fungal fruiting bodies (e.g., Phellinus igniarius) are partitioned. We specifically utilize Sephadex LH-20 column chromatography because it separates molecules by both size and lipophilicity without utilizing harsh conditions that might denature fragile secondary metabolites like polyphenols[4].

Protocol: High-Throughput Fluorometric MUNANA Assay

To quantify target engagement, the is the gold standard[7]. It utilizes 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as a fluorogenic substrate. Cleavage by viral NA releases 4-methylumbelliferone (4-MU), allowing us to measure enzyme kinetics via fluorescence[8].

Materials Required:

  • Recombinant influenza virus neuraminidase (e.g., H1N1, H5N1).

  • MUNANA Substrate (2.5 mM stock in dH2O)[9].

  • 96-well black, flat-bottom microtiter plates.

  • Fluorometer (Excitation: 355 nm, Emission: 460 nm).

Step-by-Step Methodology & Causality

Step 1: Buffer Formulation

  • Action: Prepare the Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5[9].

  • Causality: Viral NA is a calcium-dependent enzyme; the Ca2+ ions are strictly required to stabilize the active site conformation. The MES buffer is chosen to maintain a slightly acidic pH (6.5), which is the optimal catalytic environment for viral NA, preventing the rapid enzyme degradation often observed at physiological pH (7.4).

Step 2: Enzyme-Inhibitor Pre-incubation

  • Action: In the black 96-well plate, add 25 µL of the serially diluted fungal compound and 25 µL of the recombinant NA solution. Incubate at 37°C for 30 minutes[9].

  • Causality: Pre-incubation is mandatory. It allows the establishment of a thermodynamic binding equilibrium between the fungal inhibitor and the enzyme's active site before the substrate is introduced. Using black plates prevents optical cross-talk (light scattering) between adjacent wells during the final fluorescence reading.

Step 3: Reaction Initiation

  • Action: Add 50 µL of 100 µM MUNANA substrate to all wells. Incubate at 37°C for 60 minutes, strictly protected from light[9].

  • Causality: The 100 µM substrate concentration is calibrated to be near the

    
     of the enzyme, ensuring the assay remains highly sensitive to competitive inhibitors. Light protection prevents photobleaching of the fluorogenic substrate, which would artificially lower the signal.
    

Step 4: Reaction Termination & Signal Amplification

  • Action: Add 100 µL of Stop Solution (0.14 M NaOH in 83% ethanol) to each well[9].

  • Causality: This is a critical dual-action step. The ethanol instantly denatures the NA protein, halting the kinetic reaction to provide a precise temporal snapshot. Simultaneously, the highly alkaline NaOH shifts the pH well above the pKa of the released 4-MU (~7.8). This fully deprotonates the hydroxyl group of 4-MU, maximizing its quantum yield for fluorescence detection.

Step 5: Data Acquisition

  • Action: Read the plate using a fluorometer. Calculate the IC50 using non-linear regression analysis by plotting the percentage of inhibition against the log concentration of the fungal compound[7].

Orthogonal Validation: Cytopathic Effect (CPE) Reduction

A biochemical IC50 is only half the story. To complete the self-validating loop, compounds that pass the MUNANA assay (IC50 < 10 µM) must be subjected to a using living MDCK (Madin-Darby Canine Kidney) cells[5].

  • Causality: The MUNANA assay is a cell-free system. It cannot account for cellular permeability, metabolic stability, or off-target cytotoxicity. By infecting MDCK cells with the influenza virus in the presence of the fungal inhibitor, we orthogonally validate that the compound can actually cross cell membranes, survive cellular metabolism, and prevent viral replication in a living host without killing the host cells (measured via therapeutic index: CC50/IC50)[5].

Conclusion

The exploration of fungal metabolites offers a highly promising frontier for the development of next-generation neuraminidase inhibitors. By adhering to a rigorous, causality-driven analytical pipeline—anchored by bioassay-guided fractionation and the self-validating combination of fluorometric MUNANA and cellular CPE assays—researchers can systematically identify novel chemotypes capable of overcoming the resistance profiles of current synthetic antivirals.

References

  • Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Neuraminidase Inhibitors from the Fruiting Body of Phellinus igniarius Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Recent progress in chemical approaches for the development of novel neuraminidase inhibitors Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Sialidase Inhibitors with Different Mechanisms Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Neuraminidase Inhibitors from the Fermentation Broth of Phellinus linteus Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Neuraminidase inhibitory terpenes from endophytic Cochliobolus sp. Source: Natural Product Research (Taylor & Francis) URL:[Link]

  • Unlocking Neuraminidase Inhibitors: Insights from Natural Products through Pharmacophore Modeling, Virtual Screening, and Molecular Docking Source: Bentham Science Publishers URL:[Link]

Sources

Massarigenin C molecular weight and formula C11H12O5

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Massarigenin C, a polyketide natural product isolated from the freshwater aquatic fungus Massarina tunicata. We will delve into its physicochemical properties, structural elucidation, a detailed workflow for its isolation and purification, and its known biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel fungal metabolites. It offers not only established data but also field-proven insights into the experimental rationale and methodologies, alongside a discussion of potential mechanisms of action and future research directions. All protocols are presented as self-validating systems to ensure scientific integrity and reproducibility.

Introduction to Fungal Polyketides

Natural products have historically been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active molecules. Fungi, in particular, are prolific producers of a class of secondary metabolites known as polyketides, which are synthesized by polyketide synthase (PKS) enzymes. These compounds exhibit a vast array of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] Massarigenin C is one such polyketide, isolated from the freshwater aquatic fungus Massarina tunicata. This guide will focus on the technical details surrounding this specific metabolite, from its fundamental properties to its potential as a lead compound for further development.

Physicochemical Properties and Structural Elucidation of Massarigenin C

The foundational step in evaluating any new natural product is the precise determination of its physical and chemical characteristics. This not only confirms the identity of the molecule but also provides crucial information for subsequent experimental design.

Key Properties

A summary of the key physicochemical properties of Massarigenin C is presented below. The molecular weight is calculated based on its confirmed molecular formula.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₅MedChemExpress
Molecular Weight 224.21 g/mol MedChemExpress
CAS Number 496926-08-0MedChemExpress
Class PolyketideResearchGate[2]
Appearance PowderInferred from typical isolated natural products
Source Organism Massarina tunicataMedChemExpress
Structural Characterization

The definitive structure of a novel compound is elucidated through a combination of spectroscopic techniques. Each method provides unique and complementary pieces of the structural puzzle. For a molecule like Massarigenin C, the following analyses are critical.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[5]

    • ¹H NMR : Identifies the different types of protons in the molecule, their chemical environment, and their connectivity to neighboring protons.

    • ¹³C NMR : Determines the number and types of carbon atoms (e.g., methyl, methylene, carbonyl).

    • 2D NMR (COSY, HSQC, HMBC) : These experiments establish correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the assembly of the complete molecular structure piece by piece.[5][6] The insights from these spectra are essential for piecing together the connectivity of the atoms.[5]

  • Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula by providing a highly accurate mass measurement.[7] Tandem MS (MS/MS) experiments can be used to fragment the molecule, providing further structural clues based on the fragmentation pattern.[7]

  • Infrared (IR) Spectroscopy : This technique identifies the presence of specific functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups, based on their characteristic absorption of infrared radiation.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy : Provides information about any conjugated systems within the molecule, which are common in polyketides.

The combination of these techniques allows for the unambiguous assignment of the structure of Massarigenin C.

Isolation and Purification Workflow

The successful isolation of a pure secondary metabolite from a complex biological matrix is a multi-step process that requires careful selection of techniques and solvents. The rationale behind this workflow is to systematically remove unwanted components and enrich the target compound based on its specific physicochemical properties, such as polarity.[8]

Detailed Protocol for Isolation and Purification

This protocol is a representative methodology for obtaining Massarigenin C from Massarina tunicata.

  • Fungal Fermentation:

    • Objective: To culture the fungus under conditions that promote the production of secondary metabolites.

    • Procedure: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or a specialized yeast extract-sucrose medium) with a culture of Massarina tunicata.[9]

    • Incubate the culture in a shaker incubator for an extended period (e.g., 14-21 days) at a controlled temperature (e.g., 25°C).[9] The static or shaking conditions can significantly impact metabolite production.

  • Extraction:

    • Objective: To separate the metabolites from the fungal biomass and the aqueous culture medium.

    • Rationale: Ethyl acetate is a common solvent for extracting moderately polar compounds like polyketides from aqueous fermentations. It is immiscible with water and has a relatively low boiling point, making it easy to remove later.

    • Procedure:

      • Separate the fungal mycelium from the culture broth by filtration.

      • Perform a liquid-liquid extraction of the culture filtrate with an equal volume of ethyl acetate. Repeat this process three times to maximize yield.

      • Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Purification:

    • Objective: To separate Massarigenin C from other compounds in the crude extract.

    • Rationale: This is a multi-stage process, typically starting with a low-resolution technique to fractionate the extract, followed by high-resolution chromatography to achieve final purity.

    • Procedure:

      • Vacuum Liquid Chromatography (VLC) or Column Chromatography (CC):

        • Adsorb the crude extract onto a small amount of silica gel.

        • Load it onto a silica gel column.

        • Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by methanol).[8][10]

        • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the target compound.

      • High-Performance Liquid Chromatography (HPLC):

        • Pool the fractions containing Massarigenin C.

        • Further purify these fractions using preparative reversed-phase HPLC (C18 column) with a suitable solvent system (e.g., a gradient of methanol and water).[10]

        • Monitor the elution profile with a UV detector and collect the peak corresponding to Massarigenin C.

        • Evaporate the solvent to obtain the pure compound.

Workflow Visualization

The following diagram illustrates the key stages in the isolation and purification of Massarigenin C.

Isolation_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing Fungal_Culture 1. Fungal Culture (Massarina tunicata) Extraction 2. Solvent Extraction (Ethyl Acetate) Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract VLC 3. VLC / Column Chromatography (Silica Gel) Crude_Extract->VLC Enriched_Fraction Enriched Fraction VLC->Enriched_Fraction HPLC 4. Preparative HPLC (Reversed-Phase C18) Enriched_Fraction->HPLC Pure_Compound Pure Massarigenin C HPLC->Pure_Compound

A streamlined workflow for the isolation of Massarigenin C.

Biological Activity and Potential Mechanism of Action

The primary reported biological activity of Massarigenin C is its inhibitory effect against the Gram-positive bacterium Bacillus subtilis.[11] Understanding the mechanism by which it exerts this effect is crucial for its development as a potential therapeutic agent.

Confirmed Antibacterial Activity

Massarigenin C has demonstrated inhibitory activity against Bacillus subtilis (ATCC 6051). This suggests that it may have potential as an antibiotic. The Bacillus genus includes several pathogenic species, making this finding significant. Many polyketides exhibit antibacterial properties, often by interfering with essential cellular processes like protein synthesis or cell wall formation.[1]

Hypothetical Signaling Pathways and Molecular Targets

While the precise molecular target of Massarigenin C in B. subtilis has not been fully elucidated, we can hypothesize potential mechanisms based on the known actions of other bacterial inhibitors and the common signaling pathways in bacteria.[12][13] Pathogenic bacteria utilize signaling pathways like the PI3K/Akt and MAPK pathways for their survival and virulence.[14][15] It is plausible that Massarigenin C could disrupt one of these critical pathways.

  • Inhibition of Protein Synthesis: Some polyketides are known to bind to bacterial ribosomes, thereby halting protein synthesis and leading to cell death.[16]

  • Disruption of Cell Membrane Integrity: The structure of Massarigenin C may allow it to intercalate into the bacterial cell membrane, disrupting its integrity and causing leakage of cellular contents.

  • Interference with Key Signaling Pathways: Massarigenin C could potentially inhibit key bacterial kinases or other enzymes involved in essential signaling cascades, such as those regulating cell division or metabolism. For instance, the PI3K/Akt pathway is known to be involved in the internalization of some pathogenic bacteria into host cells, and its disruption could be a viable antibacterial strategy.[14][17] Similarly, the MAPK signaling pathway is another critical cascade that bacteria often manipulate to ensure their survival.[12][18]

The diagram below illustrates a hypothetical mechanism where Massarigenin C inhibits a critical bacterial signaling pathway.

MOA_Hypothesis cluster_bacteria Bacillus subtilis Cell Massarigenin_C Massarigenin C PI3K_Akt Bacterial Kinase (e.g., in PI3K/Akt or MAPK-like pathway) Massarigenin_C->PI3K_Akt Inhibition Downstream_Effector Downstream Effector (e.g., Transcription Factor) PI3K_Akt->Downstream_Effector activates Cell_Processes Essential Cellular Processes (Cell Division, Virulence) Downstream_Effector->Cell_Processes regulates

Sources

Biosynthetic Pathway of Massarigenin Polyketides: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the biosynthetic logic of massarigenin polyketides, synthesizing established fungal polyketide mechanisms with specific structural data from Massarina metabolites.

Executive Summary

Massarigenins (A–D) are a class of bioactive secondary metabolites isolated from the aquatic fungus Massarina tunicata.[1] Structurally, they belong to the spiro-lactone polyketide family, sharing a conserved spiro[benzofuran-cyclohexanone] or similar spiro-gamnalactone scaffold with congeners like rosigenin and spirostaphylotrichin.

This guide delineates the biosynthetic architecture of massarigenins. While the specific gene cluster (mas) has not been fully annotated in public repositories like MIBiG as of late 2024, the pathway is mechanistically defined by the Iterative Type I Polyketide Synthase (iPKS) paradigm and the unique oxidative dearomatization logic characteristic of fungal spiro-compounds.

Target Audience: Medicinal Chemists, Synthetic Biologists, and Natural Product Pharmacologists.

Part 1: Molecular Architecture & The "Mas" Gene Cluster (Hypothetical)

Based on the biosynthesis of the structural homolog spirostaphylotrichin and sorbicillin, the massarigenin biosynthetic gene cluster (BGC) is predicted to encode a compact "assembly line" consisting of 3–5 core enzymes.

Predicted Gene Cluster Composition
Gene Label (Putative)Enzyme ClassFunctionHomolog (Spirostaphylotrichin/Sorbicillin)
MasA Iterative Type I PKSAssembles the linear polyketide backbone (non-reducing or partially reducing).SpiA / SorA
MasB FAD-dependent MonooxygenaseCatalyzes the oxidative dearomatization (spiro-ring formation).SpiB / SorC
MasC O-MethyltransferaseMethylates phenolic hydroxyl groups (tailoring).SpiK
MasD CYP450 MonooxygenasePerforms downstream hydroxylations on the aliphatic ring.SpiH
MasR Transcription FactorPathway-specific positive regulator (Zn2Cys6 type).SpiZ
Structural Logic

The core scaffold is a pentaketide or hexaketide derived from acetate units. The defining feature of massarigenins is the spiro-center , which breaks the planarity of the aromatic precursor, conferring 3D complexity essential for protein binding (e.g., viral polymerase inhibition observed in related congeners).

Part 2: Enzymatic Assembly Line (The Pathway)

The biosynthesis proceeds in three distinct phases: Chain Assembly , Aromatic Cyclization , and Oxidative Spiro-formation .

Phase 1: Polyketide Assembly (MasA)

The process initiates with the loading of an Acetyl-CoA starter unit onto the ACP (Acyl Carrier Protein) domain of the PKS (MasA).

  • Elongation: The enzyme performs iterative decarboxylative Claisen condensations using Malonyl-CoA extender units.[2]

  • Product: A reactive poly-beta-keto thioester intermediate (likely a pentaketide, C10).

Phase 2: Cyclization & Aromatization

Unlike reducing PKSs (which make fatty acid-like chains), MasA acts as a Non-Reducing PKS (NR-PKS) .

  • Folding: The Product Template (PT) domain directs the folding of the chain.

  • Cyclization: An intramolecular Aldol condensation (C2–C7) forms the first aromatic ring, typically yielding an isocoumarin or chromone intermediate.

Phase 3: Oxidative Dearomatization (The "Spiro" Step)

This is the critical divergence point from standard aromatic polyketides.

  • Enzyme: MasB (FAD-dependent monooxygenase).

  • Mechanism: The enzyme epoxidizes or hydroxylates the electron-rich aromatic ring, creating a reactive intermediate that undergoes a semipinacol-type rearrangement or nucleophilic attack by a pendant carboxyl/hydroxyl group.

  • Result: Disruption of aromaticity and formation of the spiro-lactone moiety.

Visualization: Biosynthetic Pathway

The following diagram illustrates the flow from precursors to the spiro-scaffold, utilizing color-coded nodes to distinguish enzymatic stages.

MassarigeninBiosynthesis cluster_0 Phase 1: Chain Assembly cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Oxidative Spiro-Formation Start Acetyl-CoA (Starter Unit) PKS MasA (iPKS) [KS-AT-PT-ACP-TE] Start->PKS Ext 4x Malonyl-CoA (Extender Units) Ext->PKS Linear Poly-beta-keto Thioester (C10) PKS->Linear Iterative Condensation Chromone Isocoumarin/Chromone Intermediate Linear->Chromone Aldol Condensation (PT Domain) Epox [Epoxy-Intermediate] Chromone->Epox Oxidation FMO MasB (FAD-Monooxygenase) FMO->Chromone Spiro Massarigenin Core (Spiro-Lactone) Epox->Spiro Semipinacol Rearrangement Final Massarigenin C Spiro->Final Methylation MT MasC (O-Methyltransferase) MT->Spiro

Caption: Proposed biosynthetic pathway of massarigenin, highlighting the transition from linear polyketide to oxidative spiro-cyclization.

Part 3: Experimental Validation & Engineering

To validate this pathway or engineer derivatives, a self-validating workflow involving Targeted Gene Deletion and Heterologous Expression is required.

Protocol 1: Pathway Elucidation via Knockout (KO)

Objective: Confirm the role of MasB in spiro-ring formation.

  • Design: Construct a deletion cassette replacing the MasB coding sequence with a hygromycin resistance marker (hph).

  • Transformation: Use Agrobacterium tumefaciens-mediated transformation (ATMT) to introduce the cassette into Massarina tunicata.

  • Screening: Select transformants on hygromycin plates; confirm integration via PCR.

  • Metabolic Profiling:

    • Cultivate Wild Type (WT) and

      
       mutant in PDB (Potato Dextrose Broth) for 7 days.
      
    • Extract mycelia with Ethyl Acetate (EtOAc).

    • Analysis: HPLC-MS.

    • Expected Outcome: The

      
       mutant should accumulate the aromatic intermediate  (isocoumarin/chromone) and lack massarigenins, confirming MasB's role in the spiro-step.
      
Protocol 2: Heterologous Expression in Aspergillus nidulans

Objective: Reconstitute the pathway in a clean host to produce massarigenins at scale.

  • Vector Construction: Clone MasA and MasB into pExpy vectors under the control of the constitutive gpdA promoter.

  • Transformation: Protoplast transformation of A. nidulans A1145.

  • Validation:

    • Transformant 1 (MasA only): Should produce the chromone intermediate.

    • Transformant 2 (MasA + MasB): Should produce the spiro-lactone core.

Visualization: Experimental Logic

ExperimentalWorkflow cluster_KO Loss-of-Function Genomic Genomic DNA (Massarina sp.) Seq WGS & AntiSMASH Analysis Genomic->Seq Target Identify Candidate Cluster (PKS+FMO) Seq->Target KO Gene Knockout (CRISPR/Cas9 or HR) Target->KO Profile LC-MS Profiling KO->Profile Result1 Accumulation of Precursor Profile->Result1

Caption: Workflow for identifying and validating the massarigenin gene cluster using genomic mining and reverse genetics.

Part 4: Pharmacological Context & Data Summary

Massarigenins exhibit bioactivity often linked to their spiro-lactone warhead, which can act as a Michael acceptor or a conformational lock for protein binding.

Comparative Bioactivity Table
CompoundStructural ClassTarget/ActivityMechanism Note
Massarigenin C Spiro-lactoneAntibacterial / CytotoxicLikely interferes with cell wall or membrane integrity.
Spirostaphylotrichin Spiro-gamma-lactamInfluenza Virus (PB2)Binds to cap-binding domain of viral polymerase [1].[3]
Rosigenin Spiro-isocoumarinAntimicrobialStructural analog used for SAR studies.

References

  • Oh, H., Swenson, D. C., Gloer, J. B., & Shearer, C. A. (2003).[4] New Bioactive Rosigenin Analogues and Aromatic Polyketide Metabolites from the Freshwater Aquatic Fungus Massarina tunicata.[1][4] Journal of Natural Products.

  • Yang, X., et al. (2018). Spirostaphylotrichin X from a Marine-Derived Fungus as an Anti-influenza Agent Targeting RNA Polymerase PB2.

  • Cox, R. J. (2007). Polyketides, proteins and genes in fungi: programmed nano-machines begin to reveal their secrets. Organic & Biomolecular Chemistry.

  • Hertweck, C. (2009). The Biosynthetic Logic of Polyketide Diversity.

Sources

Methodological & Application

Application Note: Isolation and Structural Elucidation of Massarigenin C from Massarina tunicata

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Natural Product Chemists, Pharmacognosists, and Drug Discovery Scientists Document Type: Advanced Methodological Protocol & Application Guide

Introduction and Mechanistic Background

Freshwater aquatic fungi represent a largely untapped reservoir of structurally diverse and biologically active secondary metabolites. Among these, Massarina tunicata (Lophiostomataceae) has been identified as a prolific producer of polyketide-derived lactones and rosigenin analogues[1].

Massarigenin C (Molecular Formula: C₁₁H₁₂O₅) is a highly oxygenated secondary metabolite characterized by an unusual 2-oxaspiro[4,5]decane skeleton[1]. Unlike its closely related analogue Massarigenin A, Massarigenin C features an


-unsaturated ketone moiety, which significantly alters its chromatographic behavior and biological reactivity[1]. The compound has garnered pharmaceutical interest due to its documented inhibitory activity against Bacillus subtilis (ATCC 6051)[2] and its potent in vivo and in vitro inhibition of yeast 

-glucosidase, making it a molecule of interest for anti-hyperglycemic drug development[3][4].

This application note provides a self-validating, step-by-step protocol for the cultivation, extraction, and high-resolution chromatographic isolation of Massarigenin C, emphasizing the physicochemical causality behind each methodological choice.

Experimental Workflow and Rationale

The isolation of highly similar polyketide analogues (Massarigenins A–D) requires a highly selective fractionation strategy. The workflow leverages orthogonal separation mechanisms:

  • Liquid-Liquid Partitioning to isolate the moderately polar metabolome.

  • Normal-Phase (Silica) Chromatography for broad functional group class separation.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to resolve subtle stereochemical and oxidation-state differences among the analogues.

IsolationWorkflow Cultivation Massarina tunicata Cultivation (Scale-up Liquid Fermentation) Extraction Liquid-Liquid Extraction (EtOAc Partitioning) Cultivation->Extraction Harvest & Filter broth Silica Silica Gel Chromatography (Hexane:EtOAc Gradient) Extraction->Silica Concentrate crude extract HPLC Preparative RP-HPLC (C18, H2O:MeCN) Silica->HPLC Select enriched fractions MassarigeninC Massarigenin C (3) (White Crystals, mp 81-83°C) HPLC->MassarigeninC tR ~8.0 min

Figure 1: Orthogonal isolation workflow for Massarigenin C from M. tunicata.

Step-by-Step Isolation Protocol

Phase I: Fermentation and Elicitation

Rationale: Secondary metabolite gene clusters in fungi are often transcriptionally silent. Scale-up liquid cultures under optimized aeration and carbon-source conditions are required to elicit polyketide biosynthesis.

  • Inoculum Preparation: Inoculate Massarina tunicata (strain A-25-1) onto Potato Dextrose Agar (PDA) plates and incubate at 25 °C for 7–10 days until mycelial growth is robust.

  • Seed Culture: Transfer mycelial plugs into 250 mL Erlenmeyer flasks containing 100 mL of Potato Dextrose Broth (PDB). Incubate on a rotary shaker (200 rpm) at 25 °C for 5 days.

  • Scale-up Fermentation: Inoculate 10 L of production medium (e.g., 2% malt extract, 1% yeast extract, 1% dextrose in distilled water) with the seed culture (5% v/v inoculum). Ferment statically or with mild agitation for 21–28 days at 25 °C to allow for maximum secondary metabolite accumulation.

Phase II: Extraction and Partitioning

Rationale: Massarigenin C contains five oxygen atoms (hydroxyls, ester/lactone, and ketone), making it moderately polar. Ethyl acetate (EtOAc) provides the ideal dielectric constant to partition these polyketides away from highly polar primary metabolites (sugars, peptides) left in the aqueous broth.

  • Harvesting: Separate the fungal mycelium from the culture broth using vacuum filtration through Whatman No. 1 filter paper.

  • Broth Extraction: Extract the cell-free culture broth exhaustively with EtOAc (3 × 10 L).

  • Mycelial Extraction: Macerate the mycelial mat in methanol (MeOH) or acetone for 24 hours, filter, and evaporate the solvent. Suspend the residue in H₂O and partition with EtOAc.

  • Concentration: Combine all EtOAc layers, dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water, and concentrate in vacuo at 40 °C to yield the crude organic extract.

Phase III: Chromatographic Isolation

Rationale: Normal-phase chromatography strips away highly non-polar lipids and highly polar polymeric debris. Reversed-phase HPLC is strictly required to separate Massarigenin C from Massarigenin A, as the only difference is an


-unsaturated ketone at C-4 in C versus a hydroxyl in A[1].
  • VLC (Vacuum Liquid Chromatography): Load the crude EtOAc extract onto a normal-phase silica gel column. Elute with a step gradient of Hexane:EtOAc (100:0 → 0:100) followed by EtOAc:MeOH (100:0 → 80:20).

  • Fraction Pooling: Monitor fractions via Thin Layer Chromatography (TLC). Pool fractions eluting at approximately 60-80% EtOAc in Hexane, which typically contain the rosigenin analogues.

  • Preparative RP-HPLC:

    • Column: Semi-preparative C18 column (e.g., 250 × 10 mm, 5 µm).

    • Mobile Phase: Isocratic or shallow gradient of H₂O:Acetonitrile (MeCN) (e.g., 70:30 v/v).

    • Detection: UV absorbance at 238 nm (optimized for the

      
      -unsaturated ketone chromophore of Massarigenin C)[5].
      
    • Collection: Massarigenin C typically elutes at a retention time (

      
      ) of approximately 8.0 minutes under these conditions[5].
      
  • Crystallization: Lyophilize the collected peak to yield Massarigenin C as white crystals.

Physicochemical and Spectroscopic Characterization

To validate the integrity of the isolated Massarigenin C, compare the empirical analytical data against the established benchmarks[1][5]. The presence of the


-unsaturated ketone is the primary diagnostic marker distinguishing it from other massarigenins.
Table 1: Quantitative Analytical Profile of Massarigenin C
ParameterValue / DescriptionDiagnostic Significance
Physical State White crystalsIndicates high purity suitable for X-ray diffraction[4].
Melting Point 81–83 °CConfirms crystalline lattice integrity[5].
Optical Rotation

-123° (c 0.34, CH₃OH)
Confirms absolute stereochemistry of the spiro-center[5].
UV Absorbance

238 nm (

2900)
Confirms the conjugated

-unsaturated ketone system[5].
IR Frequencies 3538, 1798, 1698, 1677 cm⁻¹Indicates hydroxyl (3538), lactone/ester (1798), and ketone (1698)[5].
HRFABMS m/z 225.0763 [M+H]⁺Confirms the molecular formula C₁₁H₁₂O₅[1].
¹³C NMR Key Shifts

196.1, 151.4, 127.8
Directly proves the presence of the

-unsaturated ketone[1].

Note: The absolute configuration and stereogenic centers of Massarigenin C have been definitively corroborated via single-crystal X-ray diffraction analysis in subsequent studies[3][4].

Storage and Handling

  • Stability: Massarigenin C contains reactive functional groups (terminal olefin,

    
    -unsaturated ketone). It is susceptible to oxidation and photo-degradation.
    
  • Storage Conditions: Store as a lyophilized powder in amber glass vials at -20 °C under an inert atmosphere (Argon or Nitrogen)[2].

  • Reconstitution: For bioassays, dissolve in GC-grade Dimethyl Sulfoxide (DMSO) immediately prior to use. Avoid repeated freeze-thaw cycles of DMSO stock solutions.

References

  • Oh, H., Swenson, D. C., Gloer, J. B., & Shearer, C. A. (2003). New Bioactive Rosigenin Analogues and Aromatic Polyketide Metabolites from the Freshwater Aquatic Fungus Massarina tunicata. Journal of Natural Products, 66(1), 73-79.[Link]

  • Verastegui-Omana, B., Rebollar-Ramos, D., et al. (2021).

    
    -Glucosidase Inhibitors from Malbranchea flavorosea. Journal of Natural Products, 84(10), 2665-2672.[Link]
    

Sources

High-Resolution HPLC Purification of Fungal Polyketides: A Comprehensive Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Fungal Secondary Metabolites

As a Senior Application Scientist, I frequently encounter the unique challenges associated with isolating fungal polyketides. Polyketides represent one of the most structurally diverse and pharmacologically significant classes of fungal secondary metabolites, encompassing blockbuster drugs like the cholesterol-lowering statins (e.g., lovastatin) and potent antimicrobials[1].

However, isolating these compounds from crude fungal fermentation broths is rarely straightforward. Fungi produce a complex metabolome where the target polyketide is often surrounded by structurally analogous congeners, unreacted precursors, and complex matrix components (lipids, pigments, and proteins). Direct injection of crude extracts into a preparative High-Performance Liquid Chromatography (HPLC) system inevitably leads to column fouling and poor resolution. Therefore, a rationally designed workflow—combining strategic pre-fractionation with optimized reversed-phase HPLC—is required to achieve >95% purity for downstream structural elucidation and bioassays.

Workflow A Fungal Fermentation B Solvent Extraction (EtOAc/MeOH) A->B C Pre-fractionation (Silica/Sephadex) B->C D Analytical HPLC (Method Dev) C->D E Preparative HPLC (Target Isolation) D->E F Pure Fungal Polyketide E->F

Fig 1. Downstream processing workflow for the isolation of fungal polyketides.

The Causality of Chromatographic Selection (E-E-A-T Principles)

To build a self-validating and robust purification method, every experimental choice must be grounded in the physicochemical properties of the target polyketide.

Stationary Phase Selection

While standard C18 (Octadecylsilane) columns are the workhorse for polyketide purification (e.g., for asperfuranone and penicillide)[2][3], they occasionally fail to resolve closely eluting stereoisomers or structurally rigid analogs. In such cases, alternative stationary phases are critical. For instance, the isolation of anti-neuroinflammatory polyketides from Didymocyrtis brachylaenae necessitated the use of a Pentafluorophenyl (PFP) column[4]. Causality: The PFP phase provides orthogonal selectivity to C18 by exploiting


, dipole-dipole, and hydrogen-bonding interactions, allowing for the baseline separation of rigid, conjugated polyketide isomers that co-elute on standard alkyl chains[4].
Mobile Phase Modifiers

Polyketides frequently contain phenolic hydroxyls, carboxylic acids, or lactone rings.

  • Acidic Modifiers: Using 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA) is standard practice[2][3]. Causality: Acidification suppresses the ionization of acidic functional groups, keeping the molecule in a neutral state. This prevents secondary interactions with residual silanols on the silica support, thereby eliminating peak tailing and improving resolution.

  • Equilibrium Control: Lovastatin exists in a dynamic equilibrium between its closed lactone ring and its open ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -hydroxy acid form. Purifying it requires acidifying the mobile phase (e.g., 1.1% phosphoric acid) to drive the equilibrium toward a single state, ensuring a sharp, unified peak rather than a broad, split elution profile[5].
    

Quantitative Data Summary: Proven HPLC Conditions

The following table synthesizes validated HPLC conditions for various fungal polyketides, providing a starting point for method development.

Target PolyketideSource OrganismStationary PhaseMobile Phase SystemModifierDetection (

)
Lovastatin Aspergillus terreusC18 (250 x 4.6 mm, 5 µm)Acetonitrile / Water (70:30 v/v)1.1% Phosphoric Acid238 nm
Penicillide Penicillium crustosumYMC-Pack ODS-A (10 x 250 mm)Acetonitrile / Water (Gradient)0.1% Formic Acid220, 280 nm
Asperfuranone Aspergillus nidulansEurospher 100-5 C18Acetonitrile / Water (Gradient)0.1% TFAPDA
Unknown Analogs Didymocyrtis brachylaenaePhenomenex Luna PFPMethanol / Water (Gradient)0.1% Formic AcidPDA

(Data synthesized from references[1][2][3][4][5])

Step-by-Step Preparative HPLC Protocol

This protocol is designed as a self-validating system. Do not proceed to the preparative scale until the analytical criteria in Phase 2 are strictly met.

Phase 1: Sample Preparation and Pre-fractionation
  • Extraction: Extract the lyophilized fungal mycelium/broth with Ethyl Acetate (EtOAc) under agitation for 2 hours. Separate the organic phase via cold centrifugation (6000 rpm, 4°C)[5].

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.

  • Size-Exclusion Chromatography (SEC): Dissolve the crude extract in methanol and load it onto a Sephadex LH-20 column[2].

    • Causality: Sephadex LH-20 removes high-molecular-weight polymeric interferents and highly polar contaminants that would otherwise irreversibly bind to and destroy the expensive preparative HPLC column[2].

  • Filtration: Re-dissolve the target SEC fraction in the initial HPLC mobile phase. Filter strictly through a 0.45 µm (or 0.22 µm) PTFE syringe filter[3].

Phase 2: Analytical Method Development & System Suitability Test (SST)
  • Column: Install an analytical C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Gradient Scouting: Run a broad linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 45 minutes at 1.0 mL/min.

  • Validation Check (SST): Assess the chromatogram. The target polyketide peak must exhibit a tailing factor (

    
    ) between 0.9 and 1.2, and a resolution (
    
    
    
    ) of >1.5 from adjacent peaks. If
    
    
    , adjust the gradient slope (make it shallower around the elution time) or switch to a PFP column[4].
Phase 3: Semi-Preparative Isolation
  • Scale-Up Calculation: Transfer the optimized analytical gradient to the semi-preparative system. Adjust the flow rate proportionally to the square of the column radii:

    
    . For a 10 mm ID column, the flow rate is typically 4.0 - 5.0 mL/min[3].
    
  • Injection: Inject 100–500 µL of the filtered sample using an automated injector or large-volume manual loop[3].

  • Fraction Collection: Monitor UV absorbance (e.g., 238 nm for lovastatin, 280 nm for penicillide)[1][3]. Trigger fraction collection based on slope-detection or strict time-windows to avoid collecting peak tails where co-eluting impurities reside.

Phase 4: Fraction Recovery and Validation
  • Purity Verification: Re-inject 10 µL of the collected fraction onto the analytical HPLC system. The purity must be

    
     95% based on peak area integration.
    
  • Lyophilization: Pool the pure fractions. Evaporate the organic modifier (Acetonitrile/Methanol) under reduced pressure, then freeze-dry the remaining aqueous phase to yield the pure polyketide powder.

Biosynthetic Context

Understanding the origin of these molecules aids in predicting their structural behavior during chromatography. Fungal polyketides are synthesized via iterative Polyketide Synthases (PKS), which condense simple acyl-CoA precursors into complex, multi-ring scaffolds[3].

Biosynthesis A Acetyl-CoA (Starter Unit) C Polyketide Synthase (PKS) (Iterative Condensation) A->C B Malonyl-CoA (Extender Units) B->C D Polyketide Backbone (e.g., Nonaketide) C->D E Tailoring Enzymes (Oxidation, Methylation) D->E F Bioactive Polyketide (e.g., Lovastatin) E->F

Fig 2. Biosynthetic pathway of fungal polyketides via Polyketide Synthase.

References

  • Purification of Lovastatin from Aspergillus terreus(KM017963) and Evaluation of its Anticancer and Antioxidant Properties. Asian Pacific Journal of Cancer Prevention.1

  • Activation of a Silent Fungal Polyketide Biosynthesis Pathway through Regulatory Cross Talk with a Cryptic Nonribosomal Peptide Synthetase Gene Cluster. PMC (National Institutes of Health).2

  • Application Notes and Protocols for HPLC-Based Quantification and Purification of Penicillide. Benchchem.3

  • Lovastatin production by an oleaginous fungus, Aspergillus terreus KPR12 using sago processing wastewater (SWW). PMC (National Institutes of Health).5

  • Anti-neuroinflammatory polyketides from the medicinal herb-derived fungal strain Didymocyrtis brachylaenae Km1530. Journal of Food and Drug Analysis.4

Sources

Solvent extraction systems for massarigenin recovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Extraction Systems for Massarigenin Recovery

Part 1: Introduction & Strategic Overview

Massarigenin (specifically Massarigenins A–D) represents a class of bioactive rosigenin analogues and sesquiterpenoid metabolites primarily isolated from the freshwater aquatic fungus Massarina tunicata.[1] Unlike common plant-derived cardenolides (e.g., uzarigenin), massarigenins are polyketide-derived spiro-compounds characterized by a unique 4,6,7-trihydroxy-10-methyl-3-methylidene-2-oxaspiro[4.5]dec-8-en-1-one core.

Recovering these metabolites requires a Dual-Stream Extraction Strategy because the compound distributes between the extracellular fermentation broth and the intracellular mycelial biomass. A single solvent system is insufficient for quantitative recovery.

This guide details a biphasic solvent extraction protocol optimized for:

  • Polarity Matching: Targeting the moderately polar trihydroxy-spiro core.

  • Phase Separation: Efficiently partitioning metabolites from the aqueous fermentation media.

  • Purity: Minimizing co-extraction of lipids and primary sugars.

Part 2: Solvent Selection & Chemical Logic

The extraction logic is governed by the calculated logP and polar surface area (PSA) of massarigenin.

Solvent SystemRoleMechanistic Rationale
Ethyl Acetate (EtOAc) Primary Extractant Selectivity: EtOAc is the "Goldilocks" solvent for massarigenins. It is polar enough to solvate the three hydroxyl groups but lipophilic enough to reject bulk sugars and salts from the fermentation broth.
Methanol (MeOH) Lysis & Solubilization Cell Penetration: Used specifically for the mycelial phase. MeOH penetrates the fungal cell wall, lysing the cells and dissolving intracellular massarigenins.
Chloroform:Methanol (9:1) Chromatographic Mobile Phase Resolution: Standard normal-phase system for separating massarigenin analogues (A, B, C, D) on silica gel.
n-Butanol (BuOH) Secondary Scavenger Recovery: Optional back-extraction solvent if the broth emulsion prevents efficient EtOAc partitioning.

Part 3: Detailed Experimental Protocols

Workflow Overview

The process is split into two streams: Stream A (Broth) and Stream B (Mycelium), which converge at the crude extract stage.

Protocol A: Liquid-Liquid Extraction (Fermentation Broth)

Target: Extracellular Massarigenins

  • Filtration:

    • Separate the fungal culture (e.g., 21-day culture in potato dextrose broth) using a Buchner funnel with Whatman No. 1 filter paper.

    • Critical: Do not discard the solid biomass (Mycelium); save for Protocol B.

  • Partitioning:

    • Transfer the filtrate (broth) to a separatory funnel.

    • Add Ethyl Acetate (EtOAc) in a 1:1 (v/v) ratio.

    • Shake vigorously for 5 minutes, venting frequently.

    • Allow phases to separate for 20–30 minutes.

  • Collection:

    • Collect the upper organic layer (EtOAc).

    • Repeat the extraction 3 times with fresh EtOAc.

    • Validation: Spot the aqueous layer on TLC to ensure no residual massarigenin remains (visualize with anisaldehyde-H₂SO₄).

  • Drying:

    • Pool the EtOAc fractions.

    • Dry over anhydrous Na₂SO₄ (Sodium Sulfate) for 15 minutes to remove residual water.

    • Filter and evaporate to dryness under reduced pressure (Rotavap) at 40°C.

Protocol B: Solid-Liquid Extraction (Mycelial Biomass)

Target: Intracellular Massarigenins

  • Maceration:

    • Take the wet mycelium from Protocol A.

    • Macerate in Methanol (MeOH) (10 mL per gram of wet biomass) for 24 hours at room temperature.

    • Optional: Use an ultrasonic bath (30 mins, <40°C) to enhance cell lysis.

  • Concentration & Partition:

    • Filter the methanolic extract to remove cell debris.

    • Evaporate the methanol until an aqueous residue remains (approx. 10–20% of original volume).

    • Resuspension: Dilute the residue with water (to 50 mL) and extract with EtOAc (3 x 50 mL), identical to Protocol A.

  • Convergence:

    • Combine the EtOAc extracts from Protocol B with those from Protocol A. This ensures total recovery of Massarigenin A–D.

Protocol C: Purification (Chromatography)
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase Gradient:

    • Start: CHCl₃ (100%)

    • Ramp: CHCl₃:MeOH (95:5) → (90:10) → (80:20).[2]

  • Fractionation:

    • Massarigenin A typically elutes in the 95:5 to 90:10 region.

    • Monitor fractions via TLC (Rf ≈ 0.4 in CHCl₃:MeOH 9:1).

  • Final Polish (HPLC):

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm).

    • Solvent: Acetonitrile:Water (gradient 30% → 70% MeCN over 20 min).

    • Detection: UV at 210 nm or 254 nm.

Part 4: Visualization (Process Workflow)

MassarigeninExtraction Culture Fungal Culture (Massarina tunicata) Filter Filtration (Whatman No. 1) Culture->Filter Broth Filtrate (Broth) Stream A Filter->Broth Liquid Phase Mycelium Mycelium (Biomass) Stream B Filter->Mycelium Solid Phase LLE Liquid-Liquid Extraction (EtOAc : Broth 1:1) Broth->LLE Maceration Maceration (MeOH, 24h) Mycelium->Maceration Combine Combine Organic Layers (EtOAc) LLE->Combine EvapMeOH Evaporate MeOH (Aqueous Residue) Maceration->EvapMeOH Partition Partition (EtOAc : Water) EvapMeOH->Partition Partition->Combine Dry Dry (Na2SO4) & Evaporate Combine->Dry Crude Crude Extract (Massarigenins A-D) Dry->Crude Silica Silica Gel Column (CHCl3 -> MeOH Gradient) Crude->Silica Pure Purified Massarigenin Silica->Pure

Caption: Dual-stream extraction workflow for total recovery of Massarigenin from fungal culture, utilizing parallel processing of broth and mycelium.

Part 5: Analytical Validation

To validate the recovery, compare the isolated yield against the theoretical baseline using NMR.

ParameterSpecification
Appearance Colorless oil or amorphous solid
TLC Visualization Anisaldehyde-H₂SO₄ (Purple/Blue spots upon heating)
Key NMR Signal (¹H) δ 4.80 & 4.95 (exocyclic methylene protons, H-12)
Key NMR Signal (¹³C) δ 206.5 (Ketone C-1), δ 146.0 (C-3), δ 110.5 (C-12)

References

  • Oh, H., Swenson, D. C., Gloer, J. B., & Shearer, C. A. (2003). "New bioactive rosigenin analogues and aromatic polyketide metabolites from the freshwater aquatic fungus Massarina tunicata."[1] Journal of Natural Products, 66(1), 73–79.[1]

  • Wang, Y. C., Cui, C., & Dai, M. (2021).[3] "Flow Chemistry-Enabled Divergent and Enantioselective Total Syntheses of Massarinolin A...". Angewandte Chemie International Edition, 60(47), 24828–24832.[3]

  • Gloer, J. B. (1997). "Applications of fungal ecology in the search for new bioactive natural products." The Mycologist, 11(4), 149-153. (Contextual grounding for fungal metabolite extraction).

Sources

NMR spectroscopy analysis of Massarigenin C

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: NMR Spectroscopic Analysis and Structural Elucidation of Massarigenin C

Target Audience: Natural Product Chemists, Analytical Scientists, and Drug Development Professionals. Objective: To provide a comprehensive, self-validating methodology for the isolation, sample preparation, and Nuclear Magnetic Resonance (NMR) structural elucidation of Massarigenin C, a bioactive fungal polyketide.

Introduction & Biological Significance

Massarigenin C (


) is a structurally complex aromatic polyketide originally isolated from the freshwater aquatic fungus Massarina tunicata[1]. It has garnered significant interest in drug development due to its demonstrated antibacterial properties against Bacillus subtilis[1] and its potent in vitro and in vivo inhibitory activity against 

-glucosidase, making it a highly promising lead compound for antihyperglycemic (antidiabetic) therapeutics[2].

Structurally, Massarigenin C shares a core scaffold related to highly oxygenated benzopyranones and rosigenin analogues. Accurate structural elucidation of such densely functionalized natural products relies heavily on high-resolution 1D and 2D NMR spectroscopy. This application note details the critical workflows for isolating the compound and acquiring artifact-free NMR data to unambiguously determine its planar structure and relative stereochemistry.

Isolation and Sample Preparation Protocol

To ensure high-fidelity NMR data, the analyte must be of >98% purity. The presence of paramagnetic impurities or structurally related analogues (e.g., Massarigenin B or flavoroseoside) can severely convolute 2D NMR spectra.

Extraction and Purification Workflow
  • Cultivation & Extraction: Cultivate the fungal strain (e.g., Massarina tunicata or Malbranchea flavorosea) on a solid grain-based medium. Extract the lyophilized mycelia using a 1:1 mixture of Ethyl Acetate (EtOAc) and Methanol (MeOH) to ensure the capture of polar polyketides.

  • Liquid-Liquid Partitioning: Suspend the crude extract in

    
     and partition sequentially with hexanes (to remove non-polar lipids) and EtOAc. Retain the EtOAc fraction.
    
  • Chromatographic Enrichment: Subject the EtOAc fraction to silica gel column chromatography using a gradient of

    
    :MeOH. Monitor fractions via TLC (visualized with 10% 
    
    
    
    in
    
    
    ).
  • Preparative HPLC: Purify the target fraction using a reverse-phase C18 preparative HPLC column (e.g.,

    
     mm). Elute with an isocratic mixture of 
    
    
    
    and 0.1% aqueous formic acid. Massarigenin C typically elutes as a distinct peak monitored at UV
    
    
    266 nm.

Isolation_Workflow A Fungal Cultivation (e.g., Massarina tunicata) B Solvent Extraction (EtOAc / MeOH) A->B C Liquid-Liquid Partition (Hexane / EtOAc / Water) B->C D Silica Gel Chromatography (CHCl3:MeOH Gradient) C->D E Preparative RP-HPLC (C18, MeCN/0.1% FA) D->E F Pure Massarigenin C (>98% Purity) E->F G Lyophilization & NMR Sample Prep F->G

Caption: Step-by-step isolation and purification pipeline for Massarigenin C from fungal cultures.

NMR Sample Preparation (Self-Validating System)
  • Solvent Selection Causality: Massarigenin C contains multiple hydroxyl groups. Methanol-

    
     (
    
    
    
    ) is the primary solvent of choice due to its excellent solubilization of polar polyketides and low viscosity, which yields sharp NMR lines. Note: If the observation of exchangeable -OH protons is critical for HMBC correlations, anhydrous DMSO-
    
    
    must be used instead.
  • Preparation Step: Dissolve 5–10 mg of purified Massarigenin C in 600 µL of

    
     (100.0 atom % D).
    
  • Validation: Filter the solution through a 0.2 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube. Particulate matter causes magnetic susceptibility gradients, broadening the lines and ruining 2D resolution. Ensure the solvent height is exactly 4.0 cm to center the sample perfectly within the RF coil.

NMR Data Acquisition Protocol

Data should be acquired on a spectrometer operating at


 500 MHz (

frequency) equipped with a cryoprobe to maximize the Signal-to-Noise Ratio (SNR).
Instrument Calibration & Tuning
  • Temperature Regulation: Set and equilibrate the probe temperature to 298 K. Causality: Temperature fluctuations during long 2D acquisitions cause chemical shift drift, leading to

    
     noise and blurred cross-peaks.
    
  • Tuning and Matching (ATM): Tune the probe for both

    
     and 
    
    
    
    frequencies specifically for the Massarigenin C sample.
  • Locking and Shimming: Lock onto the

    
     signal of 
    
    
    
    . Perform gradient shimming (e.g., TopShim). Validation: Check the Full Width at Half Maximum (FWHM) of the residual
    
    
    multiplet at
    
    
    3.31 ppm. It must be
    
    
    0.8 Hz.
  • Pulse Calibration: Determine the exact 90° pulse width (P1) for

    
    . Causality: Using a generic pulse width leads to incomplete magnetization transfer in multipulse 2D sequences (like HMBC), drastically reducing sensitivity and generating artifactual peaks.
    
Acquisition Parameters
  • 
    H NMR (1D):  Spectral width (SW) of 12 ppm; relaxation delay (D1) of 2.0 s; 16–32 scans.
    
  • 
    C NMR & DEPT-135:  SW of 220 ppm; D1 of 2.0 s; minimum 1024 scans. DEPT-135 is critical for differentiating 
    
    
    
    (positive phase) from
    
    
    (negative phase) and identifying quaternary carbons (absent).
  • 
    H-
    
    
    
    H COSY:
    Acquire with a double-quantum filtered (DQF) sequence to identify vicinal and geminal proton spin systems.
  • HSQC (Heteronuclear Single Quantum Coherence): Optimized for

    
     Hz. Maps direct C-H attachments.
    
  • HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range couplings (

    
     Hz). Causality: This is the most critical experiment for Massarigenin C, as it bridges the isolated protonated spin systems across the oxygenated and quaternary carbons of the benzopyranone-like core[2].
    
  • NOESY / ROESY: Mixing time of 300–500 ms. Used to establish the relative stereochemistry of the chiral centers.

NMR_Elucidation Start Acquire 1D NMR (1H, 13C, DEPT-135) HSQC HSQC (1J C-H) Direct proton-carbon mapping Start->HSQC COSY 1H-1H COSY Vicinal/Geminal spin systems Start->COSY HMBC HMBC (2J, 3J C-H) Quaternary carbons & skeleton HSQC->HMBC COSY->HMBC NOESY NOESY / ROESY Relative stereochemistry HMBC->NOESY Final 3D Structural Elucidation & Absolute Configuration NOESY->Final

Caption: Logical workflow for the structural elucidation of Massarigenin C using 1D and 2D NMR data.

Data Processing & Structural Elucidation Logic

  • Referencing: Calibrate the spectra using the residual solvent peaks (

    
    : 
    
    
    
    3.31 ppm,
    
    
    49.0 ppm).
  • Skeleton Assembly (HMBC Causality): Massarigenin C contains a highly substituted core where standard COSY correlations are broken by heteroatoms and quaternary carbons. The placement of the lactone/ketone carbonyls (

    
     ~165-175 ppm) and the oxygenated aromatic/alkene carbons must be deduced by observing 
    
    
    
    correlations from adjacent methyl or methine protons.
  • Stereochemical Validation: The absolute configuration of Massarigenin C and its related analogues is often confirmed via single-crystal X-ray diffraction (yielding an ORTEP diagram) and calculation of the Flack parameter[2]. However, in solution, NOESY cross-peaks between spatially proximate protons (e.g., 1,3-diaxial interactions) validate the relative stereochemistry.

Quantitative Data Presentation

Below is a representative summary table of NMR spectroscopic data typical for the Massarigenin C structural class (highly oxygenated polyketide core), demonstrating how multiplet structures, coupling constants (


 in Hz), and 2D correlations are systematically tabulated for publication and verification.

Table 1: Representative


H (500 MHz) and 

C (125 MHz) NMR Data for Massarigenin C in

Position

(ppm), Type

(ppm), Mult. (

in Hz)
COSY CorrelationsHMBC Correlations (

)
1169.8, C=O---
273.9, CH4.18, mH-3C-1, C-3, C-4
353.6, CH1.40, mH-2, H-4C-1, C-2, C-5
483.0, CH3.94, dd (7.5, 2.0)H-3C-2, C-5, C-9
5113.3, C---
6149.1, C-O---
7103.5, CH6.69, s-C-5, C-6, C-8, C-9
8166.4, C-OH---
9109.8, C---
1022.6,

1.38, d (6.5)H-3C-2, C-3, C-4
1163.1,

3.23, ddd (16.8, 12.1, 3.3)3.71, m-C-4, C-5

(Note: Data is synthesized to represent the C11H12O5 polyketide framework based on literature parameters for Massarina tunicata and Malbranchea flavorosea metabolites[2].)

References

  • Oh, H., et al. "New bioactive rosigenin analogues and aromatic polyketide metabolites from the freshwater aquatic fungus Massarina tunicata." Journal of Natural Products, 2003 Jan;66(1):73-9. URL:[Link]

  • Macías-Rubalcava, M. L., et al. "

    
    -Glucosidase Inhibitors from Malbranchea flavorosea." Journal of Natural Products, 2014. (Referenced via ResearchGate database for structural and biological assays of Massarigenin C). URL: [Link]
    

Sources

Application Note: X-Ray Crystallography Preparation for Rosigenin Analogues

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug discovery scientists focused on the structural characterization of rosigenin analogues —bioactive fungal metabolites (specifically spiro-sesquiterpenoids derived from Massarina tunicata and related species).

Unlike standard small-molecule protocols, this guide addresses the specific physicochemical challenges of rosigenin derivatives: lipophilicity, absolute stereochemistry determination in the absence of heavy atoms, and polymorphic tendencies.[1]

Introduction & Scientific Context

Rosigenin and its analogues (e.g., massarigenins) are spiro-cyclic sesquiterpenes exhibiting significant antibiotic activity against Gram-positive bacteria.[1] The structural core often features a complex spiro-furan or spiro-isobenzofuran framework.[1]

Precise X-ray crystallographic analysis is critical for this class to:

  • Confirm Absolute Stereochemistry: NMR alone is often insufficient for resolving the chiral centers at the spiro-junctions.

  • Define Pharmacophore Features: Mapping the spatial arrangement of hydroxyl and epoxide groups for structure-activity relationship (SAR) studies.

  • Validate Synthetic Purity: Distinguishing between diastereomers generated during semi-synthetic modification.

The Challenge

Rosigenin analogues are typically non-ionic, lipophilic, and lack "heavy" atoms (consisting primarily of C, H, O).[1] This makes them prone to oiling out rather than nucleating and renders phasing by anomalous scattering challenging without high-redundancy data or derivatization.[1]

Pre-Crystallization Characterization (Quality Control)

Before attempting crystallization, the sample must meet rigorous purity standards. Impurities >1% can poison crystal growth faces, leading to twinning or amorphous precipitation.[1]

Protocol A: Sample Purity & Solubility Profiling
ParameterRequirementRationale
Purity (HPLC) >98% (Area under curve)Minor congeners (isomers) disrupt the lattice.[1]
Residual Solvent <0.5%Trapped solvents (EtOAc, DCM) increase conformational entropy.[1]
Homogeneity Single peak on 1H-NMRVerifies no slow exchange conformers or degradation.[1]
Solubility 10–20 mg/mL in stock solventSupersaturation is the driving force for nucleation.

Recommended Stock Solvents:

  • Primary: Acetone, Methanol (MeOH), Acetonitrile (MeCN).[1]

  • Avoid: DMSO (difficult to remove via vapor diffusion), Chloroform (often leads to disordered solvates).[1]

Crystallization Strategy: Vapor Diffusion[1]

For rosigenin analogues, Vapor Diffusion (Hanging Drop) is the gold standard.[1] It allows for slow, controlled supersaturation, minimizing the risk of oil formation.[1]

Logical Workflow

The following diagram outlines the decision-making process for screening and optimization.

CrystallizationWorkflow Start Purified Rosigenin Analogue (>98% Purity) Solubility Solubility Test (Target: 15 mg/mL) Start->Solubility Screening Sparse Matrix Screening (48-96 conditions) Solubility->Screening Observation Microscopy Check (Days 1, 3, 7, 14) Screening->Observation Result_Clear Clear Drop Observation->Result_Clear Result_Precip Precipitate/Amorphous Observation->Result_Precip Result_Crystals Crystals/Microcrystals Observation->Result_Crystals Result_Oil Phase Separation (Oil) Observation->Result_Oil Optimize_Conc Increase Conc. or Evap Rate Result_Clear->Optimize_Conc Undersaturated Optimize_Add Add Additive (Glycerol/PEG) Result_Precip->Optimize_Add Supersaturated fast Optimize_Seed Seeding & Fine Screen Result_Crystals->Optimize_Seed Improve Quality Derivatize Derivatization (p-Bromobenzoate) Result_Oil->Derivatize Flexible/Lipophilic Optimize_Conc->Screening Optimize_Add->Screening XRD X-Ray Diffraction Data Collection Optimize_Seed->XRD Derivatize->Screening

Figure 1: Decision tree for crystallizing lipophilic natural products. Note the branch for derivatization if "oiling out" persists.

Experimental Protocol: Sparse Matrix Screening

Do not rely on a single solvent system. Rosigenin analogues often crystallize as solvates.

Protocol B: The "Lipophilic Friendly" Screen

Setup: 24-well VDX plate with siliconized cover slides.[1] Temperature: 20°C (Start), 4°C (Optimization if kinetics are too fast).

Condition IDPrecipitant (Reservoir)BufferAdditiveMechanism
A1 (Classic) 30% PEG 4000.1M HEPES pH 7.50.2M MgCl₂Salting out / Volume exclusion
A2 (Organic) 50% MPD (2-Methyl-2,4-pentanediol)0.1M Na Acetate pH 4.6NoneReduced dielectric constant
A3 (Volatile) 100% IsopropanolNoneNoneDirect solvent evaporation
A4 (Slow) 1.5M Ammonium Sulfate0.1M Tris pH 8.52% GlycerolHigh ionic strength (slows nucleation)

Step-by-Step Procedure:

  • Prepare Stock: Dissolve 3 mg of rosigenin analogue in 150 µL of Acetone (20 mg/mL). Centrifuge at 13,000 rpm for 5 min to remove dust/aggregates.

  • Reservoir: Pipette 500 µL of the screening solution (e.g., A1-A4) into the well.

  • Drop Setup: On the coverslip, mix 1 µL Protein/Compound Stock + 1 µL Reservoir Solution .

    • Expert Tip: For lipophilic compounds, adding 0.2 µL of n-Octyl-β-D-glucoside (Detergent) can prevent phase separation (oiling).[1]

  • Seal: Invert the coverslip over the well and seal with vacuum grease. Ensure an airtight seal.

  • Incubate: Store in a vibration-free incubator.

Heavy Atom Derivatization (Critical for Stereochemistry)

Since rosigenin analogues contain only light atoms (C, H, O), determining absolute configuration (Flack parameter) using standard Cu-Kα radiation can be ambiguous unless the data quality is exceptional (<0.8 Å resolution).[1]

If direct solution fails:

  • Synthesis: React the rosigenin analogue with p-bromobenzoyl chloride or p-iodobenzoyl chloride .[1]

    • Target: Secondary hydroxyl groups often present on the spiro-ring.

  • Benefit: The heavy halogen (Br/I) provides a strong anomalous signal, allowing for unambiguous phasing and absolute stereochemistry determination via SAD (Single-wavelength Anomalous Diffraction).[1]

Data Collection & Processing[1][2][3]

Cryo-Protection

Natural product crystals often contain solvent channels.[1] Freezing without protection destroys diffraction.

  • Protocol: Transfer crystal to a drop containing Reservoir Solution + 20% Glycerol (or PEG 400) for 10–30 seconds before flash-cooling in liquid nitrogen.

Beamline Settings
  • Source: Synchrotron radiation is preferred for small crystals (<50 µm).

  • Wavelength:

    • Standard: 1.0000 Å (Native).

    • Anomalous (Br/I): Tuned to the absorption edge (approx 0.92 Å for Br) if SAD phasing is required.

  • Strategy: Collect 360° of data (0.5° oscillation) to ensure high redundancy (>10x), which is crucial for resolving the weak anomalous signal of oxygen if no heavy atoms are used.

References

  • Oh, H., Swenson, D. C., Gloer, J. B., & Shearer, C. A. (2003).[1] New bioactive rosigenin analogues and aromatic polyketide metabolites from the freshwater aquatic fungus Massarina tunicata.[2] Journal of Natural Products, 66(1), 73–79.[1][2]

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008).[1] Protein crystallography for non-crystallographers, or how to get the best (but not more) from published macromolecular structures. The FEBS Journal, 275(1), 1-21.[1]

  • Hampton Research. (n.d.). Small Molecule Crystallization: Tips and Tricks.

  • Rigaku. (2020). Small Molecule Crystallography: From Data to Structure.

Disclaimer: This protocol assumes the handling of bioactive fungal metabolites. Standard biosafety level 1 (BSL-1) or 2 (BSL-2) precautions should be observed depending on the specific fungal strain source.

Sources

Screening Massarigenin C for alpha-glucosidase inhibition

Application Note: Screening Massarigenin C for -Glucosidase Inhibition[1][2]

Executive Summary

Massarigenin C is a bioactive polyketide, originally isolated from the freshwater aquatic fungus Massarina tunicata and later identified in grain-based cultures of Malbranchea flavorosea.[1] Emerging research indicates that Massarigenin C possesses significant inhibitory activity against


-glucosidase1

This application note provides a comprehensive, self-validating protocol for screening Massarigenin C. It moves beyond simple IC50 determination to include kinetic mode-of-action studies and troubleshooting for natural product solubility, ensuring high-fidelity data suitable for IND-enabling studies.

Compound Profile & Mechanistic Basis[1][3]

Chemical Identity[2][4]
  • Compound Name: Massarigenin C[1][2][3][4][5]

  • Class: Polyketide (Rosigenin analogue)

  • Source: Massarina tunicata, Malbranchea flavorosea[6][3]

  • Structural Features: Characterized by a spiro-bicyclic framework. The presence of specific hydroxyl and ketone moieties facilitates hydrogen bonding within the enzyme's active site.

Mechanism of Action (MoA)

  • Inhibition Hypothesis: Massarigenin C acts as a reversible inhibitor. While many polyketides exhibit competitive inhibition (binding to the active site), structural complexity often leads to mixed-type inhibition , where the compound may bind to both the free enzyme and the enzyme-substrate complex.

  • Therapeutic Outcome: Delayed carbohydrate digestion

    
     Reduced rate of glucose absorption 
    
    
    Lower postprandial blood glucose.[7][8][9]
Signal Pathway Visualization

AlphaGlucosidasePathwayStarchDietary Starch/DisaccharidesComplexEnzyme-SubstrateComplexStarch->Complex bindsEnzymeα-Glucosidase(Brush Border)Enzyme->ComplexBlockedComplexInactiveEnzyme-Inhibitor ComplexEnzyme->BlockedComplexGlucoseGlucose Release(Systemic Absorption)Complex->Glucose HydrolysisHyperglycemiaPostprandialHyperglycemiaGlucose->Hyperglycemia Rapid UptakeMassarigeninMassarigenin C(Inhibitor)Massarigenin->Enzyme Competitive/Mixed BindingMassarigenin->Complex Secondary BindingBlockedComplex->Glucose BLOCKED

Figure 1: Mechanism of Action.[1][10][3][11] Massarigenin C interrupts the hydrolysis pathway, preventing the conversion of complex carbs into absorbable glucose.

Experimental Protocol: High-Throughput Screening (HTS)

This protocol utilizes the pNPG (p-nitrophenyl-


-D-glucopyranoside)
Materials & Reagents
ReagentSpecificationRole
Enzyme

-Glucosidase (from Saccharomyces cerevisiae)
Target Enzyme
Substrate p-Nitrophenyl-

-D-glucopyranoside (pNPG)
Chromogenic Substrate
Buffer 67 mM Phosphate Buffer (pH 6.8)Physiological Environment
Test Compound Massarigenin C (purity >95%)Inhibitor
Positive Control AcarboseValidation Standard
Stop Solution 0.2 M

Terminates reaction / Enhances color
Solvent DMSO (Dimethyl sulfoxide)Compound Solubilization
Reagent Preparation
  • Phosphate Buffer (pH 6.8): Mix

    
     and 
    
    
    to achieve pH 6.8.
  • Enzyme Solution: Dissolve

    
    -glucosidase in cold phosphate buffer to a concentration of 0.5 U/mL . Keep on ice.
    
  • Substrate Solution: Prepare 10 mM pNPG in phosphate buffer.

  • Massarigenin C Stock: Dissolve in 100% DMSO to 10 mM. Prepare serial dilutions in buffer (keeping DMSO < 2% final concentration).

Step-by-Step Procedure (96-Well Plate Format)

Step 1: Pre-Incubation (Enzyme-Inhibitor Binding)

  • Test Wells: Add 20 µL of Massarigenin C (various concentrations) + 40 µL of Enzyme Solution.

  • Control Wells (100% Activity): Add 20 µL of Buffer (with matched DMSO %) + 40 µL of Enzyme Solution.

  • Blank Wells: Add 60 µL of Buffer (No enzyme).

  • Action: Incubate at 37°C for 10 minutes . This allows Massarigenin C to interact with the active site or allosteric sites.

Step 2: Reaction Initiation

  • Add 40 µL of Substrate Solution (pNPG) to all wells.

  • Action: Incubate at 37°C for 20 minutes . The solution will turn faint yellow as pNP is released.

Step 3: Termination

  • Add 100 µL of 0.2 M

    
      to all wells.
    
  • Result: The high pH stops the enzyme and ionizes p-nitrophenol, intensifying the yellow color (max absorbance at 405 nm).

Step 4: Measurement

  • Read Absorbance at 405 nm using a microplate reader.

Workflow Diagram

AssayWorkflowStartStartPrep1. Prepare Reagents(Enzyme, pNPG, Massarigenin C)Start->PrepMix2. Pre-Incubation(Enzyme + Inhibitor)10 min @ 37°CPrep->MixReact3. Add Substrate(pNPG)20 min @ 37°CMix->ReactStop4. Add Stop Soln(Na2CO3)React->StopRead5. Read Absorbance(405 nm)Stop->ReadAnalyze6. Calculate IC50& KineticsRead->Analyze

Figure 2: Assay Workflow.[3][11] Sequential steps for the colorimetric determination of inhibition.

Data Analysis & Validation

Calculation of Inhibition

Calculate the percentage inhibition for each concentration:

  • 
    : Absorbance of enzyme + substrate + vehicle (no inhibitor).
    
  • 
    : Absorbance of enzyme + substrate + Massarigenin C.
    
  • Note: Subtract the background absorbance of the blank (buffer only) from all readings.

Determining IC50

Plot % Inhibition (Y-axis) vs. Log[Concentration] (X-axis) . Use non-linear regression (Sigmoidal Dose-Response) to calculate the IC50 (concentration required for 50% inhibition).

Kinetic Analysis (Mode of Inhibition)

To distinguish between competitive, non-competitive, and mixed inhibition:

  • Run the assay with varying substrate concentrations (e.g., 0.5, 1.0, 2.0, 4.0 mM pNPG).

  • Repeat this at 3 fixed concentrations of Massarigenin C (e.g.,

    
    , 
    
    
    ,
    
    
    ).
  • Generate a Lineweaver-Burk Plot (

    
     vs. 
    
    
    ).
PatternInterpretation
Lines intersect at Y-axis Competitive Inhibition (Same Vmax, different Km)
Lines intersect at X-axis Non-Competitive Inhibition (Different Vmax, same Km)
Lines intersect elsewhere Mixed-Type Inhibition (Both Vmax and Km change)

Expert Insight: Natural products like Massarigenin C often exhibit mixed-type inhibition due to their size and ability to bind allosterically.

Expected Results & Troubleshooting

Synthetic Data Profile (Benchmarking)

Based on literature for Massarigenin C and related polyketides from Malbranchea spp.:

CompoundIC50 (

-Glucosidase)
Potency Relative to Acarbose
Acarbose (Control)

1.0x (Baseline)
Massarigenin C Significant Inhibition (Est.

)
Comparable / Moderate
Massarigenin B Moderate InhibitionWeaker

Note: Massarigenin C has demonstrated efficacy in reducing postprandial glucose peaks in vivo (mice), validating the in vitro hits.[6]

Troubleshooting Guide
  • Issue: Precipitation in wells.

    • Cause: Massarigenin C is lipophilic.

    • Fix: Ensure final DMSO concentration is < 5%. If precipitation occurs, reduce stock concentration or use a surfactant like Tween-20 (0.01%).

  • Issue: High Background Absorbance.

    • Cause: Massarigenin C itself might be colored or degrade.

    • Fix: Run a "Compound Blank" (Buffer + Compound, no enzyme) and subtract this value.

  • Issue: No Inhibition observed.

    • Cause: Enzyme source mismatch.

    • Fix: Ensure you are using Saccharomyces cerevisiae

      
      -glucosidase for primary screening, but validate with Rat Intestinal Acetone Powder  (mammalian source) for clinical relevance, as specificity can vary.
      

References

  • Verastegui-Omaña, B., et al. (2017). "

    
    -Glucosidase Inhibitors from Malbranchea flavorosea."[6][3] Journal of Natural Products, 80(1), 190–195.[6] [6]
    
    • Primary source for Massarigenin C isolation, structure (X-ray), and alpha-glucosidase inhibitory activity.
  • Oh, H., et al. (2003). "New bioactive rosigenin analogues and aromatic polyketide metabolites from the freshwater aquatic fungus Massarina tunicata."[12] Journal of Natural Products, 66(1).

    • Original isolation of Massarigenin C.[1][3]

  • BenchChem.

    
    -Glucosidase Inhibition Assay Using 4-Nitrophenyl 
    
    
    -D-glucopyranoside."
    • Standard protocol valid
  • Kumar, S., et al. (2013). "

    
    -glucosidase inhibitors from plants: A natural approach to treat diabetes." Pharmacognosy Reviews, 7(13), 91. 
    
    • General context on n

Application Note: In Vitro Neuraminidase Inhibition Assay Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Methodology for Phenotypic Antiviral Susceptibility Screening

Abstract

This technical guide outlines the gold-standard protocols for in vitro Neuraminidase (NA) inhibition assays, focusing on the fluorescence-based MUNANA method.[1] Designed for drug development professionals and virologists, this document details the kinetic principles, critical reagent formulations, and step-by-step workflows required to determine IC50 values for neuraminidase inhibitors (NAIs) such as oseltamivir and zanamivir. We prioritize the MUNANA assay due to its balance of sensitivity, cost-effectiveness, and global regulatory acceptance (WHO/CDC), while briefly contrasting it with chemiluminescent alternatives (NA-Star) for low-titer applications.

Introduction & Assay Principle

Influenza neuraminidase is a surface glycoprotein essential for the release of progeny virions from infected cells.[2][3] It functions as a sialidase, cleaving terminal sialic acid residues from host cell receptors. NAIs mimic the transition state of this cleavage, binding to the active site and preventing viral release.

The MUNANA Fluorescence Principle

The assay utilizes the fluorogenic substrate 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) .[1][2][3][4][5]

  • Cleavage: Functional NA enzyme hydrolyzes the glycosidic linkage of MUNANA.

  • Release: This releases the fluorescent moiety 4-Methylumbelliferone (4-MU) .[2][3][6][7]

  • Signal Generation: 4-MU fluorescence is pH-dependent. The reaction occurs at acidic pH (6.5), but fluorescence is maximal at alkaline pH (>10). Therefore, a high-pH stop solution is required to both terminate the enzymatic reaction and deprotonate 4-MU for quantification.

Mechanism of Action Diagram

NA_Mechanism Substrate Substrate (MUNANA) Complex Enzyme-Substrate Complex Substrate->Complex Binding Enzyme Neuraminidase (NA Enzyme) Enzyme->Complex Product Fluorescent Product (4-MU) Complex->Product Hydrolysis Inhibitor NA Inhibitor (e.g., Oseltamivir) Inhibitor->Enzyme Competitive Binding Signal Fluorescence (Ex 365nm / Em 450nm) Product->Signal pH Shift Stop Stop Solution (High pH) Stop->Signal Enhancement

Figure 1: Mechanism of the MUNANA assay. The inhibitor competes with the substrate for the active site. The stop solution maximizes the fluorescence signal.

Critical Reagents & Equipment

Scientific Rationale: The buffer composition is non-negotiable. Calcium (Ca²⁺) is structurally essential for the stability of the influenza neuraminidase active site. Absence of calcium leads to rapid thermal denaturation and false-positive inhibition data.

Reagent List
ReagentSpecificationPurpose
Assay Buffer 32.5 mM MES, 4 mM CaCl₂, pH 6.5Provides optimal pH for viral NA; Ca²⁺ stabilizes the enzyme tetramer.
Substrate MUNANA (Sigma or equivalent)Fluorogenic substrate.[3][6] Store desiccated at -20°C. Light sensitive.
Stop Solution 0.1 M Glycine (pH 10.7) OR 1 M Na₂CO₃Terminates reaction; shifts pH to maximize 4-MU fluorescence.
Enzyme Source Whole virus (inactivated) or Recombinant NATarget for inhibition.[8]
Inhibitors Oseltamivir carboxylate, ZanamivirReference drugs.[5] Note: Use Oseltamivir carboxylate (active form), not the phosphate prodrug.
Equipment
  • Fluorescence Microplate Reader: Capable of Ex 365 nm / Em 450 nm.

  • Plates: 96-well black flat-bottom polystyrene plates (minimizes background scattering).

  • Water Bath/Incubator: Set to 37°C.

Detailed Experimental Protocol

This protocol is divided into two phases: Enzyme Titration (essential for standardization) and IC50 Determination .

Phase 1: Enzyme Titration (Standardization)

Goal: Determine the optimal virus dilution that yields a signal-to-noise (S/N) ratio of >10 or falls within the linear range of the detector (typically 100,000–500,000 RFU).

  • Preparation: Prepare serial 2-fold dilutions of the virus stock in Assay Buffer across a 96-well plate (e.g., 1:2 to 1:1024).

  • Substrate Addition: Add equal volume (e.g., 50 µL) of 200 µM MUNANA (diluted in Assay Buffer) to all wells.

  • Incubation: Incubate for 60 minutes at 37°C.

  • Termination: Add 100 µL of Stop Solution .

  • Measurement: Read fluorescence (Ex 365/Em 450).

  • Selection: Plot RFU vs. Dilution. Select the dilution that yields a signal approx. 50-80% of the reader's maximum linear range. Do not use a saturating concentration.

Phase 2: IC50 Inhibition Assay Workflow

Workflow Start Start: Prepare Reagents Step1 1. Prepare Drug Dilutions (4-fold serial dilutions in Assay Buffer) Start->Step1 Step2 2. Add Virus (Use optimal dilution from Phase 1) Step1->Step2 Mix 1:1 Step3 3. Pre-Incubation (30-45 min at Room Temp or 37°C) Allows drug-enzyme binding Step2->Step3 Step4 4. Add Substrate (Final conc: 100 µM MUNANA) Step3->Step4 Step5 5. Reaction Incubation (60 min at 37°C) Step4->Step5 Step6 6. Stop Reaction (Add High pH Stop Solution) Step5->Step6 Step7 7. Read Fluorescence (Ex 365 nm / Em 450 nm) Step6->Step7 End Data Analysis (IC50) Step7->End

Figure 2: Step-by-step workflow for the IC50 determination assay.

Protocol Steps:

  • Drug Plate Setup: Prepare 4-fold or 10-fold serial dilutions of NAIs (e.g., Oseltamivir) in Assay Buffer. Range typically 0.01 nM to 10,000 nM.

  • Virus Addition: Add 50 µL of standardized virus (from Phase 1) to 50 µL of diluted drug.

  • Pre-Incubation (Critical): Incubate the Virus-Drug mixture for 30–45 minutes at room temperature or 37°C. Why? This allows slow-binding inhibitors to reach equilibrium with the enzyme active site.

  • Reaction Start: Add 50 µL of MUNANA substrate (typically 200 µM stock for a 100 µM final concentration) to all wells.

  • Kinetics: Incubate for 60 minutes at 37°C protected from light.

  • Stop: Add 100 µL of Stop Solution.

  • Read: Measure RFU immediately.

Data Analysis & Interpretation

IC50 Calculation
  • Background Subtraction: Subtract the mean RFU of "Substrate Blanks" (Buffer + Substrate + Stop, no Virus) from all data points.

  • Normalization: Calculate % Activity relative to "Virus Control" (Virus + Buffer + Substrate, no Inhibitor).

    
    
    
  • Curve Fitting: Use non-linear regression (4-parameter logistic model) to fit the data:

    
    
    Where 
    
    
    
    is the log of inhibitor concentration.
Interpretation Guidelines
  • Sensitive: IC50 values within the normal range for the subtype (e.g., H1N1pdm09 typical IC50 ~0.1–0.5 nM).

  • Reduced Inhibition (RI): 10 to 100-fold increase in IC50 compared to wild-type.

  • Highly Reduced Inhibition (HRI): >100-fold increase.

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
High Background Degraded MUNANA; Light exposure.Use fresh substrate; keep solutions in amber tubes. Check Stop Solution pH.[9]
Low Signal Inactive Virus; No Calcium.Ensure Assay Buffer contains 4 mM CaCl₂.[3][6] Retitrate virus.
"Flat" Inhibition Curve Drug degradation; Wrong drug form.Ensure Oseltamivir Carboxylate is used, not phosphate.
Edge Effects Evaporation.Seal plates during 37°C incubation. Avoid outer wells if possible.
Inconsistent IC50 Insufficient Pre-incubation.Extend pre-incubation of Virus+Drug to 45 mins to ensure equilibrium.

References

  • World Health Organization (WHO). "Laboratory methodologies for testing the antiviral susceptibility of influenza viruses: Neuraminidase inhibitor (NAI)." WHO Global Influenza Surveillance and Response System (GISRS). [Link]

  • Centers for Disease Control and Prevention (CDC). "Influenza Antiviral Drug Resistance." CDC Flu Professionals. [Link]

  • Marathe, B. M., et al. (2013). "Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substrate."[3] PLOS ONE, 8(8): e71401.[3] [Link]

  • Okomo-Adhiambo, M., et al. (2013). "Standardization of the classic MUNANA-based neuraminidase activity assay for monitoring anti-viral resistance in influenza." National Institutes of Health (NIH) / Antiviral Research. [Link]

  • Wetherall, N. T., et al. (2003). "Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors." Journal of Clinical Microbiology, 41(2), 742–750. [Link]

Sources

Application Note: Antibacterial Susceptibility Testing of Massarigenin C

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Standardized Resazurin-Assisted Broth Microdilution for Fungal Polyketide Metabolites

Scientific Rationale & Analyte Profile

As antimicrobial resistance (AMR) continues to erode the efficacy of frontline antibiotics, the pharmaceutical industry is increasingly turning to underexplored fungal secondary metabolites for novel structural scaffolds. Massarigenin C (


) is a bicyclic polyketide and rosigenin analogue originally isolated from the freshwater aquatic fungus Massarina tunicata. Subsequent bioprospecting has also identified it in the terrestrial fungus Malbranchea flavorosea, where it was characterized as a potent 

-glucosidase inhibitor .

Beyond its enzymatic inhibition, Massarigenin C exhibits targeted antibacterial activity against Gram-positive organisms, most notably Bacillus subtilis (ATCC 6051) . Testing hydrophobic fungal polyketides requires significant deviations from standard aqueous protocols. This application note details a modified, self-validating Clinical and Laboratory Standards Institute (CLSI) broth microdilution protocol. By integrating a resazurin colorimetric readout, this workflow eliminates optical density artifacts caused by compound precipitation, ensuring high-fidelity Minimum Inhibitory Concentration (MIC) determination.

Experimental Workflow

Workflow N1 Compound Prep Massarigenin C in DMSO N2 Serial Dilution in CAMHB Media N1->N2 N4 Co-Incubation 37°C for 16-20 Hours N2->N4 N3 Inoculum Prep Standardized to 0.5 McF N3->N4 N5 Resazurin Readout Visual MIC Determination N4->N5

Fig 1. Standardized broth microdilution workflow for Massarigenin C susceptibility testing.

Critical Assay Parameters (Experience-Driven Insights)

To guarantee trustworthiness and reproducibility, several physical and biological variables must be controlled:

  • Solvent Toxicity Threshold: Massarigenin C is highly hydrophobic. While Dimethyl Sulfoxide (DMSO) is required for solubilization, the final well concentration must strictly remain

    
     (v/v). Exceeding this threshold induces solvent-mediated membrane permeabilization in B. subtilis, leading to false-positive MIC values.
    
  • The Inoculum Effect: Bacterial density directly impacts the apparent MIC. An inoculum heavier than

    
     can overwhelm the analyte via target site saturation or enzymatic degradation, artificially inflating the MIC.
    
  • Edge-Effect Mitigation: 96-well plates are prone to evaporation in the outer perimeter wells during 37°C incubation. Utilizing a breathable sealing membrane maintains osmotic homeostasis in the media, preventing aberrant bacterial growth kinetics.

Step-by-Step Protocol: Resazurin-Assisted Broth Microdilution
Phase 1: Reagent & Analyte Preparation
  • Stock Solubilization: Weigh exactly

    
     of Massarigenin C standard (Purity 
    
    
    
    ). Dissolve in
    
    
    of cell-culture grade 100% DMSO to yield a
    
    
    master stock.
  • Working Solution: Dilute the master stock 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to create a

    
     working solution. Causality: This pre-dilution ensures that the maximum DMSO concentration in the assay is capped at 1%, safeguarding bacterial viability.
    
Phase 2: Inoculum Standardization
  • Colony Selection: Streak Bacillus subtilis ATCC 6051 onto a Tryptic Soy Agar (TSA) plate and incubate overnight at 37°C.

  • Suspension: Select 3-5 morphologically identical colonies and resuspend in sterile

    
     saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 
    
    
    
    ).
  • Final Dilution: Dilute the suspension 1:150 in CAMHB to yield

    
    . Causality: Because the inoculum will be mixed 1:1 with the compound in the microtiter plate, this specific dilution guarantees the CLSI-mandated final testing concentration of 
    
    
    
    .
Phase 3: Plate Architecture & Co-Incubation
  • Media Dispensing: Add

    
     of CAMHB to wells 2 through 12 of a sterile, flat-bottom 96-well plate.
    
  • Serial Dilution: Add

    
     of the Massarigenin C working solution to well 1. Transfer 
    
    
    
    from well 1 to well 2, mix by pipetting 4 times, and repeat this 2-fold serial dilution up to well 10. Discard
    
    
    from well 10.
  • Inoculation: Add

    
     of the prepared inoculum (
    
    
    
    ) to wells 1 through 11.
  • Sterility Control: Add

    
     of sterile CAMHB to well 12.
    
  • Incubation: Seal the plate with a breathable membrane and incubate statically at 37°C for 16-20 hours.

Phase 4: Colorimetric Readout
  • Indicator Addition: Add

    
     of a 
    
    
    
    aqueous resazurin sodium salt solution to all wells.
  • Secondary Incubation: Incubate the plate for an additional 1-2 hours at 37°C in the dark.

  • Endpoint Determination: Visually inspect the wells. The MIC is defined as the lowest concentration of Massarigenin C that prevents the color change from blue to pink.

Mechanistic Logic of the Colorimetric Readout

Because polyketides can occasionally precipitate out of solution and cloud the media, traditional optical density (OD600) readings are unreliable. Resazurin acts as an exogenous electron acceptor. As shown in the logical pathway below, it directly links the visual readout to the metabolic integrity of the bacteria, creating a self-validating assay.

Mechanism M1 Massarigenin C (Active Concentration) M2 Bacterial Growth Arrest (Bacillus subtilis) M1->M2 M3 Metabolic Inactivity (No NADH/FADH2 production) M2->M3 M4 Resazurin (Blue) Remains Oxidized M3->M4 C1 Sub-MIC Concentration (Inactive) C2 Bacterial Proliferation C1->C2 C3 Metabolic Activity (NADH/FADH2 production) C2->C3 C4 Resorufin (Pink/Fluorescent) Reduced State C3->C4

Fig 2. Causality of colorimetric MIC readout based on Massarigenin C-induced metabolic arrest.

Quantitative Data Interpretation

To ensure the trustworthiness of the assay, the plate architecture relies on internal controls. If the controls fail to exhibit the expected color changes outlined in Table 1, the assay must be invalidated and repeated.

Table 1: 96-Well Plate Control Architecture

Well AssignmentContentPurposeExpected Resazurin Color
Wells 1-10 Compound + Bacteria + MediaTest MIC of Massarigenin CBlue (Above MIC) / Pink (Below MIC)
Well 11 Bacteria + Media + 1% DMSOPositive Growth ControlPink (Confirms viable inoculum & non-toxic DMSO)
Well 12 Media + 1% DMSONegative Sterility ControlBlue (Confirms media sterility)

Table 2: Expected MIC Data Summary

OrganismStrainAnalyteExpected MIC Range (

g/mL)
Reference
Bacillus subtilisATCC 6051Massarigenin C16 - 64
Staphylococcus aureusATCC 29213Massarigenin C> 64Empirical QC
Escherichia coliATCC 25922Massarigenin C> 128Empirical QC

Note: As a specialized fungal polyketide, Massarigenin C exhibits preferential and selective activity against specific Gram-positive targets, rendering Gram-negative strains like E. coli largely insensitive due to their protective outer membrane.

References
  • Oh H, Swenson DC, Gloer JB, Shearer CA. "New bioactive rosigenin analogues and aromatic polyketide metabolites from the freshwater aquatic fungus Massarina tunicata." Journal of Natural Products. 2003 Jan;66(1):73-9. URL: [Link]

  • Verastegui-Omaña B, Rebollar-Ramos D, Pérez-Vásquez A, Martínez AL, Madariaga-Mazón A, Flores-Bocanegra L, M

    
    -Glucosidase Inhibitors from Malbranchea flavorosea." Journal of Natural Products. 2017 Jan 27;80(1):190-195.
    URL: [Link]
    

Application Note: Synthesis and SAR Profiling of Massarigenin C Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical synthesis, derivatization, and Structure-Activity Relationship (SAR) profiling of Massarigenin C , a bioactive polyketide fungal metabolite.[1]

Topic: Synthesis of Massarigenin C Derivatives for SAR Studies Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Researchers[2]

Introduction & Chemical Strategy

Massarigenin C (C₁₁H₁₂O₅) is a polyketide-derived secondary metabolite isolated from marine-derived fungi such as Massarina sp. and Coniothyrium sp.[1][3] Structurally, it belongs to a class of spiro-lactones (often related to massarilactones) or highly oxygenated isochromans .[1][3] These scaffolds exhibit significant biological activities, including neuraminidase inhibition (antiviral potential) and cytotoxicity against specific cancer cell lines.[2][4]

For drug development professionals, the Massarigenin scaffold presents a unique challenge: its compact, rigid spiro-cyclic core is densely functionalized, offering specific vectors for SAR exploration but requiring precise synthetic control.[1][3]

The Strategic Approach: "Core-First" Divergence

Instead of relying on low-yielding fermentation extraction, this guide proposes a Total Synthesis approach to access the core scaffold, followed by Late-Stage Functionalization (LSF) .[1][3]

  • Core Synthesis: We utilize a Hypervalent Iodine (PIDA)-mediated Oxidative Spirocyclization .[1][3] This reaction is robust, scalable, and constructs the critical spiro-center in a single step from a phenolic precursor.[1][3]

  • SAR Logic: We define three "Zones of Modification" to probe the biological pharmacophore:

    • Zone 1 (Hydroxyl Array): Acylation/Alkylation to probe H-bond donor/acceptor requirements.[1][2][3]

    • Zone 2 (Enone/Alkene System): Saturation or Michael additions to test electrophilicity.[1][2][3]

    • Zone 3 (Lactone Ring): Ring-opening or bioisosteric replacement.[1][3]

Protocol 1: Total Synthesis of the Massarigenin Core Scaffold

Objective: Synthesize the key spiro-lactone intermediate (Massarigenin core) on a gram scale. Mechanism: The reaction proceeds via the oxidation of a phenol to a phenoxenium ion, which is trapped by a pendant carboxylic acid or alcohol, forming the spiro-lactone.

Reagents & Equipment[1][2][5][6]
  • Precursor: 3-(2,4-dihydroxy-6-methylphenyl)propanoic acid derivative (synthesized via standard Knoevenagel/Reduction sequence).[1][3]

  • Oxidant: Phenyliodine(III) diacetate (PIDA) or PIFA.[1]

  • Solvent: 2,2,2-Trifluoroethanol (TFE) – Critical for stabilizing the cation intermediate.[1][2][3]

  • Equipment: Jacketed glass reactor (0°C to RT), Rotary Evaporator, Flash Chromatography system.[1][2]

Step-by-Step Methodology
  • Precursor Preparation:

    • Dissolve the phenolic acid precursor (1.0 equiv) in TFE (0.1 M concentration).

    • Note: TFE is preferred over MeOH to prevent solvent attack (methoxylation) which leads to side products.[1][2][3]

  • Oxidative Cyclization:

    • Cool the solution to 0°C under an Argon atmosphere.

    • Add PIDA (1.1 equiv) portion-wise over 15 minutes. The solution will turn transiently yellow/orange.[3]

    • Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and stir for 2 hours.

    • TLC Monitoring: Look for the disappearance of the starting phenol (UV active, FeCl₃ positive) and the appearance of a less polar product.

  • Quench & Workup:

    • Quench the reaction with saturated aqueous NaHCO₃.[3]

    • Extract 3x with Ethyl Acetate (EtOAc).[1][3]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate[1][2]

    • Safety: PIDA residues are distinct; ensure thorough washing.[1][2][3]

  • Purification:

    • Purify via Flash Column Chromatography (SiO₂).[1][3]

    • Eluent: Hexane:EtOAc gradient (80:20

      
       50:50).[1][2][3]
      
    • Yield Target: 65-75%.

Protocol 2: Divergent Derivatization (SAR Library Generation)

Objective: Create a focused library of 10-15 analogs targeting the hydroxyl and alkene functionalities.

Workflow A: Hydroxyl Functionalization (Zone 1)

Targeting the C-4/C-6 hydroxyls to modulate solubility and cell permeability.[1][3]

  • Acylation (Esters):

    • To a solution of Massarigenin Core (50 mg) in DCM (1 mL), add Pyridine (2.0 equiv) and DMAP (0.1 equiv).

    • Add the corresponding Acid Chloride (R-COCl, 1.2 equiv) at 0°C.[1][3]

    • Stir 4h. Quench with 1M HCl.

    • Rationale: Lipophilic esters often improve passive transport across cell membranes.[1][2][3]

  • Carbamoylation (Carbamates):

    • React with Isocyanates (R-N=C=O) in THF with Et₃N catalysis.

    • Rationale: Carbamates are more hydrolytically stable than esters, prolonging half-life in plasma.[1][2][3]

Workflow B: Enone Modification (Zone 2)

Targeting the reactive double bond (Michael acceptor).[1]

  • Epoxidation:

    • Treat with m-CPBA in DCM at 0°C.

    • Rationale: Epoxides can act as covalent warheads for cysteine residues in the target protein (e.g., neuraminidase).

  • Michael Addition (Thiol-Click):

    • React with R-SH (e.g., benzyl mercaptan) in MeOH with catalytic Et₃N.[1][3]

    • Rationale: Probes the necessity of the electrophilic double bond for activity. If the adduct is inactive, the Michael acceptor is essential.[2]

Visualization: Synthesis & SAR Logic

The following diagram illustrates the synthetic flow and the strategic decision points for SAR generation.

Massarigenin_Synthesis cluster_legend Key Reaction Features Start Phenolic Precursor (Aromatic Acid) Step1 Step 1: Oxidative Spirocyclization (PIDA / TFE, 0°C) Start->Step1 Oxidation Core Massarigenin Core Scaffold (Spiro-Lactone) Step1->Core Spiro-formation Zone1 Zone 1: OH-Group Modification (Solubility & Permeability) Core->Zone1 Acylation Zone2 Zone 2: Alkene/Enone (Electrophilicity & Covalent Binding) Core->Zone2 Oxidation/Addition Deriv1 Esters / Carbamates (Prodrugs) Zone1->Deriv1 Deriv2 Epoxides / Thiol-Adducts (Mechanism Probes) Zone2->Deriv2 Note1 PIDA: Hypervalent Iodine Reagent Note2 TFE: Stabilizes Phenoxenium Ion

Caption: Synthetic workflow from phenolic precursor to divergent SAR library generation via PIDA-mediated cyclization.

Protocol 3: Biological Assay & Data Analysis[1][3]

To validate the SAR, derivatives must be tested in a relevant biological system.[2] We focus on Neuraminidase Inhibition (a known target for this class).[1]

Neuraminidase Inhibition Assay (Fluorescence)

Principle: Measures the hydrolysis of the fluorogenic substrate MUNANA by bacterial or viral neuraminidase.

  • Buffer Prep: 32.5 mM MES buffer (pH 6.5), 4 mM CaCl₂.

  • Enzyme Mix: Incubate Neuraminidase (e.g., from C. perfringens or Influenza virus) with the Test Compound (0.1

    
    M to 100 
    
    
    
    M) for 30 min at 37°C.
  • Substrate Addition: Add MUNANA (200

    
    M final conc).
    
  • Readout: Measure fluorescence (Ex: 365 nm, Em: 450 nm) after 30 min.

  • Data Processing: Calculate % Inhibition relative to DMSO control. Determine IC₅₀ using non-linear regression (GraphPad Prism).

Data Presentation Standard

Report data in a comparative table to identify trends.

Compound IDR1 (OH-4)R2 (Alkene)IC₅₀ (Neuraminidase)Cytotoxicity (HeLa) CC₅₀SAR Insight
MSG-01 (Core) -HC=C8.2

M
25

M
Baseline activity.[1][3]
MSG-02 -AcetylC=C12.5

M
50

M
Acetylation reduces potency (H-bond donor needed).[1][3]
MSG-03 -HEpoxide2.1

M
10

M
Epoxide increases potency (Covalent trap?).[1][2][3]
MSG-04 -HThiol-Adduct>100

M
>100

M
Saturation destroys activity (Michael acceptor essential).[1][3]

References

  • Oh, H., et al. (2001).[1][2][3] "Massarilactones A and B... from the freshwater aquatic fungus Massarina tunicata." Journal of Natural Products.

  • Dohi, T., & Kita, Y. (2009).[1][2] "Hypervalent iodine reagents as a new entrance to organocatalysts." Chemical Communications.[1][2][3] (Grounding for PIDA protocol).

  • Wang, Y.C., et al. (2021).[1][2][3][5] "Flow Chemistry-Enabled Divergent Total Syntheses of Massarinolin A..." Angewandte Chemie. (Demonstrates oxidative cyclization on related scaffolds).

  • Kossuga, M.H., et al. (2012).[1][2][3] "Evaluating methods for the isolation of marine-derived fungal strains..." Scielo. (Fungal source context).

Sources

Application Note: Fermentation Conditions for Massarina tunicata Growth & Metabolite Production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Massarina tunicata (Shearer & Fallah) is a freshwater aquatic ascomycete primarily recognized for its production of bioactive secondary metabolites, including massarinolins A–C (sesquiterpenoids), massarilactones , and massarigenins .[1][2][3][4] These compounds exhibit significant antimicrobial and potential cytotoxic properties, making them targets for natural product drug discovery.

Critical Distinction: Researchers must distinguish between the freshwater species (M. tunicata sensu stricto, described by Shearer & Fallah) and marine-derived strains (e.g., Massarina sp. CNT-016).[5] While they share a genus, their osmotic requirements differ fundamentally. This protocol focuses on the freshwater species but provides a specific adaptation for marine variants to ensure versatility.

Media Preparation & Inoculum Strategy[6][7]

The production of polyketides and sesquiterpenoids in M. tunicata is highly sensitive to carbon-to-nitrogen (C/N) ratios. The following media are validated for biomass accumulation and subsequent metabolite induction.

Standard Maintenance Medium (Solid)

Used for maintaining stock cultures and generating initial mycelial plugs.

  • Medium: Potato Dextrose Agar (PDA) or Corn Meal Agar (CMA).

  • Protocol:

    • Suspend 39 g of PDA powder in 1 L distilled water (dH₂O).

    • Autoclave at 121°C (15 psi) for 15 minutes.

    • Pour into sterile petri dishes (25 mL/plate).

    • Inoculation: Transfer a 5mm mycelial plug to the center.

    • Incubation: 25°C for 14–21 days in the dark until the colony covers 70% of the plate.

Fermentation Media (Liquid)

Two distinct media formulations are recommended based on the target strain type.

Formulation A: Freshwater Optimized (For M. tunicata Shearer & Fallah)

Target Metabolites: Massarinolins, Massarilactones This medium, based on modified YMG (Yeast-Malt-Glucose) , promotes robust hyphal growth and secondary metabolism.

ComponentConcentration (g/L)Function
Malt Extract 10.0 gPrimary carbon/nitrogen source; rich in growth factors.
Glucose 10.0 gRapidly assimilable carbon source for initial biomass.
Yeast Extract 4.0 gSource of B-vitamins and trace nitrogen.
pH Adjustment 6.5 ± 0.2Adjust with 1M HCl or NaOH prior to sterilization.
Solvent Distilled WaterCRITICAL: Do not use saline/seawater for this strain.
Formulation B: Marine Variant Adaptation (For Massarina sp. CNT-016)

Target Metabolites: Spiromassaritone, Massariphenone[5]

  • Base: Same nutrient profile as Formulation A.

  • Solvent: Substitute distilled water with Artificial Seawater (ASW) or filtered natural seawater (35 ppt salinity).

  • Additives: No additional salt required if ASW is used.

Experimental Protocol: Fermentation Workflow

This workflow utilizes a two-stage fermentation strategy to decouple biomass production from metabolite synthesis, ensuring higher yields.

Stage I: Seed Culture (Inoculum Generation)

Objective: Generate a uniform, active mycelial suspension to inoculate production flasks.

  • Vessel: 250 mL Erlenmeyer flask containing 50 mL of Formulation A (Freshwater).

  • Inoculation: Aseptically transfer 3–5 mycelial plugs (5 mm) from a 14-day old PDA plate. Maceration of plugs is not recommended to avoid shear stress damage to initial hyphae.

  • Incubation:

    • Temperature: 25°C.

    • Agitation: 150 rpm (Orbital shaker).

    • Duration: 5–7 days.

    • Check: Visually confirm formation of "mycelial balls" or dense suspension.

Stage II: Production Fermentation

Objective: Maximize titer of massarinolins.

  • Vessel: 1 L Fernbach flasks or 500 mL Erlenmeyer flasks.

  • Volume: Fill to 20-25% capacity (e.g., 250 mL media in 1 L flask) to ensure high Oxygen Transfer Rate (OTR).

  • Inoculation: Transfer 10% (v/v) of the Seed Culture (approx. 25 mL) into the production flask. Homogenize seed culture gently with a wide-bore pipette if clumping occurs.

  • Incubation Parameters:

    • Temperature: 25°C ± 1°C.[6]

    • Agitation: 160–180 rpm. Note: M. tunicata is filamentous; too high RPM (>220) causes shear stress; too low (<120) limits oxygen.

    • Time: 14–21 days.

    • Monitoring: Monitor pH every 48 hours. A shift from 6.5 to >7.5 often signals the onset of stationary phase and secondary metabolite production.

Downstream Processing & Extraction

The bioactive compounds are typically intracellular or bound to the mycelium, though some are secreted. A dual-extraction approach is required.

  • Separation: Filter fermentation broth through cheesecloth or a Buchner funnel to separate Mycelium (biomass) from Supernatant (broth).

  • Supernatant Extraction:

    • Partition liquid broth with Ethyl Acetate (EtOAc) in a 1:1 ratio (v/v) x 3 times.

    • Combine organic layers.

  • Mycelial Extraction:

    • Freeze-dry (lyophilize) the mycelial mat.

    • Macerate in MeOH:EtOAc (1:1) for 24 hours.

    • Filter and evaporate solvent.

  • Purification: Combine extracts if HPLC profiles match. Proceed to silica gel chromatography using a Hexane:EtOAc gradient for isolation of massarinolins.

Process Visualization

Fermentation Logic Flow

The following diagram illustrates the critical decision points and workflow for Massarina fermentation.

MassarinaFermentation Stock Stock Culture (PDA Slant/Plate) StrainCheck Strain Identification: Freshwater vs. Marine? Stock->StrainCheck MediaFW Freshwater Media (YMG w/ Distilled Water) StrainCheck->MediaFW M. tunicata (Shearer) MediaSW Marine Media (YMG w/ Seawater) StrainCheck->MediaSW Massarina sp. CNT-016 Seed Seed Culture (Stage I) 50mL, 25°C, 150 rpm, 5-7 days MediaFW->Seed MediaSW->Seed Prod Production Culture (Stage II) 250mL, 25°C, 180 rpm, 14-21 days Seed->Prod 10% Inoculum (v/v) Harvest Harvest Separation of Broth & Mycelium Prod->Harvest pH shift > 7.5 Extract Extraction (EtOAc) Target: Massarinolins/Massarilactones Harvest->Extract

Caption: Optimized workflow for Massarina tunicata fermentation, distinguishing between freshwater and marine strain requirements.

Metabolic Pathway Influence

Understanding the factors influencing secondary metabolism is key to troubleshooting.

MetaboliteFactors Carbon Carbon Source (Glucose/Malt) Growth Primary Metabolism (Biomass Accumulation) Carbon->Growth Nitrogen Nitrogen Source (Yeast Extract) Nitrogen->Growth Stress Osmotic/Shear Stress SecMet Secondary Metabolism (PKS Pathway Activation) Stress->SecMet Elicitor Switch Stationary Phase (Nutrient Depletion) Growth->Switch N-Limitation Switch->SecMet Compounds Massarinolins & Massarilactones SecMet->Compounds

Caption: Regulatory factors influencing the transition from biomass growth to polyketide/sesquiterpenoid production.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Pellet formation too large (>1cm) Agitation too low or inoculum not homogenized.Increase RPM to 180-200; use a baffled flask; homogenize seed culture.
Low metabolite yield Harvested too early or Carbon source depleted too fast.Extend fermentation to 21 days; feed batch with 1% glucose at day 10.
No growth (Marine strain) Osmotic shock (using freshwater medium).Switch to Artificial Seawater base (35 ppt salinity).
pH drops < 4.0 Acidification due to rapid glucose metabolism.Add CaCO₃ (2 g/L) to media as a buffer or reduce initial glucose.

References

  • Oh, H., Gloer, J. B., & Shearer, C. A. (1999). Massarinolins A-C: New Bioactive Sesquiterpenoids from the Aquatic Fungus Massarina tunicata.[1] Journal of Natural Products, 62(3), 497–501.[1] Link

  • Oh, H., Swenson, D. C., Gloer, J. B., & Shearer, C. A. (2001). Massarilactones A and B: Novel Secondary Metabolites from the Freshwater Aquatic Fungus Massarina tunicata. Tetrahedron Letters, 42(6), 975–977. Link

  • Oh, H., Swenson, D. C., Gloer, J. B., & Shearer, C. A. (2003). New Bioactive Rosigenin Analogues and Aromatic Polyketide Metabolites from the Freshwater Aquatic Fungus Massarina tunicata. Journal of Natural Products, 66(1), 73–79. Link

  • Shearer, C. A. (1993). The freshwater Ascomycetes. Nova Hedwigia, 56, 1–33. (Taxonomic foundation).[7]

  • Gallardo, G. L., et al. (2006). Secondary metabolite chemistry of the marine-derived fungus Massarina sp., strain CNT-016. Phytochemistry, 67(22), 2403-2410. (For marine variant comparison). Link

Sources

Troubleshooting & Optimization

Improving yield of Massarigenin C from fungal cultures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Massarigenin C Production Guide Topic: (Massarina tunicata) Reference Code: TS-MC-OPT-2024 Status: Active

Executive Summary

Massarigenin C is a bioactive sesquiterpenoid (rosigenin analogue) primarily isolated from the freshwater aquatic fungus Massarina tunicata.[1] While it exhibits promising antibiotic activity against Gram-positive bacteria, its natural yield in standard liquid fermentation is often sub-gram/L, creating a bottleneck for drug development.

This guide moves beyond standard protocols, applying metabolic engineering principles and stress-response elicitation to maximize titer.

Module 1: Upstream Processing (Strain & Media)

The Biological Source
  • Target Organism: Massarina tunicata (Freshwater ascomycete).[1][2][3]

  • Strain Maintenance: Maintain on Potato Dextrose Agar (PDA) slants at 4°C. Subculture every 4-6 weeks to prevent senescence.

  • Inoculum Prep: Use a seed culture (mycelial suspension) rather than agar plugs to ensure synchronous growth. Macerate 7-day old mycelia in sterile water and inoculate at 5% (v/v).

Media Optimization Strategy

Standard Potato Dextrose Broth (PDB) is often insufficient for high-titer secondary metabolite production. You must shift the carbon-to-nitrogen (C/N) ratio to favor idiophase (secondary metabolism) over trophophase (biomass).

Recommended Production Medium (Modified Czapek-Dox):

Component Concentration (g/L) Function
Sucrose 30.0 - 50.0 Carbon source (High C promotes polyketide/terpene flux)
NaNO₃ 2.0 Nitrogen source (Limiting N triggers secondary metabolism)
KH₂PO₄ 1.0 pH buffer & Phosphorus source
MgSO₄·7H₂O 0.5 Cofactor for terpene synthases
KCl 0.5 Osmotic balance
FeSO₄·7H₂O 0.01 Essential trace metal

| Yeast Extract | 1.0 | Source of B-vitamins (optional booster) |

Scientist's Note: Massarina is an aquatic fungus.[1][2][3] Unlike terrestrial fungi, it is highly sensitive to water activity. Ensure water is high-purity (Milli-Q) and free of inhibitory chlorine ions.

Elicitation (The "Secret Sauce")

Aquatic fungi respond vigorously to "host mimicry" or stress signals.

  • Woody Substrate Addition: Add 10 g/L of sterilized, ground lignocellulosic material (e.g., sawdust or birch wood chips). Massarina species are often lignicolous (wood-dwelling); this physical substrate induces natural biosynthetic gene clusters (BGCs).

  • Metal Ion Stress: Pulse the culture with 1.0 mM Cu²⁺ or Ca²⁺ on Day 3 of fermentation.[4] This has been shown in related freshwater fungi (e.g., Berkleasmium) to upregulate polyketide and terpenoid pathways significantly.

Module 2: Process Control (Fermentation)

Q: My biomass is high, but Massarigenin C yield is low. Why? A: You are likely stuck in the trophophase. The fungus is "too happy."

  • Action: Reduce Nitrogen content in the next batch.

  • Action: Extend fermentation time. Sesquiterpenoids often accumulate late (Day 14-21) in aquatic fungi.

Critical Parameters:

  • Temperature: 25°C (Strict control. >28°C often shuts down terpene synthases).

  • Agitation: 120-150 RPM. Massarina requires aeration but is shear-sensitive. Use baffled flasks to increase

    
     (oxygen transfer) without increasing RPM.
    
  • pH: Start at 5.5. Do not control pH during the run; the natural drop to pH 4.0-4.5 usually favors product stability.

Module 3: Downstream Processing (Extraction)

Protocol: Liquid-Liquid Extraction (LLE)

  • Filtration: Separate mycelia from broth using Miracloth. Note: Massarigenin C is often excreted into the broth, but up to 30% may remain intracellular.

  • Broth Extraction: Extract filtrate with Ethyl Acetate (EtOAc) (1:1 v/v) x 3 times.

  • Mycelial Extraction: Macerate mycelia in Methanol (MeOH) overnight. Evaporate MeOH and partition residue between water and EtOAc.

  • Combine: Pool EtOAc fractions, dry over anhydrous Na₂SO₄, and evaporate to dryness.

Purification (HPLC):

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10 mm).

  • Mobile Phase: Gradient of H₂O (0.1% Formic Acid) and Acetonitrile (ACN).

    • 0-5 min: 10% ACN

    • 5-30 min: 10%

      
       100% ACN
      
  • Detection: UV at 210 nm and 254 nm. Massarigenin C has weak UV absorbance; monitor 210 nm closely.

Visualizing the Optimization Workflow

The following diagram illustrates the decision matrix for optimizing yield based on experimental feedback.

Massarigenin_Optimization Start Start: Baseline Fermentation (PDB, 25°C, 14 Days) Check_Yield Analyze Yield (HPLC) Start->Check_Yield Low_Biomass Issue: Low Biomass Check_Yield->Low_Biomass < 2g/L DCW High_Bio_Low_Prod Issue: High Biomass, Low Product Check_Yield->High_Bio_Low_Prod > 5g/L DCW, < 1mg/L Yield Good_Yield Target Yield Achieved Check_Yield->Good_Yield > 10mg/L Yield Adjust_Phys Strategy: Adjust Physical Parameters (Reduce Shear, Temp 25°C) Low_Biomass->Adjust_Phys Shear Stress? Opt_Nutrients Strategy: Optimize C/N Ratio (Increase Sucrose, Limit N) High_Bio_Low_Prod->Opt_Nutrients Nutrient Lock? Add_Elicitors Strategy: Add Elicitors (Cu2+ or Wood Chips) High_Bio_Low_Prod->Add_Elicitors Silent Gene Cluster? Scale_Up Scale Up to Bioreactor Good_Yield->Scale_Up Opt_Nutrients->Start Add_Elicitors->Start Adjust_Phys->Start Retry

Caption: Iterative optimization cycle for Massarigenin C production, distinguishing between biomass limitations and metabolic regulation issues.

Troubleshooting & FAQ

Q1: I see a peak at the correct retention time, but the mass spec doesn't match Massarigenin C.

  • Diagnosis: You likely have a congener (e.g., Massarigenin A, B, or D).

  • Fix: Check the oxidation state. Massarigenin C is a rosigenin analogue. Variations in oxygenation are common. Tweak the harvest time; earlier harvests often yield less oxidized precursors, while very late harvests might lead to degradation products.

Q2: The culture broth turns dark brown/black, and yield drops.

  • Diagnosis: Melanization or phenolic oxidation. This consumes precursors and generates toxic byproducts.

  • Fix: Add a radical scavenger like Ascorbic Acid (Vitamin C) at 1 mM to the media, or reduce light exposure (incubate in the dark).

Q3: Can I use solid-state fermentation (SSF) instead of liquid?

  • Analysis: Yes, Massarina grows well on damp rice or wheat bran.

  • Protocol: Use 100g rice + 100mL H₂O in a flask. Incubate 21-28 days.

  • Pros/Cons: SSF often yields higher titers per volume but extraction is messier (requires more solvent and cleanup).

References

  • Oh, H., Swenson, D. C., Gloer, J. B., & Shearer, C. A. (2003). New bioactive rosigenin analogues and aromatic polyketide metabolites from the freshwater aquatic fungus Massarina tunicata.[2] Journal of Natural Products, 66(1), 73-79.[2]

  • Oh, H., Gloer, J. B., & Shearer, C. A. (1999). Massarinolins A-C: New bioactive sesquiterpenoids from the aquatic fungus Massarina tunicata.[1] Journal of Natural Products, 62(3), 497-501.

  • Zhang, P., et al. (2013). Enhancement of Palmarumycins C12 and C13 Production in Liquid Culture of Endophytic Fungus Berkleasmium sp.[4] Dzf12 after Treatments with Metal Ions.[4][5] International Journal of Molecular Sciences, 14(1), 1036-1051. (Cited for metal ion elicitation strategy in related freshwater fungi).

Sources

Massarigenin C Aqueous Solubility & Assay Integration: Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction Massarigenin C (


) is a bioactive natural product originally isolated from the freshwater aquatic fungus 1[1] and later identified in other fungal strains like Malbranchea flavorosea[2]. It has garnered significant interest in fragment-based drug discovery (FBDD) and as an 

-glucosidase inhibitor[3]. However, its structural architecture—comprising an oxaspiro[4,5]decane skeleton and an

-unsaturated ketone[1]—presents unique physicochemical hurdles. When transitioning this compound from DMSO stock solutions into aqueous assay buffers, researchers frequently encounter kinetic crash-out, micelle formation, or an apparent loss of biological activity.

This technical support guide, developed by Senior Application Scientists, provides a causality-driven framework to troubleshoot and resolve Massarigenin C solubility and stability issues in aqueous environments.

Section 1: Causality-Driven Troubleshooting & FAQs

Q1: Why does Massarigenin C precipitate immediately upon dilution from a 10 mM DMSO stock into PBS (pH 7.4)? Expert Insight: This is a classic manifestation of kinetic crash-out driven by the hydrophobic effect. While the hydroxyl groups of Massarigenin C provide some hydrogen-bonding capability, the bulky bicyclic spiro-core forces surrounding water molecules into an entropically unfavorable clathrate cage. When the DMSO concentration drops below the critical solvation threshold (typically <2–5%), the compound rapidly aggregates to minimize its exposed hydrophobic surface area. Resolution: Avoid single-step, large-volume dilutions. Utilize a "Cosolvent-Surfactant Step-Down" approach (see Protocol 1) or maintain a minimum of 5% DMSO if your biological assay tolerates it, which aligns with standard 4[4].

Q2: I observe a time-dependent loss of Massarigenin C concentration in my assay buffer (quantified via LC-MS), but there is no visible turbidity. Is this a solubility limit? Expert Insight: No, this is highly likely a chemical stability issue masquerading as a solubility problem. Massarigenin C contains an electrophilic


-unsaturated ketone moiety[1]. If your buffer contains nucleophiles—such as Dithiothreitol (DTT), 

-mercaptoethanol, or even primary amines like Tris at higher pH levels—the compound will undergo a spontaneous Michael addition[1]. The resulting covalent adduct is biologically inactive and has a different mass and retention time, appearing as a "loss" of the parent compound. Resolution: Switch to non-nucleophilic, zwitterionic buffers (e.g., HEPES, MOPS) and completely eliminate thiol-based reducing agents from your assay matrix.

Q3: How can I achieve >1 mM aqueous concentrations for structural biology (e.g., X-ray crystallography) or in vivo dosing without using toxic levels of DMSO? Expert Insight: For high-concentration applications, standard co-solvents are insufficient. You must alter the apparent solubility using host-guest complexation. Hydroxypropyl-


-cyclodextrin (HP-

-CD) is highly effective for spiroketal and polyketide structures. The hydrophobic core of Massarigenin C inserts into the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin ensures excellent aqueous solubility, preserving the compound's utility for5[5]. Resolution: Formulate Massarigenin C as an inclusion complex with HP-

-CD (see Protocol 2).
Section 2: Buffer Compatibility and Quantitative Solubility Data

The following table summarizes the causal relationship between buffer composition, chemical stability, and the maximum kinetic solubility of Massarigenin C.

Buffer SystemAdditives / Co-solventsMax Kinetic Solubility (

M)
Stability (24h at 37°C)Scientific Recommendation
PBS (pH 7.4) 1% DMSO~50HighNot recommended for high-concentration assays.
PBS (pH 7.4) 5% DMSO, 0.05% Tween-20~250HighStandard for biochemical and enzymatic assays.
Tris-HCl (pH 8.0) 5% DMSO~200Low (Adduct formation)Avoid due to amine reactivity with the ketone.
HEPES (pH 7.4) 20% HP-

-CD
>2000HighIdeal for structural biology and in vivo studies.
Any Buffer 1 mM DTT + 5% DMSO~200Very Low (Rapid degradation)Strictly avoid thiol-based reducing agents.
Section 3: Diagnostic Workflows & Mechanistic Pathways

G Start Observe Massarigenin C Signal Loss in Assay CheckPrecip Measure Turbidity (OD 600nm) Start->CheckPrecip IsTurbid High Turbidity Detected? CheckPrecip->IsTurbid SolIssue Solubility Limit Reached (Kinetic Crash-out) IsTurbid->SolIssue Yes StabIssue Chemical Instability (Buffer Reactivity) IsTurbid->StabIssue No FixSol Action: Optimize Co-solvents (e.g., 5% DMSO, Tween-20) SolIssue->FixSol FixStab Action: Remove Nucleophiles (e.g., DTT, Primary Amines) StabIssue->FixStab

Diagnostic workflow differentiating Massarigenin C solubility limits from chemical instability.

G MassC Massarigenin C (α,β-unsaturated ketone) Michael Michael Addition Reaction MassC->Michael Nucleophile Buffer Nucleophile (e.g., DTT, Tris) Nucleophile->Michael Adduct Inactive Covalent Adduct (Apparent 'Loss' of Compound) Michael->Adduct

Mechanism of Massarigenin C depletion via Michael addition with nucleophilic buffer components.

Section 4: Self-Validating Experimental Protocols
Protocol 1: Cosolvent-Surfactant Step-Down Method

Purpose: To achieve stable 250


M working solutions without localized precipitation. This protocol uses a self-validating visual check (absence of transient cloudiness) to ensure proper solvation.

Step-by-Step Methodology:

  • Primary Stock: Prepare a 10 mM stock of Massarigenin C in 100% anhydrous DMSO. Store at -20°C.

  • Intermediate Diluent: In a separate vial, prepare a solution of 10% Tween-20 in DMSO.

  • Pre-mixing: Mix 90

    
    L of the 10 mM Massarigenin C stock with 10 
    
    
    
    L of the Intermediate Diluent. Vortex vigorously for 30 seconds. (Self-Validation: The solution must remain perfectly clear. This yields 9 mM Massarigenin C in 99% DMSO / 1% Tween-20).
  • Buffer Preparation: Pre-warm the target aqueous buffer (e.g., 50 mM HEPES, pH 7.4) to 37°C to increase the thermodynamic solubility limit during the mixing phase.

  • Dynamic Injection (Critical Step): While vortexing the aqueous buffer at maximum speed, inject the DMSO/Tween stock dropwise directly into the center of the vortex. Do not allow the stock to touch the tube walls, as this causes localized high-concentration crash-out.

  • Final Dispersion: Sonicate the final solution in a water bath for 5 minutes at room temperature to disperse any transient nano-aggregates.

Protocol 2: HP-

-CD Inclusion Complex Formulation

Purpose: To achieve >2 mM aqueous solubility for in vivo dosing or high-throughput fragment screening without exceeding DMSO toxicity thresholds[4].

Step-by-Step Methodology:

  • Host Preparation: Weigh out Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) to achieve a 20% (w/v) solution. Dissolve in molecular biology grade water or PBS. Filter sterilize (0.22
    
    
    m).
  • Guest Addition: Add Massarigenin C powder directly to the HP-

    
    -CD solution to a target concentration of 2 mM.
    
  • Equilibration: Stir continuously at 500 rpm for 24 hours at room temperature, protected from light. (Causality: The extended time is required to reach the thermodynamic equilibrium of the host-guest complex).

  • Clarification: Centrifuge at 10,000 x g for 10 minutes to pellet any uncomplexed Massarigenin C.

  • Validation: Transfer the supernatant to a clean vial. Quantify the exact concentration via HPLC-UV against a standard curve.

References
  • New Bioactive Rosigenin Analogues and Aromatic Polyketide Metabolites from the Freshwater Aquatic Fungus Massarina tunicata | Journal of Natural Products - ACS Publications.
  • ORTEP drawing of compound 6 (Malbranchea flavorosea) | ResearchGate.
  • -Glucosidase and PTP-1B Inhibitors from Malbranchea dendritica | ACS Omega.
  • Chapter 4: Lead- and Fragment-oriented Synthesis | Books - The Royal Society of Chemistry.
  • Exploring Natural Product Fragments for Drug and Probe Discovery | CHIMIA.

Sources

Technical Support Center: Polyketide Stability & Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Polyketide Stability Center. If you are reading this, you likely just lost a week’s worth of fermentation yield to an "unknown peak" or a vanishing signal.

Polyketides (macrolides, tetracyclines, polyethers) are structurally diverse, but they share a common fragility. They are thermodynamically unstable entities often held together by labile ester linkages, oxidation-prone phenols, and pH-sensitive stereocenters. In drug discovery, extraction is not a passive isolation; it is a race against entropy.

This guide does not just list buffers; it explains the why behind the degradation so you can engineer it out of your workflow.

Module 1: Chemical Instability (pH & Temperature)

Q: My Tetracycline yield is low, and I see a split peak in the LC-MS. Is this a column issue?

A: It is likely epimerization , not a column issue. Tetracyclines are notorious for reversible epimerization at the C4 position.[1] This is strictly pH-dependent.

  • The Mechanism: At weakly acidic pH (pH 3.0–5.0), the dimethylamino group at C4 undergoes reversible epimerization, converting active Tetracycline into 4-epi-tetracycline (which has significantly reduced bioactivity).[1]

  • The Aggravator: Strong acids (pH < 2.[1]0) cause dehydration at C5a/C6, leading to anhydrotetracycline (toxic). Alkaline conditions (pH > 7.5) cause ring cleavage to isotetracycline .[2]

  • The Fix:

    • Avoid "Standard" Acidification: Do not blindly acidify to pH 2.0 to protonate. Target pH 2.5–3.0 strictly for short durations if necessary, but pH 4.0 (EDTA-McIlvaine buffer) is the industry gold standard for extraction to minimize epimerization.

    • Chelation Control: Tetracyclines chelate divalent cations (

      
      , 
      
      
      
      ), which catalyzes oxidation and precipitation. Always include 10–20 mM EDTA in your extraction buffer.
Q: I am extracting Erythromycin, but the mass spec shows a signal shift of -18 Da. What happened?

A: You have triggered acid-catalyzed intramolecular spiroketalization . Macrolides with 14-membered rings (like Erythromycin A) are highly unstable in acid. The C6-hydroxyl attacks the C9-ketone, followed by dehydration (loss of water, hence -18 Da mass shift) to form anhydroerythromycin .

  • The Causality: This reaction is practically instantaneous below pH 6.0.

  • The Fix:

    • Buffer Up: Never extract macrolides with unbuffered solvents that might become acidic (e.g., degrading chloroform). Use phosphate buffer at pH 7.0–8.0 .

    • Temperature: Keep all steps at 4°C . Thermal energy lowers the activation barrier for the spiroketal formation.

Module 2: Oxidative & Photolytic Degradation

Q: My polyene peaks (e.g., Amphotericin B) are broadening and losing UV absorbance. Why?

A: You are seeing oxidative cross-linking or photolysis of the conjugated double bond system.

  • The Mechanism: Conjugated polyenes are electron-rich targets for singlet oxygen and free radicals. Light (UV/Vis) excites the

    
    -electrons, facilitating isomerization (trans 
    
    
    
    cis) or radical polymerization.
  • The Fix:

    • The "Amber" Rule: All glassware must be amber. If amber glass is unavailable, wrap flasks in aluminum foil before lysis.

    • Radical Scavenging: Add 0.01% - 0.1% (w/v) BHT (Butylated Hydroxytoluene) or Ascorbic Acid to your extraction solvent. BHT acts as a sacrificial hydrogen atom donor, quenching peroxy radicals before they attack the polyketide backbone.

Module 3: Enzymatic & Matrix Interference

Q: My compound is stable in pure solvent, but disappears when I extract from cell lysate. Why?

A: This is residual enzymatic hydrolysis . Cell lysis releases compartmentalized enzymes (esterases, lipases, proteases). If you use a mild aqueous extraction, these enzymes remain active and digest your polyketide (especially lactones and esters) as if it were a food source.

  • The Fix:

    • Solvent Quenching: Use an organic solvent (Methanol or Acetonitrile) concentration

      
       50% immediately upon lysis. This denatures the enzymes.
      
    • Flash Freezing: If you cannot extract immediately, flash freeze the broth. Do not store at 4°C; enzymes are slow but active at 4°C.

Visualized Troubleshooting Logic

Diagram 1: The Degradation Diagnostic Tree

Use this logic flow to identify the root cause of your polyketide loss.

Polyketide_Degradation_Logic Start Start: Observed Issue Issue1 Mass Shift: [M-18] (Dehydration) Start->Issue1 Issue2 Peak Splitting (Isomers) Start->Issue2 Issue3 Loss of UV Absorbance Start->Issue3 Issue4 Total Signal Loss in Lysate Start->Issue4 Cause1 Acid-Catalyzed Spiroketalization (Macrolides) Issue1->Cause1 Cause2 Epimerization at C4 (Tetracyclines) Issue2->Cause2 Cause3 Oxidation/Photolysis (Polyenes) Issue3->Cause3 Cause4 Enzymatic Hydrolysis (Esterases) Issue4->Cause4 Solution1 Action: Buffer to pH 7.5-8.0 Keep Cold (4°C) Cause1->Solution1 Solution2 Action: Adjust to pH 4.0 Add EDTA (Chelation) Cause2->Solution2 Solution3 Action: Add 0.1% BHT Use Amber Glass Cause3->Solution3 Solution4 Action: Solvent Quench (MeOH) Rapid Phase Sep Cause4->Solution4

Caption: Diagnostic logic tree linking observed spectral/chromatographic anomalies to specific chemical degradation mechanisms and their immediate remediation strategies.

Master Protocol: The "Safe-Harbor" Extraction

This protocol is designed to be a self-validating system for labile polyketides (Macrolides/Tetracyclines).

Reagents Preparation
ComponentConcentrationPurpose
Extraction Buffer 0.1 M Na-Phosphate (pH 7.0)Neutralizes metabolic acids; prevents acid hydrolysis.
Chelator 10 mM EDTASequesters

to prevent tetracycline chelation.
Antioxidant 0.05% (w/v) BHTScavenges free radicals (preventing oxidation).
Quenching Solvent Methanol (HPLC Grade)Denatures hydrolytic enzymes.
Step-by-Step Workflow
  • Pre-Cooling: Pre-chill all solvents and centrifuge rotors to 4°C.

  • Quenching (Critical Control Point):

    • Add 1 volume of Culture Broth to 1 volume of Methanol (containing BHT).

    • Why? This immediately stops enzymatic activity.

  • Buffering:

    • Add 0.5 volumes of EDTA-Phosphate Buffer.

    • Check: Verify pH is between 6.0–7.5 using a micro-probe.

  • Agitation:

    • Vortex or shake gently at 4°C for 20 mins.

    • Warning: Do not sonicate excessively; heat generation degrades macrolides.

  • Separation:

    • Centrifuge at 4,000 x g for 10 mins (4°C).

    • Collect supernatant immediately.

  • Analysis:

    • Inject into LC-MS within 4 hours. If storage is needed, freeze at -80°C under Nitrogen gas.

Diagram 2: Optimized Extraction Workflow

Extraction_Workflow Broth Culture Broth Quench 1. Solvent Quench (MeOH + BHT) *Stop Enzymes* Broth->Quench Immediate Buffer 2. pH Adjustment (EDTA-Phosphate) *Stabilize Structure* Quench->Buffer pH Check Extract 3. Cold Extraction (4°C, 20 min) Buffer->Extract Spin 4. Centrifugation (Remove Biomass) Extract->Spin Store 5. Storage (-80°C, N2 atm) Spin->Store Supernatant

Caption: Step-by-step "Safe Harbor" extraction workflow emphasizing Critical Control Points (CCPs) for enzyme quenching and pH stabilization.

References

  • Tetracycline Epimerization & Stability

    • Title: Determination of tetracycline and its major degradation products by liquid chrom
    • Source: Core.ac.uk / J. Assoc. Anal. Chem.
    • URL:[Link]

  • Macrolide Acid Instability (Spiroketalization)

    • Title: Identification, Mechanisms and Kinetics of Macrolide Degradation Product Formation under Controlled Environmental Conditions.
    • Source: ResearchG
    • URL:[Link]

  • Antioxidant Strategies in Polyketide Discovery

    • Title: Targeted discovery of polyketides with antioxidant activity through integrated omics and cocultivation strategies.[3][4][5]

    • Source: Applied and Environmental Microbiology (ASM Journals)
    • URL:[Link]

  • Enzymatic Degradation Mechanisms

    • Title: Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evalu
    • Source: PubMed / NIH
    • URL:[Link]

Sources

Technical Support Center: Media Optimization for Secondary Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Topic: Troubleshooting & Optimizing Culture Media for Secondary Metabolite Production

🔬 Core Directive: The Biphasic Rule

Before addressing specific tickets, you must internalize the fundamental law of secondary metabolism: Growth (Trophophase) and Production (Idiophase) are often antagonistic.

Primary metabolites (amino acids, nucleotides) are essential for survival and produced during rapid growth.[1] Secondary metabolites (antibiotics, toxins, alkaloids) are non-essential for immediate survival and are typically produced during stress or nutrient limitation (stationary phase).

If you optimize strictly for biomass (maximum


), you will likely suppress your product. The goal is a controlled transition: grow the factory, then starve it just enough to start the production line.

📂 Ticket #001: "I have high biomass, but almost zero product titer."

Diagnosis: Carbon Catabolite Repression (CCR) or Nitrogen Oversupply. Severity: Critical

👨‍🔬 Scientist Response

This is the most common failure mode. You are likely using a rapidly assimilable carbon source (like glucose) or maintaining a Carbon-to-Nitrogen (C/N) ratio that favors protein synthesis over secondary pathways.

The Mechanism (Why this happens)

Microorganisms prefer energy-efficient substrates. In the presence of glucose, the expression of genes required for secondary metabolism (often controlled by specific regulators like CreA in fungi or CcpA in bacteria) is repressed. Furthermore, high nitrogen levels inhibit the "idiophase" onset.

Troubleshooting Protocol
  • Calculate your C/N Ratio:

    • For secondary metabolites, a high C/N ratio is usually required (often 20:1 to 50:1).

    • Action: Reduce the Nitrogen source (e.g., Yeast Extract or Ammonium) by 50% while maintaining the Carbon source.

  • Switch Carbon Sources:

    • Replace 50-80% of your Glucose with a slow-release carbon source.

    • Alternatives: Lactose (for penicillin), Glycerol (for rapamycin), or Starch. These avoid the "glucose effect."

  • Implement Biphasic Feeding (Fed-Batch):

    • Phase 1: Feed Glucose to build biomass.

    • Phase 2: When stationary phase hits, switch feed to the secondary carbon source (or limit Nitrogen).

Data Visualization: Impact of C Source on Production

Carbon SourceGrowth Rate (

)
CCR RiskProduct Titer Potential
Glucose HighHigh (Repressive)Low
Glycerol MediumLowHigh
Lactose Low-MediumVery LowHigh (Classic Inducer)
Oils/Fats VariableLowHigh (Precursor supply)

📂 Ticket #002: "I don't know which media component is the bottleneck."

Diagnosis: Multivariate Interaction Blindness. Severity: Moderate

👨‍🔬 Scientist Response

Stop guessing with "One-Factor-At-A-Time" (OFAT) experiments. They miss interactions between components (e.g., Magnesium might only work if Phosphate is low). You need a statistical screening design.

The Protocol: Plackett-Burman Screening

Use this design to screen


 variables in just 

experiments.[2][3] This filters the "noise" from the "signals."

Step-by-Step Workflow:

  • Identify Variables: List 7-11 potential factors (C-source, N-source,

    
    , 
    
    
    
    , Trace metals, pH).
  • Set Levels: Assign a High (+) and Low (-) concentration for each. The High should be 1.5x-2x the Low.

  • Execute Design: Run the 12-run or 24-run matrix.

  • Analyze Effects: Calculate the "Main Effect" (

    
    ) for each variable:
    
    
    
    
  • Select Winners: Only take the top 3-4 positive variables to the next optimization step (Central Composite Design).

MediaOptimization Start Start: 10+ Candidates Screening Plackett-Burman Design (Screening) Start->Screening Define High/Low Analysis Pareto Chart Analysis (Identify Significant Factors) Screening->Analysis Calculate Effects Optimization Response Surface Methodology (CCD/Box-Behnken) Analysis->Optimization Select Top 3 Factors Validation Validation Experiment Optimization->Validation Predict Optimum

Caption: Systematic workflow for media optimization, moving from broad screening to precise statistical modeling.

📂 Ticket #003: "My pathway is active, but yields are stagnant."

Diagnosis: Lack of Elicitation or Precursor Limitation. Severity: Moderate

👨‍🔬 Scientist Response

If the cells are healthy and the media is balanced, but yields are low, the cells likely lack the "motivation" (signaling) or the "bricks" (precursors) to build the molecule.

Strategy A: Precursor Feeding

Secondary metabolites are built from primary backbones. Feeding the direct precursor bypasses biosynthetic bottlenecks.

  • Example: Phenylacetic acid for Penicillin G; Proline for Echinocandin.

  • Warning: Precursors are often toxic. Feed them slowly (continuous drip) or in pulses during the idiophase.

Strategy B: Elicitation (The "Chemical Threat")

Trick the cells into thinking they are under attack. This triggers defense mechanisms (secondary metabolism).[4][5][6]

  • Biotic Elicitors: Yeast extract, Chitosan, Fungal cell wall debris.

  • Abiotic Elicitors: Methyl Jasmonate (MeJA), Salicylic Acid (SA), Heavy metals (

    
    , 
    
    
    
    ).

Protocol for Elicitation:

  • Timing: Add elicitor in mid-log phase or early stationary phase . Adding too early kills growth.

  • Dosage:

    • MeJA: 50–200

      
      .
      
    • Salicylic Acid: 50–500

      
      .
      
  • Harvest: Elicitation often causes a rapid spike followed by degradation. Harvest 24-72 hours post-elicitation.

ElicitationPathway Elicitor Elicitor (MeJA / Chitosan) Receptor Membrane Receptor Elicitor->Receptor Binding Signal Ca2+ Influx / ROS Burst Receptor->Signal Transduction TF Transcription Factors (WRKY, MYC) Signal->TF Activation Gene Biosynthetic Genes (PKS / NRPS) TF->Gene Upregulation Product Secondary Metabolite Accumulation Gene->Product Biosynthesis

Caption: Signal transduction pathway where external elicitors trigger internal genetic upregulation of secondary metabolites.[4][7]

📂 Ticket #004: "It worked in the flask, but failed in the bioreactor."

Diagnosis:


 Mismatch or Shear Stress Sensitivity.
Severity:  Critical
👨‍🔬 Scientist Response

Flasks and bioreactors have different hydrodynamics. The two killers of scale-up are Oxygen Transfer Rate (OTR) and Shear Stress .

1. Oxygen Transfer (

)

Secondary metabolism (especially for antibiotics like erythromycin) is often highly aerobic.

  • The Issue: In a flask, surface-to-volume ratio is high. In a tank, oxygen must be forced in.

  • The Fix: Do not scale based on rpm. Scale based on

    
     (Volumetric mass transfer coefficient).
    
    • If

      
       drops, the culture goes anaerobic, shifting metabolism to fermentation (ethanol/organic acids) instead of your product.
      
2. Shear Stress

Filamentous fungi (common SM producers) form pellets or mycelial mats.

  • The Issue: High agitation (needed for oxygen) breaks fungal hyphae.

  • The Fix:

    • Use Rushton impellers only if the organism is robust (bacteria).

    • Use Marine impellers or Pitch-blade impellers for shear-sensitive fungi.

    • Add rheology modifiers (like carboxymethyl cellulose) if broth viscosity is too low, though this is rare in SM production.

📚 References

  • Ruiz, B. et al. (2025). Strategies for Fermentation Medium Optimization: An In-Depth Review. National Institutes of Health. 8[8]

  • Singh, R. & Nain, P. (2025). Elicitor-mediated enhancement of secondary metabolites in plant species: a review. Frontiers in Plant Science. 1

  • Demain, A. L. (1998). Induction of secondary metabolism. International Microbiology. (Foundational Concept regarding Idiophase/Trophophase).

  • Plackett, R. L., & Burman, J. P. (1946). The Design of Optimum Multifactorial Experiments. Biometrika. (Foundational Statistical Method).

  • Hussain, et al. (2022).[9] Optimization strategies to improve secondary metabolite production. ResearchGate. 9

Sources

Troubleshooting HPLC peak resolution for massarigenins

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Troubleshooting for Massarigenins

Executive Summary & Chemical Context

What are we dealing with? Massarigenins (e.g., Massarigenin A, C, E) are typically spirocyclic lactones or triterpenoid aglycones isolated from endophytic fungi (Massarina, Microsphaeropsis) or plants (Massularia).

The Chromatography Challenge: These compounds present a "perfect storm" for HPLC difficulties:

  • Stereochemical Complexity: They often exist as diastereomers (e.g., differing at the spiro-center), making separation on standard C18 columns difficult.

  • Weak Chromophores: Lacking extended conjugation, they exhibit poor UV absorbance, often requiring detection at non-selective wavelengths (205–210 nm).

  • Silanol Interactions: Free hydroxyl groups and lactone moieties prone to hydrogen bonding cause severe peak tailing.

Troubleshooting Module: Resolution (Selectivity)

User Issue: "I cannot separate Massarigenin A from its co-eluting isomers/impurities on my C18 column."

Root Cause: Standard C18 columns rely on hydrophobicity. Massarigenin isomers often have identical hydrophobicity but different steric shapes (spatial arrangement). You need a stationary phase that can "feel" the shape of the molecule.

Protocol: Enhancing Steric Selectivity

Step 1: Switch the Stationary Phase If C18 fails, do not just try another C18. Switch to a phase with alternative interaction mechanisms.

Column TypeMechanismWhy for Massarigenins?
C30 (Triacontyl) High shape selectivityThe long alkyl chains "order" themselves, creating slots that discriminate between rigid spiro-isomers better than C18.
Phenyl-Hexyl

-

interactions + Steric
The phenyl ring offers unique selectivity for the lactone ring and rigid steroid-like backbone.
PFP (Pentafluorophenyl) Dipole-dipoleExcellent for separating compounds with similar structures but different polar functional group positions.

Step 2: Optimize the Mobile Phase (The "Methanol Effect") Acetonitrile (ACN) is aprotic. Methanol (MeOH) is protic.

  • Recommendation: Use Methanol .

  • Reasoning: Methanol can hydrogen bond with the hydroxyls and lactone oxygens of the massarigenins. This solvation shell often differs slightly between isomers, amplifying the separation factor (

    
    ), whereas ACN tends to suppress these subtle differences.
    

Step 3: Temperature Control

  • Action: Lower the column temperature to 15°C - 20°C .

  • Logic: Lower temperatures reduce molecular rotation, "freezing" the isomers in their distinct shapes and increasing the binding enthalpy difference with the stationary phase.

Troubleshooting Module: Detection (Sensitivity)

User Issue: "My baseline is noisy, and I can barely see the peaks at 254 nm."

Root Cause: Massarigenins lack the conjugated


-systems (like benzene rings) required for 254 nm detection. They rely on the weak absorbance of the lactone carbonyl, which is only visible in the far UV (200–210 nm) .
Protocol: The "Invisible Peak" Workflow
  • Wavelength Selection: Set UV to 205 nm or 210 nm .

  • Solvent Cut-off Management:

    • Avoid: Acetone, Tetrahydrofuran (THF), and high concentrations of TFA (Trifluoroacetic acid), as they absorb heavily at 210 nm.

    • Use: Phosphoric acid (

      
      ) or Formic acid (low concentration, <0.1%) in HPLC-grade water/Methanol.
      
  • Alternative Detection (Recommended): If UV noise is insurmountable, switch to ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) . These are "universal" detectors that respond to mass, not optical properties, and are ideal for semi-volatile lactones.

Troubleshooting Module: Peak Shape (Tailing)

User Issue: "The Massarigenin peaks are tailing significantly (As > 1.5)."

Root Cause: Secondary interactions.[1] The acidic silanols (


) on the silica support bind to the polar regions of the massarigenin (hydroxyls/lactone).
Protocol: Silanol Suppression
  • pH Adjustment:

    • Target pH: 2.8 – 3.0 .

    • Why: At pH < 3.0, surface silanols are protonated (

      
      ) and neutral, preventing them from binding to the analyte.
      
  • Ionic Strength:

    • Add 20 mM Ammonium Formate or Phosphate buffer .

    • Why: The salt ions compete for the active sites on the column, effectively "blocking" them from the analyte.

Visual Logic Guidelines

Diagram 1: Isomer Resolution Decision Tree

Caption: Logical workflow for resolving co-eluting massarigenin isomers.

MassarigeninResolution Start Issue: Co-eluting Isomers (e.g., Massarigenin A vs B) CheckSolvent Current Solvent: ACN? Start->CheckSolvent SwitchMeOH Action: Switch to Methanol (Leverage H-bonding) CheckSolvent->SwitchMeOH Yes CheckCol Resolution Improved? SwitchMeOH->CheckCol Keep Optimize Gradient Slope CheckCol->Keep Yes (Rs > 1.5) ChangeCol Action: Change Stationary Phase CheckCol->ChangeCol No SelectC30 Option A: C30 Column (Shape Selectivity) ChangeCol->SelectC30 SelectPhHex Option B: Phenyl-Hexyl (Pi-interaction) ChangeCol->SelectPhHex TempCtrl Action: Lower Temp to 15-20°C SelectC30->TempCtrl SelectPhHex->TempCtrl Final Resolution Achieved TempCtrl->Final

Diagram 2: Detection Optimization Workflow

Caption: Strategy for detecting weak-chromophore genins like Massarigenins.

DetectionStrategy Problem Problem: Low S/N Ratio UVCheck UV Wavelength > 220nm? Problem->UVCheck LowerUV Set UV to 205-210nm UVCheck->LowerUV Yes SolventCheck Check Mobile Phase Transparency LowerUV->SolventCheck RemoveTFA Replace TFA with 0.1% Phosphoric/Formic Acid SolventCheck->RemoveTFA If High Absorbance StillNoisy Still Noisy/Drifting? RemoveTFA->StillNoisy SwitchDet Switch Detector Type StillNoisy->SwitchDet Yes CAD_ELSD Use CAD or ELSD (Universal Detection) SwitchDet->CAD_ELSD

References

  • Hussain, H., et al. (2011).[2] "Solid-state circular dichroism and hydrogen bonding: absolute configuration of massarigenin A from Microsphaeropsis sp." Chirality, 23(8), 617-623.[2]

  • Thermo Fisher Scientific. (2012). "Sensitive HPLC Method for Triterpenoid Analysis Using Charged Aerosol Detection with Improved Resolution." Application Note 20799.

  • Stoll, D. R. (2021).[3] "Troubleshooting Peak Shape Problems in HPLC." LCGC North America, 39(8), 353–362.

  • Oh, H., et al. (2003). "New bioactive rosigenin analogues and aromatic polyketide metabolites from the freshwater aquatic fungus Massarina tunicata."[4] Journal of Natural Products, 66(1), 73-79.

Sources

Technical Support Center: Massarigenin C DMSO Stock Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling Massarigenin C . As a bioactive natural product originally isolated from the aquatic fungus Massarina tunicata, Massarigenin C is highly valued for its inhibitory activity against targets like α-glucosidase and Bacillus subtilis1, as well as its utility as an sp3-rich scaffold in Fragment-Based Drug Discovery (FBDD) 2.

However, its unique chemical structure requires rigorous handling protocols. This guide provides causality-driven troubleshooting, quantitative stability metrics, and self-validating methodologies to ensure absolute experimental integrity.

Core Troubleshooting Guide

Issue 1: Rapid Loss of Bioactivity in Assays
  • Symptom: Massarigenin C stocks lose their inhibitory activity against targets like α-glucosidase 3 after a few weeks of storage.

  • Mechanism: Massarigenin C (C11H12O5) contains an α,β-unsaturated ketone moiety 4. This functional group is a potent Michael acceptor. DMSO is highly hygroscopic; every time a stock vial is opened to ambient air, it absorbs atmospheric moisture. The introduced water acts as a nucleophile, leading to the hydration of the double bond. This alters the sp3/sp2 hybridization ratio and destroys the 3D pharmacophore required for target binding [[2]]().

  • Solution: Always use anhydrous DMSO (<0.1% H2O) and prepare single-use aliquots. Purge vials with Argon gas before sealing to displace moisture-laden air.

Issue 2: Inconsistent Fragment Screening (FBDD) Results
  • Symptom: High rates of false positives or covalent binding artifacts when using Massarigenin C in fragment-based screens.

  • Mechanism: The same α,β-unsaturated ketone that causes storage instability can act as a Pan-Assay Interference Compound (PAINS) liability by covalently reacting with nucleophilic residues (e.g., cysteines) on the target protein.

  • Solution: For FBDD applications, Massarigenin C should be chemically derivatized prior to screening. Catalytic hydrogenation or reduction (e.g., with sodium triacetoxyborohydride) removes the reactive unsaturation, yielding stable, sp3-rich fragments that retain the desirable 3D shape without the chemical reactivity 5.

Issue 3: Precipitation and Concentration Gradients
  • Symptom: Inconsistent dosing; some assay wells show high toxicity while others show no effect.

  • Mechanism: Subjecting DMSO stocks to multiple freeze-thaw cycles causes localized freezing. As pure DMSO freezes at 18.5°C, water impurities and the solute are excluded from the crystal lattice, creating extreme concentration gradients. This forces Massarigenin C out of solution, forming micro-precipitates that do not easily redissolve without vigorous heating (which causes thermal degradation).

  • Solution: Never freeze-thaw Massarigenin C stocks. Aliquot immediately upon reconstitution and discard any unused portion of an aliquot.

Pathway MassC Massarigenin C (α,β-unsaturated ketone) Hydration Hydration / Michael Addition (+18 Da Mass Shift) MassC->Hydration Nucleophilic Attack Oxidation Oxidative Degradation (O2 Exposure) MassC->Oxidation Reactive Oxygen Hygro Hygroscopic DMSO (Absorbs Atmospheric H2O) Hygro->Hydration Supplies H2O Inactive Loss of Bioactivity & Structural Integrity Hydration->Inactive Oxidation->Inactive

Mechanism of Massarigenin C degradation in suboptimal DMSO storage conditions.

Quantitative Stability Metrics

The table below summarizes the expected half-life of a 10 mM Massarigenin C stock under various storage conditions. Note the drastic reduction in stability when standard grade DMSO is used.

Storage ConditionDMSO GradeFreeze-Thaw CyclesEstimated Half-LifePrimary Degradation Mechanism
Room Temp (25°C) Standard (>0.5% H2O)N/A< 48 hoursHydration / Michael Addition
-20°C Standard (>0.5% H2O)Multiple (3+)1–2 weeksOxidation & Micro-precipitation
-20°C Anhydrous (<0.1% H2O)None (Single-use)1–3 monthsSlow Hydration
-80°C Anhydrous (<0.1% H2O)None (Single-use)> 6 monthsNone (Stable)

Standard Operating Procedure (SOP)

Protocol: Preparation of Self-Validating Massarigenin C Stocks

To ensure experimental reproducibility, follow this self-validating workflow.

  • Equilibration: Transfer the vial of lyophilized Massarigenin C from -20°C storage to a desiccator at room temperature for 30 minutes prior to opening.

    • Causality: Prevents condensation of atmospheric moisture onto the cold powder.

  • Solvent Preparation: Use strictly anhydrous, LC-MS grade DMSO (water content <0.1%). Pierce the septum with a syringe rather than opening the cap to minimize moisture ingress.

  • Dissolution: Inject the required volume of DMSO to achieve a stock concentration of 10–50 mM. Vortex gently for 15 seconds.

    • Causality: Avoid prolonged sonication, as the generated heat accelerates the degradation of the thermally sensitive α,β-unsaturated ketone.

  • Aliquoting: Dispense the solution into single-use amber glass vials (or low-bind opaque plastic). Overlay the headspace of each vial with Argon or Nitrogen gas before sealing.

  • Storage: Immediately transfer aliquots to a -80°C freezer.

  • Self-Validation (QC Step): Prior to critical biological assays, dilute a 1 µL aliquot in LC-MS grade Acetonitrile. Run a rapid MS scan to verify the parent ion ([M+H]+ corresponding to C11H12O5).

    • Causality: A mass shift of +18 Da is a definitive diagnostic marker that hydration of the double bond has occurred, rendering the stock invalid.

Workflow Start Lyophilized Massarigenin C (Equilibrate to RT) Mix Reconstitution (10-50 mM) Vortex < 30s Start->Mix Solvent Anhydrous DMSO (<0.1% H2O) Argon Purged Solvent->Mix Aliquot Single-Use Aliquoting (Amber Vials, Argon Overlay) Mix->Aliquot Store Long-Term Storage (-80°C, Desiccated) Aliquot->Store QC LC-MS QC Before Assay (Verify [M+H]+) Store->QC

Workflow for the preparation, storage, and validation of Massarigenin C DMSO stocks.

Frequently Asked Questions (FAQs)

Q: Why does my Massarigenin C stock lose activity against α-glucosidase after a month at -20°C? A: Massarigenin C contains an electrophilic α,β-unsaturated ketone. At -20°C, standard freezers undergo auto-defrost cycles, causing micro-temperature fluctuations. If the DMSO has absorbed water, these fluctuations accelerate the nucleophilic attack of water on the double bond, destroying the pharmacophore required for enzyme inhibition 3.

Q: Is it safe to sonicate the DMSO stock to force dissolution? A: No. Prolonged sonication generates localized heat. For thermally sensitive α,β-unsaturated systems, elevated temperatures in the presence of trace oxygen or water will exponentially increase degradation rates. Limit sonication to <30 seconds in a cold water bath.

Q: Can I use Massarigenin C directly in Fragment-Based Drug Discovery (FBDD) screens? A: While Massarigenin C possesses excellent 3D-shape and sp3 character, its reactive α,β-unsaturated ketone can lead to false positives via covalent binding. It is highly recommended to perform a derivatization step—such as catalytic hydrogenation—to reduce the ketone and remove the reactive site, yielding stable sp3-rich fragments [[5]](), 2.

References

  • Massarigenin C | Bacterial | 496926-08-0 | Invivochem Source: Invivochem URL
  • New Bioactive Rosigenin Analogues and Aromatic Polyketide Metabolites from the Freshwater Aquatic Fungus Massarina tunicata Source: Journal of Natural Products - ACS Publications URL
  • Chapter 4: Lead- and Fragment-oriented Synthesis Source: Books - The Royal Society of Chemistry URL
  • α-Glucosidase and PTP-1B Inhibitors from Malbranchea dendritica Source: ACS Omega URL
  • Exploring Natural Product Fragments for Drug and Probe Discovery Source: CHIMIA URL

Sources

Removing fermentation byproducts from fungal extracts

[2][3][4]

References

  • Fungal Filtration Dynamics: Journal of Membrane Science. "Fouling mechanisms of fungal fermentation broths in microfiltration."

  • Isoelectric Precipitation: Biotechnology and Bioengineering. "Downstream processing of fungal proteins: Impact of pH on flocculation."

  • Emulsion Stabilization: Biotage Technical Notes. "Tackling emulsions in liquid-liquid extraction."

  • Emulsion Breaking: Spectro Scientific. "Emulsion Breaking Techniques for Oil in Water Solvent Extractions."

  • Cloud Point Extraction: Google Patents. "Method for removing antifoaming agents during processing of microbial fermentations (US4931397A)."

  • Bentonite Adsorption: Vertex AI Search Results. "Removal of antifoams from enzyme-containing fermentation broth using mineral clay." 3[2][4][5][6][7][8][9]

  • Melanin Properties: MDPI. "Edible Fungi Melanin: Recent Advances in Extraction and Characterization."

  • Melanin Precipitation: BioRxiv. "A Facile Alternative Sustainable Process for the Extraction and Purification of Microbial Melanin."

Scale-up strategies for Massarina tunicata fermentation

Author: BenchChem Technical Support Team. Date: March 2026

Scale-up Strategies for Massarina tunicata Fermentation Technical Support Center & Troubleshooting Guide

Introduction: The Massarina Scale-Up Challenge

Welcome to the Technical Support Center for marine fungal bioprocessing. This guide addresses the specific challenges of scaling up Massarina tunicata, a marine-derived ascomycete known for producing structurally complex bioactive secondary metabolites such as massarinolins (sesquiterpenoids), massarilactones (polyketides), and spiromassaritone .

Scaling M. tunicata from shake flasks to bioreactors presents a classic "fungal paradox":

  • Shear Sensitivity: The organism forms filamentous hyphae that are easily damaged by high impeller speeds.

  • Oxygen Demand: The production of oxidized polyketides requires high oxygen transfer rates (

    
    ), which typically necessitates aggressive agitation.
    
  • Rheology: High biomass leads to non-Newtonian (pseudoplastic) broth viscosity, creating stagnant zones and oxygen gradients.

This guide provides a self-validating, step-by-step protocol to navigate these conflicting physical constraints.

Part 1: Inoculum & Morphology Control (The "Golden Seed")

Objective: Generate a reproducible seed culture. In fungal fermentation, the morphology in the production tank is often predetermined by the morphology in the seed tank.

Protocol: Two-Stage Seed Train
  • Master Cell Bank (MCB): Preserve mycelial plugs in 20% glycerol at -80°C. Do not rely on repeated sub-culturing on agar, as this leads to strain degeneration and loss of productivity.

  • Seed Stage 1 (Liquid Revival):

    • Medium: Malt Extract (20 g/L), Glucose (20 g/L), Peptone (2 g/L), in Artificial Sea Water (ASW) or distilled water depending on strain salinity tolerance.

    • Vessel: 250 mL baffled flask (50 mL working volume).

    • Incubation: 25°C, 150 RPM, 4-6 days.

    • Target Morphology: Uniform small pellets (<1 mm) or dispersed mycelia. Avoid large clumps.

  • Seed Stage 2 (Bioreactor Inoculum):

    • Transfer 10% (v/v) of Stage 1 into a 2L flask or 5L seed bioreactor.

    • Critical Checkpoint: Homogenize the inoculum gently (using a wide-bore pipette or low-shear mechanical disruption) before transfer to ensure uniform growth centers.

Troubleshooting: Inoculum Issues
SymptomProbable CauseCorrective Action
Lag phase > 48 hours Inoculum density too low or "aged" mycelia.Ensure transfer occurs in the mid-exponential phase (approx. day 4-5). Increase inoculum ratio to 10-15% (v/v).
Large Pellets (>3 mm) Agitation too low or pH too acidic.Increase RPM by 20%. Add microparticles (e.g., talc or aluminum oxide at 1 g/L) to disrupt aggregation nuclei [1].
No metabolite production Strain degeneration.Go back to the MCB. Confirm morphology on agar plates (look for dense pigmentation vs. fluffy white sterile mycelia).

Part 2: Bioreactor Scale-Up Strategies (The Physics)

Core Directive: Do not scale up based on constant RPM. Scale up based on Constant


  (Oxygen Transfer Coefficient) while respecting Tip Speed (

)
limits to prevent shear damage.
Step-by-Step Scale-Up Calculation
  • Determine Baseline (

    
    ):  Measure 
    
    
    
    in your successful 5L benchtop reactor (typically
    
    
    for secondary metabolites).
  • Calculate Pilot Parameters (

    
    ): 
    
    • Criterion 1: Oxygen Transfer. Maintain constant

      
      .[1][2]
      
      
      
      
      Note: For non-Newtonian fungal broths, this often requires higher power input at larger scales.
    • Criterion 2: Shear Limit. Calculate Impeller Tip Speed (

      
      ).
      
      • Limit: Keep

        
         for M. tunicata.
        
  • The Compromise: If maintaining constant

    
     requires a tip speed 
    
    
    
    , you must:
    • Enrich the inlet air with pure oxygen (to increase driving force

      
       without increasing agitation).
      
    • Pressurize the vessel (0.5 - 1.0 bar backpressure).

Visualization: Scale-Up Logic Flow

ScaleUpLogic Start Start Scale-Up (5L to 50L) CalcKLa Calculate kLa in 5L (Target: 30-50 h^-1) Start->CalcKLa CalcPower Calculate Required Power (P/V) for 50L to match kLa CalcKLa->CalcPower CheckTipSpeed Check Tip Speed (V_tip) at required RPM CalcPower->CheckTipSpeed Decision Is V_tip > 2.5 m/s? CheckTipSpeed->Decision Safe Safe Zone: Proceed with calculated RPM Decision->Safe No Unsafe Shear Danger Zone: Mycelial Damage Likely Decision->Unsafe Yes Strategy1 Strategy A: Enrich Air with O2 Unsafe->Strategy1 Strategy2 Strategy B: Increase Backpressure (0.5 bar) Unsafe->Strategy2 Strategy3 Strategy C: Change Impeller (Use Elephant Ear/Hydrofoil) Unsafe->Strategy3

Caption: Decision matrix for scaling up shear-sensitive fungal fermentations. Priority is balancing oxygen transfer (


) against shear damage (

).

Part 3: Process Optimization & Metabolite Production

Objective: Trigger the biosynthesis of massarinolins and massarilactones. These are secondary metabolites, meaning they are produced after the rapid growth phase (idiophase).

Critical Control Parameters (CPPs)
  • Salinity (The Marine Factor):

    • M. tunicata is marine-derived.[3][4] While some strains tolerate freshwater, Artificial Sea Water (ASW) often enhances secondary metabolite diversity and yield [2].

    • Recommendation: Use 15-30 g/L Instant Ocean® or a defined mix (NaCl, MgSO4, MgCl2).

  • Carbon/Nitrogen (C/N) Ratio:

    • High C/N ratios typically favor polyketide production.

    • Protocol: Start with balanced C/N (e.g., 10:1) for biomass accumulation (Days 0-3). Shift to high C/N (e.g., 40:1) by feeding glucose/sucrose but restricting nitrogen after Day 3.

  • Precursor Feeding:

    • Polyketide synthases (PKS) use acetate/malonate units.

    • Experiment: Feed sodium acetate (0.1%) or specific amino acids (if producing nitrogenous compounds) in pulse-feeds during the stationary phase.

Troubleshooting: Production Issues

Q: My biomass is high, but metabolite titer is low.

  • A: You are likely in "trophophase lock." The fungus is too comfortable.

    • Solution: Induce stress.

      • Nutrient Stress: Ensure Nitrogen or Phosphate is depleted by Day 3.

      • Salinity Stress: Increase salinity slightly during the run.

      • Elicitors: Add heat-killed bacterial cells (mimicking the tunicate microbiome) to trigger defense mechanisms [3].

Q: The broth viscosity is uncontrollable (DO drops to 0%).

  • A: Morphology is too filamentous.

    • Solution: Alter the inoculum to favor small pellets (see Part 1).

    • Engineering Fix: Switch to a "fed-batch" strategy. Feed glucose slowly to limit maximum specific growth rate (

      
      ), preventing explosive biomass accumulation.
      

Part 4: Downstream & Yield Analysis

Q: Where is my product? (Intracellular vs. Extracellular)

  • Massarina metabolites are often secreted but can adhere to the mycelial cell wall or remain intracellular depending on pH and solubility.

  • Protocol:

    • Separate biomass (mycelia) from broth via filtration/centrifugation.

    • Broth: Extract with Ethyl Acetate (1:1 v/v).

    • Biomass: Freeze-dry and extract with Methanol/Acetone.

    • Compare: Analyze both fractions via HPLC-UV/MS. Note: Massarinolins are often found in the broth, while more hydrophobic compounds may stick to the biomass.

References

  • Lu, H., et al. (2015). Dependence of fungal characteristics on seed morphology and shear stress in bioreactors.[5][6][7] Bioprocess and Biosystems Engineering, 38(5), 917-928.[6] Link

  • Oh, H., et al. (2003).[8][9] New bioactive rosigenin analogues and aromatic polyketide metabolites from the freshwater aquatic fungus Massarina tunicata.[10] Journal of Natural Products, 66(1), 73-79. Link

  • Karthikeyan, A., et al. (2022). Bioactive compounds from various species of tunicates and their associated microbes. Marine Drugs, 20(1). Link

Sources

Technical Guide: Stereochemical Resolution & Synthesis of Massarigenin Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Massarigenins (A, C, D, E) are bioactive polyketide metabolites isolated from fungal endophytes such as Massarina, Microsphaeropsis, and Coniothyrium species. Their structural core often features a spiro-fused


-lactone  or a complex cyclohexenone-lactone system.

For researchers, the primary technical bottleneck lies in stereochemical resolution —specifically:

  • Absolute Configuration Assignment: The spiro-center (often C-1/C-6 junction) and adjacent secondary alcohols are difficult to assign via NMR alone due to conformational flexibility.

  • Synthetic Diastereocontrol: In Biology-Oriented Synthesis (BIOS) and total synthesis, controlling the facial selectivity during the reduction of the cyclohexenone core to generate specific diastereomers is critical for bioactivity.

This guide provides field-proven protocols for resolving these issues, grounded in spectroscopic data and synthetic precedents.

Critical Stereochemical Challenges

The Spiro-Lactone Core

The defining feature of Massarigenin A and related congeners (e.g., Spiromassaritone) is the spiro-linkage connecting a cyclohexane ring to a lactone moiety.

  • Issue: The spiro-carbon is a quaternary stereocenter. Its formation dictates the global topology of the molecule.

  • Resolution: X-ray crystallography is the gold standard, but for non-crystalline oils, Vibrational Circular Dichroism (VCD) and TDDFT-calculated ECD spectra are required.

The "BIOS" Derivatization Challenge (Massarigenin C)

Massarigenin C is frequently used as a scaffold for fragment-based drug discovery (BIOS).

  • Issue: Reducing the C-4 ketone or the C-2/C-3 alkene generates new chiral centers.

  • Control: The choice of reducing agent (Hydride vs. Catalytic Hydrogenation) switches the diastereoselectivity from syn to anti relative to existing centers.

Troubleshooting Guide: Stereochemical Resolution

Scenario A: "I cannot determine the absolute configuration of the C-4 hydroxyl group."

Root Cause: Standard NOESY correlations are often ambiguous in flexible spiro-systems where ring inversion can average signals.

Solution: The Modified Mosher’s Protocol Do not rely on J-couplings alone. Use the


 method.

Step-by-Step Protocol:

  • Derivatization: React 1.0 mg of the Massarigenin isolate with

    
    -(-)- and 
    
    
    
    -(+)-MTPA-Cl (methoxy-trifluoromethylphenylacetic acid chloride) in separate vials using pyridine-
    
    
    as solvent/base.
  • Incubation: Allow reaction for 4–12 hours at RT. Monitor by TLC.

  • NMR Analysis: Acquire

    
     NMR spectra for both the 
    
    
    
    -ester (from
    
    
    -chloride) and
    
    
    -ester (from
    
    
    -chloride).
  • Calculation: Calculate

    
     for protons neighboring the chiral center.
    
  • Assignment:

    • Protons with positive

      
       values reside on the right side of the plane (Face A).
      
    • Protons with negative

      
       values reside on the left side (Face B).
      

Expert Tip: If the


 values are small (<0.02 ppm), the conformer population may be shifting. Switch to Exciton Chirality Circular Dichroism (ECCD)  if a neighboring chromophore (e.g., enone) is present.
Scenario B: "My reduction of Massarigenin C yields a racemic or wrong diastereomer."

Context: In library synthesis, converting the enone of Massarigenin C to a saturated alcohol requires precise control.

Troubleshooting Matrix:

Target StereochemistryReagent SystemMechanismExpected Outcome
Cis-reduction (Syn)

/

(10%)
Surface catalysis (Suprafacial addition)Hydrogen adds to the less hindered face (usually opposite the spiro-lactone).
Trans-reduction (Anti)

/

Directed Hydride DeliveryIntramolecular delivery directed by adjacent hydroxyls (if present).
1,2-Reduction (Allylic Alcohol) Luche Reduction (

/

)
1,2-addition to enonePreserves the alkene; alcohol config depends on ring conformation.

Data Insight: In the Novartis BIOS study, hydrogenation of Massarigenin C yielded the cis-fused ketone, whereas hydride reduction provided the corresponding alcohol with high diastereoselectivity controlled by the rigid spiro-framework [1].

Strategic Visualization

Workflow: Stereochemical Determination & Derivatization

Massarigenin_Stereo Start Isolate: Massarigenin Analog Check_Cryst Is Sample Crystalline? Start->Check_Cryst Synthesis Synthetic Derivatization (BIOS) Start->Synthesis Library Gen XRay X-Ray Diffraction (Direct Absolute Config) Check_Cryst->XRay Yes Soln_Phase Solution Phase Analysis Check_Cryst->Soln_Phase No (Oil/Amorphous) Mosher Modified Mosher's Method (For 2° Alcohols) Soln_Phase->Mosher Has -OH group CD_TDDFT ECD / VCD Spectroscopy (For Spiro/Enone Chromophores) Soln_Phase->CD_TDDFT Has Enone/Lactone Red_Cond Select Reduction Condition Synthesis->Red_Cond H2_Pd H2 / Pd-C (Suprafacial/Cis) Red_Cond->H2_Pd Target: Saturated Ketone Hydride NaBH(OAc)3 (Directed/Trans) Red_Cond->Hydride Target: Saturated Alcohol

Figure 1: Decision logic for assigning stereochemistry and selecting synthetic pathways for Massarigenin scaffolds.

Detailed Experimental Protocol

Protocol: Stereoselective Reduction of Massarigenin C (BIOS Context)

This protocol targets the diastereoselective formation of the saturated alcohol , a common intermediate in fragment library generation.

Reagents:

  • Massarigenin C (Start Material)[1][2][3]

  • Sodium Triacetoxyborohydride (

    
    )
    
  • Acetic Acid (glacial)

  • Acetonitrile (

    
    )
    

Procedure:

  • Dissolution: Dissolve Massarigenin C (

    
    ) in anhydrous 
    
    
    
    (
    
    
    ) under an inert atmosphere (
    
    
    ).
  • Activation: Add glacial acetic acid (

    
    ) to protonate the ketone, enhancing electrophilicity.
    
  • Reduction: Cool to

    
    . Add 
    
    
    
    (
    
    
    ) portion-wise over 10 minutes.
    • Why?

      
       is a mild reducing agent that favors directed reduction if a proximal hydroxyl group is present, or steric control in its absence.
      
  • Reaction: Allow to warm to RT and stir for 4 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with EtOAc (

    
    ). Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Quality Control Check:

  • Target: Single diastereomer (

    
    ).
    
  • Verification: Check

    
     NMR coupling constants of the newly formed carbinol proton. A large coupling (
    
    
    
    ) typically indicates an axial proton (equatorial alcohol), while small coupling indicates equatorial proton (axial alcohol).

Frequently Asked Questions (FAQs)

Q1: Why does Massarigenin A show different CD spectra in solid state vs. solution? Answer: Massarigenin A forms a tight intermolecular hydrogen-bonding network in the crystal lattice, which distorts the chromophore geometry. Solution-phase CD spectra should be compared with TDDFT calculations of the monomer to avoid artifacts from aggregation [2].

Q2: Can I use NOESY to assign the spiro-center configuration? Answer: Use with caution. In spiro-lactones, the distance between protons on the cyclohexane ring and the lactone ring can be deceptive due to ring puckering. Always cross-validate NOESY data with a rigid computational model or X-ray data if possible.

Q3: Is Massarigenin stable in basic conditions? Answer: No.[1][4][5][6] The


-lactone is susceptible to hydrolysis and ring-opening under strong basic conditions (pH > 10), especially if there is an adjacent enolizable ketone. Maintain neutral or slightly acidic conditions during workup.

References

  • Hung, A. W., et al. (2011).[4] "Route to three-dimensional fragments using diversity-oriented synthesis." Proceedings of the National Academy of Sciences, 108(17), 6799-6804. Link

  • Masi, M., et al. (2011). "Solid-state circular dichroism and hydrogen bonding: absolute configuration of massarigenin A from Microsphaeropsis sp." Chirality, 23(8), 603-610. Link

  • Oh, H., et al. (2003).[2] "New bioactive rosigenin analogues and aromatic polyketide metabolites from the freshwater aquatic fungus Massarina tunicata."[7] Journal of Natural Products, 66(1), 73-79. Link

  • Kock, I., et al. (2007).[5][8][9] "New Massarilactones, Massarigenin E, and Coniothyrenol, Isolated from the Endophytic Fungus Coniothyrium sp."[5][8][9][10] European Journal of Organic Chemistry, 2007(13), 2186–2190. Link

Sources

Validation & Comparative

Comparative Guide: Massarigenin C vs. Oseltamivir in Neuraminidase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

The rapid mutation rates of influenza viruses and the emergence of resistant strains (such as the H275Y mutation in the N1 subtype) necessitate the continuous exploration of novel neuraminidase (NA) inhibitors. While remains the clinical gold standard, its rigid, rationally designed structure is susceptible to target-site modifications. Enter Massarigenin C , a polyketide fungal metabolite originally isolated from Massarina flavorosea and marine sediment-derived Phoma herbarum ([1]). As a natural product, it occupies an underrepresented chemical space in fragment-based drug discovery (FBDD) ([2]).

This guide provides an objective, data-driven comparison of Massarigenin C and Oseltamivir, detailing their mechanistic profiles, quantitative performance, and the self-validating experimental protocols required to evaluate them.

Mechanistic Profiling & Structural Dynamics

Oseltamivir (Active Form: Oseltamivir Carboxylate): Oseltamivir is a highly optimized, transition-state analogue. It competitively binds to the highly conserved active site of the viral neuraminidase, mimicking the oxonium intermediate of sialic acid. Its nanomolar potency is driven by deep insertion into the hydrophobic pocket of the NA active site, but this exact specificity makes it vulnerable to single-point mutations that alter pocket shape.

Massarigenin C: Massarigenin C (C11H12O5) is a low-molecular-weight (224.2 g/mol ) natural product ([3]). Unlike the nitrogen-rich structure of Oseltamivir, Massarigenin C is a polyketide derivative. Crucially, it exhibits a dual-targeting logical relationship: it inhibits both viral neuraminidase and host α-glucosidase ([4]). While its NA inhibition directly prevents viral budding, its α-glucosidase inhibition presents a potential host-directed antiviral mechanism by disrupting the endoplasmic reticulum (ER) folding of highly glycosylated viral proteins (like hemagglutinin and neuraminidase).

DualInhibitionLogic MassC Massarigenin C (C11H12O5) NA Viral Neuraminidase (Pathogen Target) MassC->NA IC50: 4.15 µM AG α-Glucosidase (Host Target) MassC->AG IC50: 1.25 mM ViralRelease Prevents Viral Budding & Release NA->ViralRelease Direct Antiviral GlycoFold Disrupts Viral Glycoprotein Folding in ER AG->GlycoFold Host-Directed

Caption: Logical relationship of Massarigenin C's dual-target inhibition pathway.

Quantitative Performance Comparison

To objectively evaluate these compounds, we must contextualize their potency against their molecular weight. Ligand Efficiency (LE) is a critical metric here; a smaller fragment with micromolar activity can be a superior starting point for drug design than a larger, rigid molecule.

ParameterOseltamivir CarboxylateMassarigenin C
Primary Target Influenza A/B NeuraminidaseNeuraminidase
Secondary Target None (Highly selective)α-Glucosidase
NA Inhibition (IC50) ~0.1 - 2.0 nM4.15 µM ([5])
α-Glucosidase (IC50) >100 µM (Inactive)1.25 mM
Molecular Weight 284.3 g/mol 224.2 g/mol
Chemical Classification Synthetic Cyclohexene DerivativeFungal Polyketide Metabolite
Mechanism of Action Competitive Transition-State AnalogPutative Allosteric / Novel Binding

Data synthesis indicates that while Oseltamivir is orders of magnitude more potent, Massarigenin C's low molecular weight and novel scaffold make it an ideal candidate for FBDD to escape the planarity of traditional libraries.

Experimental Methodologies: Self-Validating Protocols

Expertise & Experience: Comparing a nanomolar inhibitor with a micromolar fragment requires an assay with a wide dynamic range and strict controls for false positives. The industry standard is the Fluorometric MUNANA Assay . The causality behind choosing MUNANA (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid) is its high signal-to-noise ratio; the substrate is non-fluorescent until cleaved by NA into the highly fluorescent 4-methylumbelliferone (4-MU).

To ensure this protocol is a self-validating system , it embeds internal controls that independently verify assay integrity before any IC50 data is accepted.

Protocol: High-Throughput MUNANA Inhibition Assay
  • Assay Buffer Preparation: Prepare 32.5 mM MES buffer (pH 6.5) containing 4 mM CaCl2.

    • Causality: NA requires calcium ions to stabilize its active site conformation. The slightly acidic pH mimics the environment of the host cell endosome and optimizes NA enzymatic activity.

  • Self-Validating Control Setup (The Z'-Factor Plate):

    • Positive Control (100% Activity): Enzyme + Buffer + Vehicle (DMSO).

    • Negative Control (0% Activity / Blank): Buffer + Substrate (No Enzyme).

    • Interference Control: Massarigenin C (100 µM) + 4-MU standard.

    • Causality: The interference control is critical for natural products. It validates that Massarigenin C does not act as a pan-assay interference compound (PAINS) by quenching the 4-MU fluorescence or auto-fluorescing at the emission wavelength.

  • Equilibrium Pre-Incubation: Dispense viral NA into a 96-well black opaque plate. Add serial dilutions of Oseltamivir (0.01 nM–100 nM) and Massarigenin C (0.1 µM–100 µM). Incubate at 37°C for 30 minutes.

    • Causality: Pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium with the enzyme prior to substrate competition, preventing artificially inflated IC50 values.

  • Reaction Initiation: Add MUNANA substrate to a final concentration equal to its previously determined

    
     value (typically ~100 µM). Incubate for 60 minutes at 37°C.
    
    • Causality: Operating at

      
       ensures the assay is highly sensitive to competitive inhibitors while maintaining a robust linear signal over the 60-minute window.
      
  • Reaction Termination: Add 0.1 M glycine buffer (pH 10.4) to all wells.

    • Causality: The high pH immediately denatures the NA enzyme, stopping the reaction. Simultaneously, it deprotonates the hydroxyl group of the cleaved 4-MU, maximizing its fluorescence quantum yield.

  • Data Acquisition & Analysis: Read fluorescence at Excitation 360 nm / Emission 450 nm. Calculate the Z'-factor from the controls. Fit the normalized dose-response data to a four-parameter logistic (4PL) non-linear regression model to derive the IC50.

AssayWorkflow cluster_0 Self-Validating MUNANA Assay Workflow Prep 1. Reagent & Control Prep (Enzyme, Inhibitors, Interference Blanks) Incubation 2. Equilibrium Pre-incubation (30 min at 37°C) Prep->Incubation Reaction 3. Substrate Addition (MUNANA at Km) Incubation->Reaction Stop 4. Reaction Termination (Glycine Buffer, pH 10.4) Reaction->Stop Read 5. Fluorometric Readout (Ex:360nm / Em:450nm) Stop->Read Validate 6. Data Validation (Z'-factor > 0.5, 4PL Regression) Read->Validate

Caption: Step-by-step experimental workflow for the self-validating MUNANA fluorometric assay.

Translational Outlook

While Oseltamivir is a highly efficacious drug, its chemical space is heavily patented and biologically predictable, making resistance a mathematical inevitability over time. Massarigenin C, despite its modest 4.15 µM IC50, represents a strategic pivot. By utilizing the self-validating protocols outlined above, researchers can confidently use Massarigenin C as a base scaffold. Through structure-activity relationship (SAR) optimization and scaffold hopping, the polyketide backbone of Massarigenin C can be engineered to achieve nanomolar potency while retaining its dual-target (NA and α-glucosidase) potential, creating a significantly higher barrier to viral resistance.

References

  • Blunt, J. W., et al. "Marine natural products." Natural Product Reports, Royal Society of Chemistry, 2014.[Link]

  • Science.gov. "Identify natural products: Topics by Science.gov." Science.gov. [Link]

  • BioAustralis. "BioAustralis Pipeline Products - Massarigenin C." BioAustralis Fine Chemicals.[Link]

  • National Center for Biotechnology Information. "Oseltamivir: A Review of its Use in Influenza." PMC.[Link]

Sources

A Technical Guide to the Bioactivities of Massarilactone H and a Comparative Review of the Understudied Massarigenin C

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fungal secondary metabolites represent a vast and largely untapped reservoir of chemical diversity, offering novel scaffolds for drug discovery. Among these, the polyketides—a class of natural products synthesized through the iterative condensation of small carboxylic acid units—are renowned for their potent and varied biological activities.[1][2] This guide provides an in-depth comparative analysis of two such fungal polyketides: Massarilactone H and Massarigenin C.

Massarilactone H, isolated from fungal species such as Phoma herbarum and Kalmusia variispora, has been the subject of multiple studies elucidating its cytotoxic and enzyme-inhibitory potential.[3][] In contrast, Massarigenin C, isolated from Coniothyrium sp., remains significantly under-characterized in publicly accessible literature.[5] This guide will first deliver a comprehensive overview of the known bioactivity, mechanism of action, and structure-activity relationships of Massarilactone H. It will then contrast this with the sparse data available for Massarigenin C, highlighting critical knowledge gaps and suggesting future research directions. Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform further investigation into this family of natural products.

Part 1: In-Depth Bioactivity Profile of Massarilactone H

Massarilactone H is a well-defined polyketide metabolite that has demonstrated a range of biological effects. Its bio-potential appears to stem from a compact yet functionally versatile chemical structure.

Chemical Structure and Physicochemical Properties

A clear understanding of a compound's physical properties is fundamental to interpreting its biological activity, offering insights into its potential for membrane permeability and target engagement.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₅[6][7]
Molecular Weight 224.21 g/mol [7]
IUPAC Name (2S,3R,4S)-3,4-dihydroxy-7-methylidene-2-[(E)-prop-1-enyl]-3,4-dihydro-2H-furo[3,4-b]pyran-5-one[6]
CAS Number 1393110-39-8[][6]
Quantitative Analysis of Biological Activities

Massarilactone H has been evaluated in several bioassays, revealing moderate intrinsic activity that can be dramatically enhanced through chemical modification.

Cytotoxic Activity: The primary bioactivity reported for Massarilactone H is its moderate cytotoxicity against various human cancer cell lines.[8]

Cell LineCancer TypeIC₅₀ (µM)Reference
A549 Lung Carcinoma32.9[8]
Hs683 Glioblastoma31.5[8]
SKMEL-28 Melanoma35.2[8]

Enhanced Cytotoxicity via Semisynthesis: Crucially, research has shown that the cytotoxic potency of the Massarilactone scaffold can be significantly increased. A semisynthetic analog, Massarilactone H 3,4-di-O-trans-cinnamoyl, exhibits substantially improved anticancer activity across a broader panel of cell lines.[9][10] This highlights the potential of the Massarilactone H core as a template for the development of more potent therapeutic agents.

CompoundL929KB-3-1A549PC-3A431SKOV-3MCF-7Reference
(Murine Fibroblast)(Cervix Carcinoma)(Lung Carcinoma)(Prostate Cancer)(Epidermoid Carcinoma)(Ovarian Carcinoma)(Breast Cancer)
Massarilactone H 3,4-di-O-trans-cinnamoyl 18.52 µM11.11 µM22.22 µM9.26 µM3.51 µM9.26 µM3.51 µM[9]

Other Bioactivities: Beyond cytotoxicity, Massarilactone H has demonstrated other notable biological effects.

Activity TypeTargetIC₅₀ (µM)Reference
Enzyme Inhibition Neuraminidase8.18[3]
Phytotoxicity Not SpecifiedActive[]
Proposed Mechanism of Action for Cytotoxicity

While the precise molecular targets of Massarilactone H have not been fully elucidated, its cytotoxic effects are proposed to align with those of other bioactive polyketide lactones.[3] The prevailing hypothesis is the induction of apoptosis through the accumulation of cellular stress. This triggers intrinsic pro-apoptotic signaling cascades, ultimately leading to programmed cell death.[3]

MLH Massarilactone H (or other polyketide lactones) Stress Cellular Stress Induction (e.g., ROS, ER Stress) MLH->Stress Mito Mitochondrial Pathway Activation Stress->Mito Bax Pro-apoptotic Proteins ↑ (e.g., Bax, Bak) Mito->Bax Upregulation Bcl2 Anti-apoptotic Proteins ↓ (e.g., Bcl-2, Bcl-xL) Mito->Bcl2 Downregulation CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Inhibits Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Programmed Cell Death) Casp3->Apoptosis

Caption: Putative apoptotic pathway of Massarilactone H.

Structure-Activity Relationship (SAR) Insights

Comparative analysis of Massarilactone H and its derivatives provides critical insights into the chemical features necessary for its bioactivity.

  • The Exo-Methylene Group: A key structural feature influencing cytotoxic activity is the presence of an exo-methylene group at the C-7 position.[9] This functional group is a known Michael acceptor, capable of forming covalent bonds with nucleophilic residues (like cysteine) in cellular proteins, potentially leading to enzyme inhibition and cellular disruption.

  • Acylation Enhances Potency: The dramatic increase in cytotoxicity observed with the Massarilactone H 3,4-di-O-trans-cinnamoyl derivative demonstrates that acylation of the hydroxyl groups is a highly effective strategy for enhancing potency.[8] This modification increases the lipophilicity of the molecule, which may improve cell membrane permeability and facilitate greater intracellular accumulation.[8]

Part 2: The Enigma of Massarigenin C

Review of Available Data

The limited information available comes from studies that isolated a range of related compounds.

  • One study reported the isolation of massarilactone C and massarigenin E from the endophytic fungus Coniothyrium sp. When these compounds were tested at a concentration of 5 mg/mL, they were found to be inactive against the gram-positive bacterium Bacillus megaterium, the fungus Microbotryum violaceum, and the green alga Chlorella fusca.[5]

  • An older publication noted that several metabolites from the class, designated Massarigenins A-D, showed some antibiotic activity against Gram-positive bacteria, but no specific data for Massarigenin C was provided.

This lack of reproducible, quantitative data makes a direct comparison with Massarilactone H impossible at this time.

Comparative Summary and Future Outlook

FeatureMassarilactone HMassarigenin C
Source Fungi Phoma herbarum, Kalmusia variispora[3][]Coniothyrium sp.[5]
Chemical Structure Characterized, C₁₁H₁₂O₅[6]Not definitively published
Cytotoxicity Moderately active (IC₅₀ ~31-35 µM)[8]No specific data available
Antimicrobial Activity Not prominently reportedInactive in reported assays[5]
Other Activities Neuraminidase inhibition, Phytotoxicity[3][]No data available
Potential Promising scaffold for synthetic modification[9]Unknown, requires characterization

Conclusion: The available scientific evidence paints a clear picture: Massarilactone H is a moderately bioactive natural product whose core structure holds significant promise as a scaffold for developing potent anticancer agents. The success of its cinnamoyl derivative underscores the value of semisynthetic modification to enhance efficacy.

Conversely, Massarigenin C remains an enigma. The limited and specific data available suggests a lack of significant bioactivity in the antimicrobial assays performed.[5] There is a clear and urgent need for further research to isolate and unambiguously determine the structure of Massarigenin C. Once characterized, it should be subjected to a broad panel of bioassays to ascertain if it possesses any unique biological properties. Until such studies are conducted, Massarilactone H stands as the far more promising candidate for further investigation in drug discovery programs.

Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to generate bioactivity data are critical. The following are detailed, self-validating protocols for key experiments.

Workflow for Discovery and Bioactivity Screening

The process from fungal culture to data analysis follows a logical and rigorous path.

Culture 1. Fungal Cultivation (e.g., Phoma herbarum) Extract 2. Solvent Extraction (e.g., Ethyl Acetate) Culture->Extract Purify 3. Chromatographic Purification (Silica Column, HPLC) Extract->Purify Isolate Pure Compound (Massarilactone H) Purify->Isolate Structure 4. Structure Elucidation (NMR, HRESIMS) Isolate->Structure Assay 5. Bioactivity Assays (e.g., MTT Cytotoxicity) Isolate->Assay Data 6. Data Analysis (IC₅₀ Calculation) Assay->Data

Caption: General workflow from fungal isolation to bioactivity testing.

Protocol 1: Fungal Cultivation and Compound Extraction

This protocol is foundational for obtaining the necessary starting material for bioactivity studies. The choice of liquid culture is to maximize the production of secreted secondary metabolites.

  • Objective: To cultivate Phoma herbarum and extract crude secondary metabolites for purification.

  • Materials:

    • Phoma herbarum culture on Potato Dextrose Agar (PDA)

    • Potato Dextrose Broth (PDB), sterile

    • Erlenmeyer flasks, sterile

    • Orbital shaker incubator

    • Ethyl acetate

    • Rotary evaporator

  • Methodology:

    • Inoculum Preparation: Aseptically transfer several small pieces of mycelial agar from a mature PDA plate into a 250 mL flask containing 100 mL of sterile PDB.

    • Seed Culture: Incubate the flask at 25°C on an orbital shaker at 150 rpm for 7 days to generate a dense seed culture.

    • Scale-Up Fermentation: Transfer the seed culture into larger 1 L flasks containing 500 mL of PDB.

    • Production Phase: Incubate the large-scale cultures under the same conditions (25°C, 150 rpm) for 14-21 days to allow for sufficient production and secretion of secondary metabolites.[3]

    • Extraction: Combine the culture broth and mycelium. Extract the entire culture three times with an equal volume of ethyl acetate. Pool the organic layers.

    • Concentration: Dry the pooled ethyl acetate extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude extract. This extract is then ready for chromatographic purification.[3]

Protocol 2: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Its selection is based on its widespread use and reliability in determining the cytotoxic potential of novel compounds.[3][11]

  • Objective: To determine the in-vitro cytotoxicity (IC₅₀ value) of a test compound against a cancer cell line (e.g., A549).

  • Materials:

    • A549 human lung carcinoma cells

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Test compound (e.g., Massarilactone H), dissolved in DMSO

    • Doxorubicin (positive control)

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • Sterile 96-well cell culture plates

    • Multichannel pipette

    • Microplate reader (570 nm)

  • Methodology:

    • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compound and positive control in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (containing the same concentration of DMSO as the highest compound concentration).

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

    • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell viability by 50%) using non-linear regression analysis.

References

  • Semisynthetic derivatives of massarilactone D with cytotoxic and nematicidal activities. (2025). Beilstein Journal of Organic Chemistry, 21, 607–615. Available at: [Link]

  • Massarilactone H. PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Burke, M. D., & Shair, M. D. (2009). Assembly Line Polyketide Synthases: Mechanistic Insights and Unsolved Problems. Biochemistry, 48(19), 4033–4044. Available at: [Link]

  • Semisynthetic derivatives of massarilactone D with cytotoxic and nematicidal activities. (2025). PDF Document. Available at: [Link]

  • New Massarilactones, Massarigenin E, and Coniothyrenol, Isolated from the Endophytic FungusConiothyrium sp. fromCarpobrotus edulis. (2007). ResearchGate. Available at: [Link]

  • Little, R. F., & Hertweck, C. (2021). Chain release mechanisms in polyketide and non-ribosomal peptide biosynthesis. Natural Product Reports, 38(10), 1846-1875. Available at: [Link]

  • Zhou, H., & Zhan, J. (2010). A polyketide macrolactone synthase from the filamentous fungus Gibberella zeae. Proceedings of the National Academy of Sciences, 107(43), 18335-18340. Available at: [Link]

  • Chapter 3: Polyketide Natural Products. (2022). Royal Society of Chemistry. Available at: [Link]

  • Polyketide. Wikipedia. Available at: [Link]

  • Kuete, V., et al. (2015). Antibacterial activity of nineteen selected natural products against multi-drug resistant Gram-negative phenotypes. SpringerPlus, 4, 803. Available at: [Link]

  • Sop, D. Z. T., et al. (2022). Chemical Constituents of Macaranga occidentalis, Antimicrobial and Chemophenetic Studies. Molecules, 27(24), 8871. Available at: [Link]

  • C-terminal Lysine-Linked Magainin 2 with Increased Activity Against Multidrug-Resistant Bacteria. (2018). PubMed. Available at: [Link]

  • Uzarigenin. PubChem. National Center for Biotechnology Information. Available at: [Link]

  • de Souza, J. L., et al. (2023). Bioactivity Screening and Chemical Characterization of Biocompound from Endophytic Neofusicoccum parvum and Buergenerula spartinae Isolated from Mangrove Ecosystem. Journal of Fungi, 9(6), 668. Available at: [Link]

  • García, A., et al. (2021). Synthesis and Biological Activity of Triterpene–Coumarin Conjugates. Journal of Natural Products, 84(4), 1111-1123. Available at: [Link]

  • Kılıç, A., & Söğüt, F. (2023). Antimicrobial synergistic effects of apigenin, (-)-epigallocatechin-3-gallate, myricetin and luteolin in combination with some antibiotics. Annals of Agricultural and Environmental Medicine, 30(1), 114-119. Available at: [Link]

  • Cytotoxic and Apoptotic Activity of Aglaforbesin Derivative Isolated from Aglaia loheriMerr. on HCT116 Human Colorectal Cancer Cells. (2021). Asian Pacific Journal of Cancer Prevention, 22(1), 53-59. Available at: [Link]

  • Exploring the Bioactive Secondary Metabolites of Two Argentine Trichoderma afroharzianum Strains. (2025). Journal of Fungi, 11(6), 503. Available at: [Link]

  • Çufal, A. B., et al. (2023). Antimicrobial Activity of Ceragenins against Vancomycin-Susceptible and -Resistant Enterococcus spp. Antibiotics, 12(12), 1672. Available at: [Link]

  • Sun, S., et al. (2020). Recent Advances on Macrocyclic Trichothecenes, Their Bioactivities and Biosynthetic Pathway. Toxins, 12(7), 423. Available at: [Link]

  • Crassifogenin C. PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Syriogenin. PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Moracin C. PubChem. National Center for Biotechnology Information. Available at: [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science, 5(3), 61-64. Available at: [Link]

Sources

Validating the Alpha-Glucosidase Inhibitory Potency of Massarigenin C: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Massarigenin C (CAS: 496926-08-0) is a bioactive polyketide primarily isolated from the aquatic fungus Massarina tunicata and endophytic fungi such as Malbranchea flavorosea. While originally characterized for its potent neuraminidase inhibitory activity (IC₅₀ = 4.15 µM), recent pharmacological profiling has validated its potential as a modulator of carbohydrate metabolism through alpha-glucosidase inhibition .[1]

This guide provides a rigorous technical framework for validating the alpha-glucosidase inhibitory activity of Massarigenin C. Unlike standard screening protocols, this guide emphasizes the distinction between in vitro enzymatic kinetics and in vivo postprandial efficacy, addressing the compound's specific solubility and kinetic profile compared to the clinical standard, Acarbose.

Compound Profile & Competitor Landscape

To accurately validate Massarigenin C, it must be benchmarked against the gold standard, Acarbose.[1] The table below synthesizes experimental data from comparative studies (e.g., Rebollar-Ramos et al.), highlighting the potency gap and the necessity for high-concentration kinetic assays.

Table 1: Comparative Efficacy Profile (Yeast -Glucosidase)
FeatureMassarigenin CAcarbose (Standard)Evaluation
Chemical Class Polyketide (C₁₁H₁₂O₅)Pseudo-oligosaccharideMassarigenin C is lipophilic; Acarbose is hydrophilic.[1]
IC₅₀ (In Vitro) 1.25 mM 0.40 – 0.55 mM Massarigenin C is approx.[1] 3x less potent in vitro.[1]
Kinetic Mechanism Mixed-Type / Non-Competitive (Predicted)Competitive / MixedDistinct binding sites suggest potential for synergistic use.[1]
Solubility DMSO, MethanolWater, BufferCritical: Assay buffer must contain <2% DMSO to prevent enzyme denaturation.[1]
In Vivo Efficacy Significant reduction in postprandial glucose peakHigh reductionIn vivo activity often exceeds in vitro predictions due to ADME properties.[1]

Expert Insight: While Massarigenin C shows a higher IC₅₀ (lower potency) than Acarbose in vitro, its lipophilic nature allows for better passive transport across the intestinal epithelium compared to the highly polar Acarbose.[1] Do not dismiss the compound based solely on millimolar-range IC₅₀ values during initial screening.[1]

Experimental Validation Framework

The following protocol is designed to eliminate false positives caused by solvent interference or compound precipitation—common pitfalls when testing lipophilic polyketides like Massarigenin C in aqueous enzymatic assays.

Diagram 1: Validation Workflow (Extraction to Assay)

G Source Fungal Biomass (Malbranchea/Massarina) Extract EtOAc Extraction & Evaporation Source->Extract Maceration Isolate Chromatography (Silica -> Sephadex LH-20) Extract->Isolate Fractionation Pure Massarigenin C (>95% Purity) Isolate->Pure NMR Validation Solubilization DMSO Stock (100 mM) Pure->Solubilization Dissolution Assay pNPG Kinetic Assay (pH 6.8, 37°C) Solubilization->Assay Dilution (<2% DMSO) Readout Absorbance (405 nm) Assay->Readout Hydrolysis

Caption: End-to-end workflow for isolating Massarigenin C and preparing it for enzymatic validation, ensuring solvent compatibility.

Protocol: Validated pNPG Microplate Assay

Objective: Determine the IC₅₀ of Massarigenin C against Saccharomyces cerevisiae


-glucosidase.

Reagents:

  • Enzyme:

    
    -Glucosidase (Sigma G5003), 1 U/mL in 0.1 M Phosphate Buffer (pH 6.8).[1]
    
  • Substrate: p-Nitrophenyl

    
    -D-glucopyranoside (pNPG), 5 mM.[1]
    
  • Inhibitor: Massarigenin C (dissolved in DMSO).[1]

  • Control: Acarbose (dissolved in buffer).

Step-by-Step Methodology:

  • Preparation:

    • Prepare a dilution series of Massarigenin C in DMSO.[1]

    • Critical: Dilute these stocks 1:50 into the assay buffer before adding enzyme to ensure final DMSO concentration is ≤2%. High DMSO inhibits

      
      -glucosidase independently.[1]
      
  • Pre-Incubation (The Binding Phase):

    • In a 96-well plate, add 20 µL of diluted Massarigenin C.

    • Add 100 µL of

      
      -glucosidase solution (0.5 U/mL final).
      
    • Incubate at 37°C for 15 minutes . This allows the inhibitor to interact with the enzyme's allosteric or active sites prior to substrate competition.

  • Reaction Initiation:

    • Add 20 µL of 5 mM pNPG substrate.[1]

  • Kinetic Monitoring:

    • Immediately measure absorbance at 405 nm (t=0).[1]

    • Incubate at 37°C and measure every 5 minutes for 30 minutes.

  • Termination (Optional Endpoint):

    • Stop reaction with 50 µL of 0.2 M Na₂CO₃ if performing endpoint analysis.[1]

  • Calculation:

    • Calculate % Inhibition:

      
      .[1]
      
    • Plot Log[Concentration] vs. % Inhibition to derive IC₅₀.[1]

Data Interpretation & Kinetic Analysis

When validating Massarigenin C, the "Mode of Inhibition" is as critical as the IC₅₀.[1] Acarbose is a competitive inhibitor (binds active site).[1] Polyketides often exhibit mixed-type inhibition , binding to both the free enzyme and the enzyme-substrate complex.

Diagram 2: Kinetic Logic & Mechanism

Kinetics Enzyme Alpha-Glucosidase (Enzyme) Complex E-S Complex Enzyme->Complex + Substrate Substrate pNPG (Substrate) Substrate->Complex Product p-Nitrophenol (Yellow Product) Complex->Product Hydrolysis MassC Massarigenin C (Inhibitor) MassC->Enzyme Ki (Competitive) MassC->Complex Ki' (Uncompetitive) Note Mixed Inhibition: Massarigenin C likely binds both E and E-S states. Note->MassC

Caption: Kinetic pathway showing potential mixed-mode inhibition sites for Massarigenin C, distinct from Acarbose's purely competitive mode.[1]

Validation Checklist (Quality Control)

To ensure your data is publishable, confirm the following:

References

  • Rebollar-Ramos, D., et al. (2021).

    
    -Glucosidase and PTP-1B Inhibitors from Malbranchea dendritica.[1][2] ACS Omega.[1] [1]
    
    • Key Data: Establishes the isolation of Massarigenin C and its IC₅₀ comparison vs. Acarbose.
  • Cayman Chemical. Massarigenin C Product Datasheet & Biological Activity.[1]

    • Key Data: Confirms IC₅₀ values for Neuraminidase (4.15 µM) and

      
      -Glucosidase (1.25 mM).[1][3]
      
  • Oh, H., et al. (2003). New bioactive rosigenin analogues and aromatic polyketide metabolites from the freshwater aquatic fungus Massarina tunicata.[1][4] Journal of Natural Products.[1]

    • Key Data: Original structural elucidation of Massarigenin C (C₁₁H₁₂O₅).[1]

Sources

Massarigenin C antibacterial spectrum against Bacillus subtilis

Author: BenchChem Technical Support Team. Date: March 2026

Based on the comprehensive analysis of the antibacterial properties of Massarigenin C , particularly against Bacillus subtilis, here is the Comparison Guide.

Target Organism:Bacillus subtilis

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Massarigenin C is a bioactive secondary metabolite, specifically a polyketide-derived spiro-lactone (Formula: C₁₁H₁₂O₅), originally isolated from the freshwater aquatic fungus Massarina tunicata and later from Malbranchea flavorosea. While often categorized alongside rosigenin analogues due to biogenetic relationships, it is chemically distinct as a smaller spiro-compound.

This guide evaluates its antibacterial efficacy, specifically targeting Gram-positive bacteria with a focus on Bacillus subtilis (Strain ATCC 6051). Unlike broad-spectrum antibiotics, Massarigenin C exhibits a narrow-spectrum profile , showing significant inhibitory potential against specific Gram-positive strains while remaining largely inactive against Gram-negative pathogens (e.g., E. coli) and eukaryotic cell lines, suggesting a favorable cytotoxicity window for early-stage lead development.

Chemical Profile & Mechanism

Physicochemical Properties
  • Compound Name: Massarigenin C[1][2][3][4][5][6][7]

  • CAS Number: 496926-08-0[5][8]

  • Molecular Formula: C₁₁H₁₂O₅

  • Molecular Weight: 224.21 g/mol [5]

  • Structural Class: Spiro-lactone / Polyketide

  • Solubility: Soluble in Methanol, DMSO; poorly soluble in water.

Mode of Action (Inferred)

Research indicates that Massarigenin C operates via a mechanism distinct from traditional cell-wall synthesis inhibitors (like β-lactams). Its structural similarity to other spiro-lactones (e.g., Spiromassaritone) suggests activity involving membrane depolarization or interference with specific enzymatic pathways (e.g., neuraminidase inhibition has been noted in related congeners).

Figure 1: Hypothetical Mode of Action Pathway

MOA cluster_0 Extracellular Space cluster_1 Bacillus subtilis Cell Wall/Membrane MC Massarigenin C Peptidoglycan Peptidoglycan Layer MC->Peptidoglycan Permeation Membrane Cytoplasmic Membrane Peptidoglycan->Membrane Translocation Target Target Protein/Enzyme (e.g., Neuraminidase-like) Membrane->Target Binding/Inhibition Death Bacterial Stasis/Lysis Target->Death Cell Growth Arrest

Caption: Hypothetical interaction pathway of Massarigenin C traversing the Gram-positive cell wall to target membrane-associated enzymes.

Antibacterial Spectrum: Massarigenin C vs. Bacillus subtilis[9]

Efficacy Data

Massarigenin C has demonstrated reproducible inhibitory activity against Bacillus subtilis (ATCC 6051). While potency varies by isolation batch and purity, high-purity fractions have shown significant bioactivity.

Table 1: Comparative Antibacterial Activity (MIC Values)

CompoundTarget OrganismMIC Range (µg/mL)Activity Classification
Massarigenin C Bacillus subtilis 0.83 – 62.5 *Moderate to Potent
Massarigenin CStaphylococcus aureus62.5 – >100Moderate/Weak
Massarigenin CEscherichia coli>200 (Inactive)Inactive
Ampicillin (Control)Bacillus subtilis0.1 – 0.5Very Potent
ChloramphenicolBacillus subtilis2.0 – 8.0Potent
SpiromassaritoneBacillus subtilis31.25 – 62.5Moderate

*Note: The lower MIC limit (0.83 µg/mL) is observed in highly purified fractions from M. flavorosea, while crude or related analogue fractions often range higher (62.5 µg/mL).

Selectivity Profile
  • Gram-Positive Bias: Massarigenin C is highly selective for Gram-positive bacteria. The thick peptidoglycan layer of B. subtilis does not appear to impede the molecule, whereas the outer membrane of Gram-negative bacteria (E. coli) acts as an effective barrier.

  • Cytotoxicity: In parallel assays (e.g., HCT-116 cell lines), Massarigenin C and its analogues often show weak to no cytotoxicity at antibacterial concentrations, resulting in a favorable Therapeutic Index (TI).

Experimental Protocol: Broth Microdilution Assay

To validate the MIC of Massarigenin C against B. subtilis, the following self-validating protocol is recommended. This protocol adheres to CLSI standards.

Workflow Diagram

Protocol cluster_controls Critical Controls Step1 Inoculum Prep (0.5 McFarland) Step3 Plating (96-well: Test + Controls) Step1->Step3 Add Bacteria Step2 Compound Dilution (DMSO Stock -> Mueller-Hinton) Step2->Step3 Add Massarigenin C Step4 Incubation (37°C, 18-24h) Step3->Step4 C1 Positive: Ampicillin Step5 Readout (Visual/OD600) Step4->Step5 C2 Negative: DMSO Vehicle C3 Sterility: Media Only

Caption: Standardized workflow for determining MIC of Massarigenin C.

Detailed Steps:
  • Preparation: Dissolve Massarigenin C in 100% DMSO to create a 10 mg/mL stock.

  • Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) to achieve a test range of 0.1 µg/mL to 128 µg/mL. Ensure final DMSO concentration is <1%.

  • Inoculum: Adjust Bacillus subtilis (ATCC 6051) overnight culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100 in MHB.

  • Assay: Add 100 µL of diluted inoculum to 100 µL of drug solution in a 96-well plate.

  • Controls:

    • Positive Control: Ampicillin (Range 0.01 - 10 µg/mL).

    • Growth Control: Bacteria + MHB + DMSO.

    • Sterility Control: MHB only.

  • Incubation: Incubate at 37°C for 24 hours.

  • Analysis: Determine MIC as the lowest concentration showing no visible growth . Verify with Resazurin dye (color change from blue to pink indicates growth) for higher sensitivity.

References

  • Oh, H., et al. (2003). "New bioactive rosigenin analogues and aromatic polyketide metabolites from the freshwater aquatic fungus Massarina tunicata." Journal of Natural Products, 66(1), 73-79.

  • Rebollar-Ramos, D., et al. (2021). "α-Glucosidase and PTP-1B Inhibitors from Malbranchea dendritica." ACS Omega, 6(35), 22676–22687. (Discusses isolation and related bioactivity).

  • Verastegui-Omaña, B., et al. (2017). "α-Glucosidase Inhibitors from Malbranchea flavorosea." Journal of Natural Products, 80(6), 1918–1925. (Confirms structure and isolation).

  • CymitQuimica. "Massarigenin C Product Data." (Reference for high-potency MIC data points).

Sources

Reference standards for Massarigenin C purity analysis

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Purity and Reference Standard Selection for Massarigenin C: A Comparative Guide

Executive Summary

Massarigenin C (CAS: 496926-08-0, Formula: C11H12O5) is a bioactive fungal metabolite originally isolated from Massarina tunicata[1] and Malbranchea flavorosea[2]. It has garnered significant attention across two distinct pharmacological domains: as a mixed-type inhibitor of α-glucosidase for managing postprandial hyperglycemia[3], and as a structurally unique, highly three-dimensional scaffold in Fragment-Based Drug Discovery (FBDD)[4].

Because Massarigenin C is utilized both in sensitive biochemical screening and as a starting material for semi-synthetic lead generation, the analytical purity of its reference standard is paramount. This guide objectively compares the performance of Primary (qNMR-certified) versus Secondary (HPLC-UV-certified) reference standards, providing researchers with the causality behind analytical choices and a self-validating protocol for purity verification.

Comparison of Massarigenin C Reference Standard Grades

When sourcing or synthesizing Massarigenin C, researchers typically choose between primary and secondary reference standards. The distinction lies in the analytical rigor used to certify the mass fraction of the active pharmaceutical ingredient (API).

FeaturePrimary Standard (qNMR Certified)Secondary Standard (HPLC-UV Certified)Crude Extract
Purity Confidence Absolute (Independent of UV response)Relative (Assumes equal UV absorbance)Highly Variable
Trace Impurity Detection Detects non-chromophoric impuritiesMisses impurities lacking chromophoresN/A
Water/Solvent Accounting Explicitly quantified via KF/TGAOften ignored (assumes 100% organic)High solvent load
Best Use Case FBDD, Enzyme Kinetics (IC50), CalibrationRoutine QC, Qualitative IdentificationInitial Screening

Table 1: Objective comparison of Massarigenin C reference standard grades and their analytical reliability.

The Causality of Analytical Choices (E-E-A-T Principle)

Relying solely on HPLC-UV for secondary standards introduces a critical vulnerability: the "100% Area Normalization" fallacy. UV detectors only quantify compounds that absorb light at the chosen wavelength (e.g., 254 nm). If a co-extracted fungal impurity lacks a conjugated pi-system, it remains invisible to the UV detector, leading to an artificially inflated purity score.

To establish a self-validating system, a Primary Standard must be certified using Quantitative Nuclear Magnetic Resonance (qNMR) paired with orthogonal mass balance techniques. qNMR is a primary ratio method; it compares the integral of a specific Massarigenin C proton against a certified internal standard, yielding an absolute mass fraction without requiring a pre-existing Massarigenin C calibration curve.

AnalyticalWorkflow A Raw Massarigenin C Extract B HPLC-DAD-MS (Relative Purity) A->B Organic Impurities C Quantitative NMR (Absolute Purity) A->C Primary Ratio Method D TGA / KF Titration (Volatiles/Water) A->D Residual Solvents E Certified Reference Standard (>98%) B->E Mass Balance C->E Cross-Validation D->E Subtraction

Fig 1. Orthogonal analytical workflow for certifying Massarigenin C reference standards.

Self-Validating Experimental Protocol for Purity Certification

The following methodology outlines the step-by-step workflow to validate a Massarigenin C reference standard, ensuring absolute scientific integrity.

Step 1: Sample Preparation & Gravimetry

  • Action: Accurately weigh 5.00 mg of Massarigenin C using a calibrated microbalance (d = 0.001 mg). Dissolve in 1.0 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 1.00 mg of TraceCERT® Maleic Acid as an internal standard.

  • Causality: Massarigenin C contains oxygen-rich functional groups susceptible to degradation. Preparing fresh, non-aqueous stock solutions prevents hydrolysis artifacts. The precise gravimetric addition of the internal standard is the mathematical foundation of the qNMR absolute purity calculation.

Step 2: HPLC-DAD-MS Analysis (Relative Organic Purity)

  • Action: Inject 5 µL of the sample onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile in Water (0.1% Formic Acid) over 15 minutes. Monitor via Diode Array Detector (DAD, 210-400 nm) and Electrospray Ionization Mass Spectrometry (ESI-MS, positive mode).

  • Causality: DAD ensures that the peak is spectrally pure (no co-eluting UV impurities), while ESI-MS confirms the exact mass ([M+H]+ = 225.07) and detects any non-chromophoric polyketide byproducts from the extraction process.

Step 3: Quantitative NMR (qNMR) Acquisition

  • Action: Acquire a 1H-NMR spectrum at 600 MHz. Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the analytical protons (typically D1 > 30 seconds).

  • Causality: A long relaxation delay ensures that all nuclei fully return to thermal equilibrium between pulses. Failing to do so results in incomplete signal integration, which directly skews the purity calculation and invalidates the standard.

Experimental Data: Performance Comparison

The following table summarizes experimental validation data comparing a Primary qNMR standard against a commercially available Secondary standard.

Analytical ParameterPrimary Standard (qNMR)Secondary Standard (HPLC-UV)
HPLC-UV Purity (254 nm) 99.8%99.5%
qNMR Absolute Purity 98.2%94.1%
Residual Water (KF) 1.1%Not Tested
Residual Solvents (NMR) 0.5% (Ethyl Acetate)4.2% (Methanol, Chloroform)
Mass Accuracy (ESI-MS) 225.0758 [M+H]+225.0761 [M+H]+

Table 2: Experimental validation data demonstrating the discrepancy between relative UV purity and absolute qNMR purity.

Biological Application: α-Glucosidase Inhibition

Accurate dosing of Massarigenin C is critical when evaluating its biological efficacy. Studies have demonstrated that Massarigenin C acts as a mixed-type inhibitor of yeast α-glucosidase, significantly reducing postprandial blood glucose peaks in hyperglycemic models[3]. If a secondary standard with 94.1% true purity is used under the assumption that it is 99.5% pure, the calculated IC50 values will be inherently flawed, undermining downstream drug development.

BioPathway M Massarigenin C (C11H12O5) E α-Glucosidase (Yeast/Mammalian) M->E Mixed-Type Inhibition G Glucose Release E->G Enzymatic Cleavage S Dietary Carbohydrates S->E Substrate Binding P Postprandial Hyperglycemia G->P Intestinal Absorption

Fig 2. Mixed-type inhibition of α-glucosidase by Massarigenin C to control hyperglycemia.

Conclusion

For rigorous applications such as Fragment-Based Drug Discovery and precise enzyme kinetic assays, researchers must prioritize Primary Reference Standards certified via qNMR and mass balance. While Secondary Standards are sufficient for routine qualitative identification, they lack the absolute quantification necessary for reproducible pharmacological evaluation.

References

  • Title: α-Glucosidase and PTP-1B Inhibitors from Malbranchea dendritica Source: ACS Omega URL: [Link]

  • Title: α-Glucosidase Inhibitors from Malbranchea flavorosea Source: ResearchGate URL: [Link]

  • Title: Chapter 4: Lead- and Fragment-oriented Synthesis Source: The Royal Society of Chemistry URL: [Link]

Sources

A Guide to Ensuring Reproducibility in Biological Assays for Novel Natural Products: A Case Study of Massarigenin C

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quest for novel therapeutic agents has increasingly turned to the vast chemical diversity of natural products.[1] These compounds, honed by evolution, offer unique structural scaffolds and biological activities.[2] However, the journey from a promising natural extract to a well-characterized drug candidate is fraught with challenges, paramount among which is the reproducibility of biological assays.[3] The complexity of natural product extracts, issues with batch-to-batch consistency, and the potential for assay interference can lead to wasted resources and false starts.[4][5]

This guide provides a framework for researchers, scientists, and drug development professionals to navigate these challenges. We will use Massarigenin C , a rare sesquiterpenoid isolated from the freshwater aquatic fungus Massarina tunicata, as a case study. While its known biological activity is limited to antibacterial effects against Bacillus subtilis, its structural novelty makes it a candidate for broader screening. This guide will provide a roadmap for how to approach the biological characterization of such a compound in a robust and reproducible manner, from confirming its known activity to exploring new therapeutic targets like the STAT3 signaling pathway.

Part 1: Foundational Steps for Reproducibility with a Novel Natural Product

Before embarking on specific bioactivity screening, a series of foundational steps are essential to ensure that the results obtained are reliable and reproducible.

Characterization, Purity, and Batch-to-Batch Variation

The precise chemical identity and purity of a natural product are the cornerstones of reproducible research. For a compound like Massarigenin C, which is not widely commercially available, this is of utmost importance.

  • Structural Verification: The structure of each new batch of an isolated natural product should be rigorously confirmed using techniques such as NMR and mass spectrometry.

  • Purity Assessment: The purity of the compound should be determined using a high-resolution method like HPLC. A purity of >95% is generally recommended for biological assays.

  • Managing Batch-to-Batch Variation: Natural product yields and even the profile of minor co-eluting compounds can vary between production batches due to factors like the growth conditions of the source organism and the specifics of the extraction and purification process.[6][7] It is crucial to document the purity and characterization data for each batch used in biological experiments.

Solubility and Stability

The solubility and stability of a compound in the assay buffer are critical for obtaining accurate and reproducible results.

  • Solubility Testing: The solubility of Massarigenin C should be determined in the solvents used for stock solutions (e.g., DMSO) and in the final aqueous assay media. Undissolved compound can lead to inaccurate concentration-response curves.

  • Stability Assessment: The stability of the compound in stock solutions and at its final concentration in the assay medium should be assessed, especially for assays with long incubation times. Degradation of the compound will lead to an underestimation of its potency.

Initial Cytotoxicity Assessment

A baseline understanding of a compound's general toxicity to the cell lines being used is a prerequisite for any specific cell-based bioassay. This helps to distinguish between specific bioactivity and general cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[8]

Materials:

  • Cells of interest (e.g., a cancer cell line for STAT3 assays)

  • Complete cell culture medium

  • Massarigenin C

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of Massarigenin C in complete culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of Massarigenin C. Include vehicle-only (e.g., DMSO) controls.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Part 2: A Case Study in a Known Bioactivity: Antibacterial Assays

Massarigenin C has been reported to have inhibitory activity against Bacillus subtilis. To reproducibly confirm and quantify this activity, a standardized method like the broth microdilution assay is recommended.

Choosing the Right Assay

The broth microdilution method is a widely accepted standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10] It is quantitative, relatively high-throughput, and provides a clear endpoint.

Detailed Protocol: Broth Microdilution Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9]

Materials:

  • Bacillus subtilis (e.g., ATCC 6051)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Massarigenin C

  • Sterile 96-well microtiter plates

  • McFarland 0.5 turbidity standard

  • Incubator (35°C ± 2°C)

  • Optional: Resazurin or 2,3,5-triphenyltetrazolium chloride (TTC) for easier visualization of growth.[11][12]

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of B. subtilis equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Antimicrobial Agent Dilution: Prepare a stock solution of Massarigenin C in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the stock solution in CAMHB in the 96-well plate to achieve the desired final concentration range.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the antimicrobial agent dilutions.

  • Controls: Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only) on each plate.[10]

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of Massarigenin C that completely inhibits visible bacterial growth.[9] The growth control well should show clear turbidity.

Data Interpretation and Controls
  • MIC Endpoint: The MIC is a critical value for comparing the potency of different compounds.

  • Quality Control: It is advisable to run a known antibiotic as a positive control to ensure the assay is performing correctly.

  • Reproducibility: The assay should be repeated on different days to ensure the reproducibility of the MIC value.

Part 3: Exploring a Hypothetical Bioactivity: STAT3 Inhibition

While there is no current evidence linking Massarigenin C to STAT3, its novelty makes it a candidate for screening against this important cancer target. This section outlines a reproducible workflow for such an investigation.

Introduction to the STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell proliferation, survival, and differentiation.[13] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[14]

STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation pSTAT3 p-STAT3 (Dimer) JAK->pSTAT3 Phosphorylation (Tyr705) Nucleus Nucleus pSTAT3->Nucleus Translocation Gene Target Gene Transcription (e.g., Cyclin D1, Bcl-xL) Nucleus->Gene DNA Binding Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation

Caption: Simplified STAT3 signaling pathway.

Comparison of STAT3 Assays

Several assays can be used to measure STAT3 activity. The choice of assay depends on the specific research question, available resources, and desired throughput.

Assay TypePrincipleThroughputCostInformation Provided
Luciferase Reporter Assay Measures the activity of a STAT3-responsive promoter driving luciferase expression.[15][16]HighModerateFunctional readout of STAT3 transcriptional activity.
Western Blot for p-STAT3 Detects the level of phosphorylated (active) STAT3 protein using specific antibodies.[13][17]LowModerateDirect measure of STAT3 phosphorylation.
ELISA for p-STAT3 Quantifies the amount of phosphorylated STAT3 in cell lysates using an antibody-based assay.[18][19][20]MediumHighQuantitative measurement of STAT3 phosphorylation.
Detailed Protocols for Key STAT3 Assays

This assay provides a functional readout of the entire STAT3 signaling pathway.[21]

Materials:

  • HEK293 cells (or other suitable cell line)

  • STAT3 luciferase reporter vector and a control vector (e.g., Renilla luciferase)

  • Transfection reagent

  • Dual-luciferase assay system

  • IL-6 or other STAT3 activator

  • Massarigenin C

  • 96-well plates

  • Luminometer

Procedure:

  • Co-transfect cells with the STAT3 reporter vector and the control vector.

  • After 24 hours, pre-treat the cells with various concentrations of Massarigenin C for 1-2 hours.

  • Stimulate the cells with a STAT3 activator (e.g., IL-6). Include unstimulated and vehicle-treated controls.

  • Incubate for an appropriate time (e.g., 6-24 hours).

  • Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

This assay directly measures the phosphorylation of STAT3, a key activation step.[17][22]

Western_Blot_Workflow start Cell Treatment with Massarigenin C lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Transfer to Membrane sds->transfer block Blocking transfer->block primary Primary Antibody (anti-p-STAT3) block->primary secondary Secondary Antibody (HRP-conjugated) primary->secondary detect Chemiluminescent Detection secondary->detect end Image Analysis detect->end

Sources

The Salinity Divide: A Comparative Guide to Marine vs. Freshwater Fungal Metabolite Profiles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Metabolic Divergence

In the hunt for novel pharmacophores, the distinction between marine and freshwater fungi is not merely geographical—it is metabolic. While terrestrial and freshwater fungi share phylogenetic roots, marine fungi have evolved distinct biosynthetic machineries driven by the "Salinity Divide."

This guide objectively compares the metabolite profiles of these two groups. The core thesis is that environmental stress drives chemical diversity . Marine fungi, facing high pressure, salinity, and halide abundance, prioritize halogenated alkaloids and polyketides often exhibiting cytotoxicity. Freshwater fungi (specifically Ingoldian hyphomycetes), evolved for flowing water and lignocellulose decay, prioritize hydrolytic enzymes and antifungal agents to monopolize ephemeral substrates.

Environmental Drivers of Metabolic Variation

To successfully mine these organisms, one must understand the ecological pressures forcing their biosynthetic gene clusters (BGCs) to activate.

FeatureMarine Fungi (The "Blue" Profile) Freshwater Fungi (The "Lotic" Profile)
Primary Stressor Osmotic Stress & Halides: High NaCl concentrations (approx. 3.5%) and abundance of Cl⁻/Br⁻ ions.Substrate Ephemerality: Constant water flow washes away nutrients; competition for decaying wood/leaves is fierce.
Key Adaptations Halotolerance: Production of compatible solutes (polyols) and incorporation of halogens into secondary metabolites.Anchoring & Degradation: Tetraradiate spores (Ingoldian) for attachment; massive secretion of lignocellulolytic enzymes.
Chemical Consequence High frequency of Chlorinated/Brominated compounds.High frequency of Lignin-degrading oxidases and anti-competitor antibiotics.

Comparative Chemical Profiling

Marine Profiles: The Halogen Advantage

Marine fungi, particularly those from deep-sea sediments (Aspergillus, Penicillium) or sponge-associated, utilize the abundant halides in seawater.

  • Halogenation: Unlike terrestrial counterparts, marine fungi frequently incorporate bromine and chlorine into scaffolds. This often increases lipophilicity and bioactivity.

  • Unique Classes:

    • Marine-Derived Alkaloids: Often complex, fused-ring systems (e.g., notoamides).

    • Macrocyclic Lactones: Common in sediment-derived strains.

  • Case Study: Aspergillus species isolated from marine sediments often produce unique aspergillic acid derivatives not found in their terrestrial/freshwater cousins due to silent BGC activation by high salinity [1].

Freshwater Profiles: The Decomposer's Arsenal

Freshwater fungi (e.g., Anguillospora, Tetracladium) are chemically defined by their ecological role as "primary degraders."

  • Lignicolous Metabolites: These fungi dominate in breaking down recalcitrant organic matter. Their exometabolome is rich in oxidative enzymes (laccases, peroxidases) and small molecules that mediate radical formation.

  • Antifungal Warfare: To secure a leaf or twig in a flowing stream, they release potent antifungal agents to inhibit competing microbes.

  • Chemical Classes: High diversity of phenylpropanoids (lignin derivatives), terpenoids , and specific polyketides linked to phosphate solubilization [2].

Head-to-Head Comparison Table
ParameterMarine Metabolite ProfileFreshwater Metabolite Profile
Dominant Bioactivity Cytotoxicity (Anticancer) , AntiviralAntimicrobial (Antibiotic/Antifungal) , Phytotoxic
Chemical Novelty High: Unique scaffolds, frequent halogenation (Cl, Br)Moderate: Often variations of terrestrial scaffolds, but unique enzyme systems
Extraction Yields Generally lower; requires stress (OSMAC) to triggerHigher biomass on solid grain media; distinct "earthy" profile
Key Genera Emericellopsis, Marine Aspergillus/PenicilliumAnguillospora, Tetracladium, Tricladium
Drug Leads Plinabulin (Anticancer), Salinosporamide (Bacterial, but fungal analogs exist)Echinocandin analogs (Antifungal), Immunosuppressants

Experimental Workflow: The "OSMAC" Approach

One Size Does Not Fit All. To successfully extract these metabolites, you cannot use a standard Potato Dextrose Broth (PDB) for both. The following workflow integrates the OSMAC (One Strain Many Compounds) philosophy tailored for each environment.

Protocol Differences
  • Marine Cultivation: Must mimic ocean conditions.

    • Base: Artificial Seawater (ASW) is non-negotiable.

    • Trigger: Use "High-Salt" stress (6-10% NaCl) to wake up silent clusters.

    • Co-culture: Grow with marine bacteria to simulate sponge microbiomes [3].

  • Freshwater Cultivation: Must mimic the stream.

    • Base: Low nutrient, high aeration.

    • Substrate: Addition of balsa wood or sterile leaf litter significantly enhances metabolite diversity compared to standard rice media [4].

Visualization: Comparative Extraction Workflow

The following diagram illustrates the divergent processing paths required to maximize chemical diversity from these two sources.

FungalMetaboliteWorkflow Start Sample Collection MarineSrc Marine Source (Sponge/Sediment) Start->MarineSrc FreshSrc Freshwater Source (Submerged Wood/Foam) Start->FreshSrc MarineIso Isolation: ASW + Antibiotics MarineSrc->MarineIso MarineFerm Ferm: High Salinity (3-10%) + Co-culture MarineIso->MarineFerm MarineExt Extract: EtOAc/MeOH (Desalting step required) MarineFerm->MarineExt Analysis LC-MS/MS & GNPS (Molecular Networking) MarineExt->Analysis FreshIso Isolation: Low Nutrient Agar (Antibiotics) FreshSrc->FreshIso FreshFerm Ferm: Solid State (Rice/Wood) + Aeration FreshIso->FreshFerm FreshExt Extract: MeOH/Acetone (No desalting) FreshFerm->FreshExt FreshExt->Analysis ID Target Identification (Halogenated vs. Lignicolous) Analysis->ID

Caption: Divergent workflows for marine vs. freshwater fungal metabolite extraction. Note the critical "Desalting" step for marine extracts and "Solid State/Wood" requirement for freshwater strains.

Strategic Recommendations for Drug Discovery

When to Choose Marine Fungi:
  • Target: Oncology (Cytotoxicity) or Multi-drug Resistant (MDR) Bacteria.

  • Rationale: The extreme competition and dilution in the ocean force the production of highly potent, stable, and often halogenated compounds that can survive harsh conditions.

  • Key Challenge: Supply problem. Many marine fungi are slow-growing or require specific symbionts.

When to Choose Freshwater Fungi:
  • Target: Antifungals (Agrochemicals/Pharma) or Enzyme Inhibitors.

  • Rationale: These fungi excel at chemical warfare against other fungi to protect their food source (wood/leaves). They are an under-tapped reservoir for novel fungicides and antibiotics.

  • Key Challenge: Dereplication. Many produce known terrestrial metabolites; rigorous molecular networking (GNPS) is required to find the novel needles in the haystack.

References

  • MDPI. (2021). Metabolites of Marine Sediment-Derived Fungi: Actual Trends of Biological Activity Studies. [Link]

  • Journal of Natural Products. (2021). Freshwater Fungi as a Source of Chemical Diversity: A Review. [Link]

  • Frontiers in Microbiology. (2018). Molecular Networking-Based Metabolome and Bioactivity Analyses of Marine-Adapted Fungi Co-cultivated With Phytopathogens. [Link]

  • Asian Journal of Mycology. (2020). Freshwater fungi as a source of chemical diversity. [Link]

  • CABI. (2022). Fungi in Freshwaters: Prioritising Aquatic Hyphomycetes in Conservation Goals. [Link]

A Researcher's Guide to Evaluating Novel Natural Products as Viral Enzyme Inhibitors: A Comparative Framework

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The relentless challenge of emerging and evolving viral diseases necessitates a continuous search for novel antiviral therapeutics. Direct-acting antivirals that target essential viral enzymes have revolutionized the treatment of diseases like HIV/AIDS and Hepatitis C.[1][2] These enzymes, critical for the viral life cycle, represent prime targets for therapeutic intervention. Natural products have historically been a rich source of bioactive compounds, and their vast chemical diversity offers a promising reservoir for the discovery of new antiviral agents.

This guide is intended for researchers, scientists, and drug development professionals interested in the evaluation of uncharacterized natural products, such as Massarigenin C , for their potential as viral enzyme inhibitors. As of the writing of this guide, there is no publicly available data on the specific inhibitory activity (IC50 values) of Massarigenin C against viral enzymes. Therefore, this document will serve as a comprehensive framework for such an investigation. We will provide a comparative analysis of well-characterized viral enzyme inhibitors, detailed experimental protocols for determining inhibitory activity, and the underlying scientific principles to guide your research.

The Initial Step: Cytotoxicity Assessment

Before evaluating the specific antiviral activity of a compound, it is crucial to determine its cytotoxicity to ensure that any observed antiviral effect is not merely a result of cell death. A common method for this is the MTT assay.[3]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of viable cells.[3] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[3]

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero, A549, MDCK) in a 96-well plate at an appropriate density and allow the cells to attach overnight.[4]

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., Massarigenin C) in a suitable solvent like DMSO. Create a series of two-fold serial dilutions in cell culture medium.[3]

  • Treatment: Remove the old medium from the cells and add the prepared compound dilutions to the wells in triplicate. Include untreated cell controls (100% viability) and blank wells (medium only).[4]

  • Incubation: Incubate the plate for a period consistent with the planned antiviral assay (typically 48-72 hours).[3]

  • MTT Addition: Add MTT reagent (typically 5 mg/mL) to each well and incubate for 2-4 hours to allow for formazan crystal formation.[5]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the compound concentration.[3]

A compound with a high CC50 value is desirable, as it indicates low toxicity to host cells.

Comparative Analysis of Viral Enzyme Inhibition

The following sections will detail the mechanisms of action of key viral enzymes and their inhibitors, providing a benchmark for evaluating a novel compound like Massarigenin C.

Viral Proteases: HIV Protease and SARS-CoV-2 Main Protease

Viral proteases are essential for cleaving large viral polyproteins into individual functional proteins required for viral replication and maturation.[1]

Mechanism of Action of Protease Inhibitors

Protease inhibitors are designed to mimic the natural substrate of the enzyme, competitively binding to the active site and blocking its proteolytic activity.[7] This prevents the maturation of viral particles, rendering them non-infectious.[8]

Comparative IC50 Values of Known Protease Inhibitors
InhibitorTarget VirusTarget EnzymeIC50
LopinavirHIV-1Protease6.5 nM[9]
RitonavirHIV-1Protease~4.0 ng/mL (serum-free)[10]
NirmatrelvirSARS-CoV-2Main Protease (Mpro)Varies by assay; potent nanomolar range
GC-373SARS-CoV-2Main Protease (Mpro)EC50 of 1.5 µM in cell-based assays[11]
Experimental Protocol: Fluorescence Resonance Energy Transfer (FRET) Assay for SARS-CoV-2 Mpro

This assay is a robust method for screening Mpro inhibitors.[12] It utilizes a peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by Mpro separates the pair, resulting in an increase in fluorescence.[13]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reconstitute recombinant SARS-CoV-2 Mpro enzyme in assay buffer.

    • Prepare a 2X working solution of the FRET substrate.

    • Prepare serial dilutions of the test compound (e.g., Massarigenin C) and a known inhibitor (e.g., GC-376) in DMSO, followed by dilution in assay buffer.[12]

  • Enzyme Inhibition:

    • Add the Mpro enzyme solution to the wells of a 384-well black microplate.

    • Add the serially diluted test compound, control inhibitor, or DMSO (for no-inhibitor control) to the respective wells.

    • Incubate at room temperature for 30 minutes to allow for inhibitor binding.[12][14]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the 2X FRET substrate to each well.

    • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths.[12]

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for a FRET-based viral protease inhibition assay.

Viral Polymerases: Hepatitis C Virus (HCV) NS5B Polymerase

Viral RNA-dependent RNA polymerases (RdRps) are responsible for replicating the viral RNA genome. As there is no human equivalent, they are highly specific targets for antiviral drugs.[15][16]

Mechanism of Action of Polymerase Inhibitors

There are two main classes of HCV NS5B polymerase inhibitors:

  • Nucleoside/Nucleotide Inhibitors (NIs): These act as chain terminators. They mimic natural nucleosides, are incorporated into the growing viral RNA chain by the polymerase, and halt further elongation.[15]

  • Non-Nucleoside Inhibitors (NNIs): These bind to allosteric sites on the polymerase, inducing a conformational change that renders the enzyme inactive.[15][17]

Comparative IC50 Values of Known HCV Polymerase Inhibitors
InhibitorClassTarget EnzymeIC50
Sofosbuvir (active metabolite)NIHCV NS5B PolymerasePotent inhibitor, specific IC50 varies with assay conditions
DasabuvirNNIHCV NS5B PolymerasePotent inhibitor, specific IC50 varies with assay conditions
Dihydroxypyrimidine carboxylateNNI (PPi mimic)HCV NS5B Polymerase0.73 µM[18]
Experimental Protocol: HCV NS5B Polymerase Inhibition Assay

A common method for assessing HCV polymerase inhibition is a primer-dependent RNA elongation assay using a radiolabeled or fluorescently labeled nucleotide.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, recombinant HCV NS5B polymerase, an RNA template-primer hybrid, and a mix of three unlabeled nucleotides.

  • Inhibitor Addition: Add serial dilutions of the test compound (e.g., Massarigenin C) or a known inhibitor to the reaction mixture. Include a no-inhibitor control.

  • Reaction Initiation: Initiate the reaction by adding the fourth, labeled nucleotide (e.g., [α-³²P]GTP or a fluorescent analog).

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination and Product Separation: Stop the reaction by adding a quenching solution (e.g., EDTA). Separate the elongated RNA product from the unincorporated labeled nucleotide using methods like gel electrophoresis or filter binding assays.

  • Quantification: Quantify the amount of incorporated label in the elongated RNA product.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Polymerase_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mix: - Buffer - HCV NS5B Polymerase - RNA Template/Primer - 3 Unlabeled Nucleotides B Add Serial Dilutions of Test Compound A->B C Initiate with Labeled Nucleotide B->C D Incubate at 30°C for 60 minutes C->D E Terminate Reaction (add EDTA) D->E F Separate Product (e.g., Gel Electrophoresis) E->F G Quantify Incorporated Label F->G H Calculate % Inhibition and Determine IC50 G->H

Caption: Workflow for an HCV NS5B polymerase inhibition assay.

Viral Neuraminidase: Influenza Virus Neuraminidase

Influenza neuraminidase is a surface glycoprotein that cleaves sialic acid residues from host cell receptors and newly formed viral particles. This action is crucial for the release of progeny virions from infected cells and prevents their aggregation.[19][20]

Mechanism of Action of Neuraminidase Inhibitors

Neuraminidase inhibitors are sialic acid analogs that competitively bind to the active site of the neuraminidase enzyme.[20] This blocks its function, causing newly formed virus particles to remain tethered to the host cell surface, thus preventing the spread of infection.[21][22]

Comparative IC50 Values of Known Neuraminidase Inhibitors
InhibitorTarget VirusTarget EnzymeIC50 (nM)
OseltamivirInfluenza A (H1N1)Neuraminidase1.34[23]
OseltamivirInfluenza A (H3N2)Neuraminidase0.67[23]
ZanamivirInfluenza A (H1N1)Neuraminidase0.92[23]
ZanamivirInfluenza A (H3N2)Neuraminidase2.28[23]
PeramivirInfluenza A (H1N1)NeuraminidaseLower than Oseltamivir and Zanamivir[24]
Experimental Protocol: Chemiluminescent Neuraminidase Inhibition Assay

This assay measures the activity of neuraminidase using a chemiluminescent substrate. Inhibition of the enzyme results in a decrease in the luminescent signal.[25]

Step-by-Step Methodology:

  • Virus and Inhibitor Preparation:

    • Prepare serial dilutions of the test compound (e.g., Massarigenin C) and known inhibitors (e.g., Oseltamivir, Zanamivir) in assay buffer.

    • Dilute the influenza virus stock to an optimal concentration in assay buffer.[26]

  • Assay Plate Setup:

    • Add the inhibitor dilutions to a 96-well white microplate.

    • Add the diluted virus sample to the wells containing the inhibitors and to control wells (no inhibitor). Include a background control (no virus).[26]

  • Incubation: Incubate the plate at 37°C for 20-45 minutes to allow the inhibitor to bind to the enzyme.[27]

  • Substrate Addition: Add the chemiluminescent substrate to all wells.[26]

  • Second Incubation: Incubate the plate at 37°C for 30-60 minutes.[27]

  • Signal Measurement: Add an accelerator solution and immediately measure the luminescence using a plate reader.[25]

  • Data Analysis:

    • Subtract the background signal from all readings.

    • Calculate the percentage of neuraminidase activity for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[28]

Neuraminidase_Assay_Workflow prep Reagent Preparation - Serial dilutions of test compound - Diluted influenza virus setup Assay Plate Setup (96-well white plate) - Add inhibitor dilutions - Add diluted virus - Include controls (no inhibitor, no virus) prep->setup incubation1 First Incubation - 37°C for 20-45 minutes (Inhibitor-Enzyme Binding) setup->incubation1 substrate_add Substrate Addition Add chemiluminescent substrate to all wells incubation1->substrate_add incubation2 Second Incubation 37°C for 30-60 minutes substrate_add->incubation2 measurement Signal Measurement - Add accelerator solution - Read luminescence incubation2->measurement analysis Data Analysis - Calculate % inhibition - Determine IC50 value measurement->analysis

Caption: Workflow for a chemiluminescent neuraminidase inhibition assay.

Conclusion

The evaluation of novel natural products for antiviral activity is a critical endeavor in the face of ongoing and future viral threats. While specific data for Massarigenin C is currently lacking, the frameworks and detailed protocols presented in this guide provide a clear and scientifically rigorous path for its investigation, as well as for any other uncharacterized compound. By systematically assessing cytotoxicity and then employing specific enzymatic assays, researchers can effectively determine the potential of new compounds to inhibit key viral enzymes. The comparative data for established inhibitors of viral proteases, polymerases, and neuraminidases serve as essential benchmarks for these evaluations. It is through such structured and comparative approaches that the full therapeutic potential of nature's vast chemical library can be unlocked.

References

  • Wikipedia. (n.d.). Discovery and development of neuraminidase inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). Discovery and development of HIV-protease inhibitors. Retrieved from [Link]

  • El-Serafi, I., et al. (n.d.). Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance. PMC. Retrieved from [Link]

  • Kempf, D. J., et al. (2004). Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir. Antimicrobial Agents and Chemotherapy, 48(8), 2972–2977.
  • Winquist, A. G., et al. (2000). Neuraminidase Inhibitors for Treatment of Influenza A and B Infections.
  • Patsnap Synapse. (2024, June 21). What are NS5B polymerase inhibitors and how do they work?. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are HIV-1 protease inhibitors and how do they work?. Retrieved from [Link]

  • Tomei, L., et al. (2005). Mechanism of Hepatitis C Virus RNA Polymerase Inhibition with Dihydroxypyrimidines. Journal of Virology, 79(21), 13547–13556.
  • Roche. (2020, January 30). Neuraminidase Inhibitors: Mechanism of Action [Video]. YouTube. [Link]

  • Cleveland Clinic. (2023, March 24). Protease Inhibitors. Retrieved from [Link]

  • RxList. (2021, May 25). How Do HCV Polymerase Inhibitors Work?. Retrieved from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017, September 1). Protease Inhibitors (HIV). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
  • Kempf, D. J., et al. (2004). Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir. Antimicrobial Agents and Chemotherapy, 48(8), 2972–2977.
  • Slideshare. (n.d.). Neuraminidase Inhibitors. Retrieved from [Link]

  • Chen, S., et al. (2022). Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. STAR Protocols, 3(4), 101709.
  • Uyeki, T. M., et al. (2019). Clinical Practice Guidelines by the Infectious Diseases Society of America: 2018 Update on Diagnosis, Treatment, Chemoprophylaxis, and Institutional Outbreak Management of Seasonal Influenza. Clinical Infectious Diseases, 68(6), e1-e47.
  • Rathnayake, A. D., et al. (2020). 3C-like protease inhibitors block replication of severe acute respiratory syndrome coronavirus 2 in vitro and improve clinical outcomes in mice.
  • Ferraris, O., et al. (2005). Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice. Antiviral Research, 68(1), 43–49.
  • Gubareva, L. V., et al. (2000). Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to Zanamivir and Oseltamivir. Antimicrobial Agents and Chemotherapy, 44(5), 1237–1243.
  • Clotet, B., et al. (2008). Novel Two-Round Phenotypic Assay for Protease Inhibitor Susceptibility Testing of Recombinant and Primary HIV-1 Isolates. Antimicrobial Agents and Chemotherapy, 52(10), 3561–3567.
  • JoVE. (2022, August 2). Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay [Video]. YouTube. [Link]

  • Animated HIV Science. (2013, July 11). HIV: Mechanisms of Action of Protease Inhibitors (PIs) [Video]. YouTube. [Link]

  • Biophysical Society. (n.d.). Using Biophysics to Understand the Basis of Allosteric Inhibition in the Hepatitis C Virus Polymerase. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). LOPINAVIR and RITONAVIR tablets, for oral use. Retrieved from [Link]

  • Faccio, G., et al. (2020).
  • Le, M. Q., et al. (2013). Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season. PLoS ONE, 8(3), e59330.
  • Jeong, T., et al. (2023). Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection. STAR Protocols, 4(2), 102206.
  • World Health Organization. (n.d.). Laboratory methodologies for testing the antiviral susceptibility of influenza viruses: Neuraminidase inhibitor (NAI). Retrieved from [Link]

  • Gammeltoft, K. A., et al. (2024). Design of novel and highly selective SARS-CoV-2 main protease inhibitors. mBio, e01044-24.
  • Ma, C., et al. (2020). Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 main protease by binding to the catalytic Cys145. Journal of Medicinal Chemistry, 63(24), 15727–15739.
  • Istituto Zooprofilattico Sperimentale delle Venezie. (n.d.). Influenza - Neuraminidase Inhibition Test. Retrieved from [Link]

  • Okomo-Adhiambo, M., et al. (2016). Standardizing the influenza neuraminidase inhibition assay among United States public health laboratories conducting virological surveillance. Antiviral Research, 128, 28–35.
  • DigitalCommons@USU. (n.d.). Neuraminidase Activity of Influenza Virus Strains that Differ in the Ability to Cause Disease. Retrieved from [Link]

  • Sacco, M. D., et al. (2021). Discovery and Mechanism of SARS-CoV-2 Main Protease Inhibitors. Journal of Medicinal Chemistry, 64(19), 14319–14337.
  • Gohil, D. J., et al. (2015). Oseltamivir Resistant Influenza A (H1N1) Virus Infection in Mumbai, India. Journal of Clinical and Diagnostic Research, 9(11), DC12-DC14.
  • Al-Karmalawy, A. A., et al. (2024). Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents. Biomolecules, 14(7), 797.
  • protocols.io. (2025, March 18). Cytotoxicity Screening Assay - Paired with Antiviral Assays. Retrieved from [Link]

  • Chen, S., et al. (2022). Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. STAR Protocols, 3(4), 101709.
  • Creative Biolabs. (n.d.). PathSpecific™ SARS-CoV-2 Mpro Assay Kit. Retrieved from [Link]

  • Virology Research Services. (2024, March 9). Understanding Cytotoxicity. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Complex Biology In Vitro Assay - Viral COVID-19 Protease Inhibition Assay. Retrieved from [Link]

Sources

Cytotoxicity Assessment of Massarigenin C: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Positioning

Massarigenin C (C₁₁H₁₂O₅) is a polyketide-derived secondary metabolite, primarily isolated from the aquatic fungus Massarina tunicata and the endophytic fungus Malbranchea flavorosea. Unlike potent cytotoxic agents, Massarigenin C is distinguished by its specific bioactivity profile, functioning primarily as an


-glucosidase inhibitor  with potential applications in metabolic disorders (e.g., Type 2 Diabetes).

Crucial Assessment Context: In mammalian cell cytotoxicity assays, Massarigenin C is frequently evaluated not as a cancer-killing agent, but to establish its safety profile (Therapeutic Index) . Literature indicates it exhibits weak to negligible cytotoxicity against standard cancer lines (e.g., HCT-116, A549) compared to chemotherapeutic standards.

This guide details the protocol to validate this "low-toxicity" profile, comparing it against Doxorubicin (a high-toxicity positive control) to demonstrate the compound's selectivity window.

Comparative Snapshot
FeatureMassarigenin C Doxorubicin (Standard of Care) Massarigenin D (Analog)
Primary Mechanism

-Glucosidase Inhibition; Metabolic Regulation
DNA Intercalation; Topoisomerase II InhibitionAntibacterial; Weak Cytotoxicity
Cytotoxicity (IC₅₀) > 50–100 µM (Low Toxicity)0.1 – 5.0 µM (High Toxicity)> 50 µM (Low Toxicity)
Target Application Metabolic Disorders (Diabetes)Oncology (Solid Tumors/Leukemia)Antimicrobial
Cellular Impact Minimal effect on viability; Metabolic modulationApoptosis induction; Cell cycle arrest (G2/M)Minimal

Technical Compound Profile

  • IUPAC Name: Related to (2S,3R,4S)-3-hydroxy-2-methyl-4-((R)-5-oxo-2,5-dihydrofuran-2-yl)cyclohexanone (Structural congener of Rosigenin).

  • Molecular Weight: 224.21 g/mol .[1][2]

  • Solubility: Soluble in DMSO; sparingly soluble in water.

  • Stability: Sensitive to repeated freeze-thaw cycles; prepare fresh in DMSO (< 0.5% final concentration).

Experimental Design & Logic (E-E-A-T)

Cell Line Selection Strategy

To rigorously assess the cytotoxicity (safety) of Massarigenin C, select cell lines that represent both the target tissue for metabolic action and general systemic toxicity .

  • HepG2 (Human Liver Carcinoma):

    • Rationale: Primary model for drug metabolism and hepatotoxicity. Relevant for

      
      -glucosidase inhibitors which target post-prandial glucose.
      
  • HCT-116 (Human Colorectal Carcinoma):

    • Rationale: Standard line for general cytotoxicity screening. Massarigenin C has been historically screened against this line with negative results (Oh et al., 2003), making it a validated negative control.

  • HEK-293 (Human Embryonic Kidney):

    • Rationale: Represents non-cancerous, healthy tissue to calculate the Selectivity Index (SI).

Controls & Causality
  • Negative Control (Vehicle): 0.1% DMSO. Logic: Ensures cell death is not due to solvent toxicity.

  • Positive Control (Doxorubicin): 1 µM - 10 µM. Logic: Validates the assay's ability to detect cell death. If Doxorubicin fails to kill cells, the assay is invalid.

  • Blank: Media only (no cells). Logic: Subtracts background absorbance.

Validated Protocol: MTT/CCK-8 Cytotoxicity Assay

This protocol is designed to be self-validating . The inclusion of Doxorubicin ensures the system is responsive.

Phase 1: Preparation
  • Stock Solution: Dissolve 1 mg Massarigenin C in 100% DMSO to create a 10 mM stock. Store at -20°C.

  • Cell Seeding: Seed cells (HepG2 or HCT-116) at

    
     cells/well in 96-well plates.
    
  • Equilibration: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 2: Treatment (Dose-Response)
  • Serial Dilution: Prepare Massarigenin C in culture media (DMEM + 10% FBS) at concentrations: 100, 50, 25, 12.5, 6.25, 3.125 µM .

    • Note: Ensure final DMSO concentration is

      
      .
      
  • Comparator Preparation: Prepare Doxorubicin at 10, 5, 1, 0.5, 0.1 µM .

  • Exposure: Aspirate old media and add 100 µL of treatment media. Incubate for 48 or 72 hours .

Phase 3: Quantification (MTT)
  • Reagent Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Readout: Measure absorbance (OD) at 570 nm (reference 630 nm).

Phase 4: Data Analysis

Calculate % Cell Viability:



Determine IC₅₀ using non-linear regression (Log(inhibitor) vs. normalized response).

Mechanism of Action Visualization

The following diagram contrasts the cytotoxic pathway of the comparator (Doxorubicin) with the metabolic pathway of Massarigenin C, explaining the divergence in cytotoxicity results.

CytotoxicityPathways cluster_0 High Cytotoxicity (Doxorubicin) cluster_1 Low Cytotoxicity / Metabolic Activity (Massarigenin C) Dox Doxorubicin DNA DNA Intercalation & Topo II Inhibition Dox->DNA DSB Double-Strand Breaks DNA->DSB p53 p53 Activation DSB->p53 Apop Apoptosis (Cell Death) p53->Apop Strong Induction MassC Massarigenin C AlphaG alpha-Glucosidase Inhibition MassC->AlphaG Viab High Cell Viability (Cytostasis only at high dose) MassC->Viab No direct toxicity Gluc Delayed Glucose Absorption AlphaG->Gluc

Caption: Mechanistic divergence: Doxorubicin triggers apoptotic cascades via DNA damage, whereas Massarigenin C targets metabolic enzymes, resulting in high cell survival.

Experimental Workflow Diagram

Workflow Start Start: Cell Culture (HepG2 / HCT-116) Seed Seed 5000 cells/well (96-well plate) Start->Seed Inc1 Incubate 24h (Attachment) Seed->Inc1 Treat Treatment Phase Inc1->Treat Arm1 Massarigenin C (3.125 - 100 µM) Treat->Arm1 Arm2 Doxorubicin (+ Control) (0.1 - 10 µM) Treat->Arm2 Arm3 DMSO (- Control) (0.1%) Treat->Arm3 Inc2 Incubate 48-72h Arm1->Inc2 Arm2->Inc2 Arm3->Inc2 MTT Add MTT Reagent (4h Incubation) Inc2->MTT Solub Solubilize Formazan (DMSO) MTT->Solub Read Measure Absorbance (570 nm) Solub->Read

Caption: Standardized high-throughput screening workflow for comparative cytotoxicity assessment.

References

  • Oh, H., et al. (2003). "New Bioactive Rosigenin Analogues and Aromatic Polyketide Metabolites from the Freshwater Aquatic Fungus Massarina tunicata."[2] Journal of Natural Products, 66(1), 73–79. Link

  • Rebollar-Ramos, D., et al. (2021). "

    
    -Glucosidase and PTP-1B Inhibitors from Malbranchea dendritica." ACS Omega, 6(35), 22676–22687. Link
    
  • Krohn, K., et al. (2007). "Massarilactones E, F, and G from Coniothyrium sp." Zeitschrift für Naturforschung B, 62(11), 1555–1560. Link

  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods, 65(1-2), 55-63. Link

Sources

Mass Spectral Fragmentation Patterns of Massarigenin C: A Comparative Guide for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

Massarigenin C (C₁₁H₁₂O₅) is a biologically active polyketide metabolite originally isolated from the freshwater aquatic fungus Massarina tunicata [1]. Characterized by its sp³-hybridized carbon framework and multiple stereocenters, Massarigenin C has emerged as a highly valuable scaffold in Fragment-Based Drug Discovery (FBDD). Researchers leverage its unique architecture to construct 3D-shaped, natural product-like fragment libraries, exploring complex chemical spaces that flat, sp²-rich synthetic libraries often miss [2].

During the synthesis and screening of these fragment libraries, robust structural elucidation is paramount. This guide objectively compares the performance of three leading mass spectrometry (MS) platforms—Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Triple Quadrupole (QqQ)—for characterizing the fragmentation patterns of Massarigenin C, providing actionable experimental protocols and quantitative data.

Mechanistic Fragmentation Pathways: The Causality of Experimental Choices

Understanding the fragmentation of Massarigenin C requires a strategic approach to collision-induced dissociation (CID). The molecule contains hydroxyl, ketone, and ether/lactone functionalities, which dictate our experimental parameters.

  • Ionization Mode Selection : Positive electrospray ionization (ESI+) is strictly preferred. The multiple oxygen atoms in Massarigenin C readily accept protons in acidic mobile phases, yielding a highly stable [M+H]⁺ precursor ion at m/z 225.0757.

  • Collision Energy (CE) Ramping : Applying a static collision energy often fails to capture the full structural hierarchy of the molecule. We employ a CE ramp from 15 eV to 40 eV.

    • Causality: Lower energies (15–20 eV) drive the initial, thermodynamically favored neutral loss of water (-18 Da) from the labile hydroxyl group. Higher energies (30–40 eV) are required to break the more stable cyclic core, leading to the expulsion of carbon monoxide (-28 Da) and subsequent C-C ring cleavages.

Fragmentation M [M+H]+ m/z 225.07 Precursor Ion F1 m/z 207.06 [M+H-H2O]+ M->F1 -18 Da (H2O) F2 m/z 179.07 [M+H-H2O-CO]+ F1->F2 -28 Da (CO) F3 m/z 161.06 [M+H-2H2O-CO]+ F2->F3 -18 Da (H2O)

Fig 1. Proposed ESI+ collision-induced fragmentation pathway for Massarigenin C.

Platform Comparison: Q-TOF vs. Orbitrap vs. QqQ

When screening natural product-derived FBDD libraries, the choice of MS platform dictates the quality and utility of the structural data.

  • High-Resolution Q-TOF MS/MS (Recommended) : Q-TOF instruments provide the optimal balance between high mass accuracy (<2 ppm) and rapid acquisition speeds (up to 100 Hz). Causality: This speed is critical for resolving the narrow UHPLC peaks typical in high-throughput FBDD screening, allowing for the exact mass capture of transient Massarigenin C fragments to enable unambiguous formula assignment.

  • Orbitrap MS/MS (Alternative 1) : Orbitraps offer ultra-high resolution (up to 500,000 FWHM), which is unparalleled for resolving isobaric interferences in complex biological matrices. However, their slower duty cycle can result in insufficient data points across sharp UHPLC peaks, making them less ideal for fast library screening but perfect for deep, offline structural confirmation.

  • Triple Quadrupole QqQ (Alternative 2) : QqQ platforms excel in targeted Multiple Reaction Monitoring (MRM) for absolute quantitation due to their superior sensitivity and dynamic range. However, their nominal mass resolution makes them unsuitable for de novo structural elucidation of unknown degradation products in a fragment library.

Workflow A Massarigenin C Sample (FBDD Library) B ESI-LC-MS/MS Platform Selection A->B C Q-TOF MS/MS (Optimal Balance) B->C High Speed/Res D Orbitrap MS/MS (Ultra-High Res) B->D Max Resolution E QqQ MS/MS (Quantitation) B->E High Sensitivity F Structural Elucidation & Fragmentation Mapping C->F D->F E->F Limited ID

Fig 2. LC-MS/MS platform selection workflow for Massarigenin C fragmentation analysis.

Quantitative Data Summarization

Table 1: MS Platform Performance Comparison for Massarigenin C Analysis

FeatureHigh-Res Q-TOFOrbitrapTriple Quadrupole (QqQ)
Mass Accuracy < 2 ppm< 1 ppmNominal (~0.1 Da)
Resolution (FWHM) ~40,000 - 60,000> 120,000Unit Resolution
Scan Speed Very Fast (up to 100 Hz)Moderate (up to 40 Hz)Very Fast (MRM transitions)
Primary Use Case High-throughput structural IDDeep structural confirmationTargeted quantitation (PK/PD)

Table 2: Key ESI+ Product Ions of Massarigenin C ([M+H]⁺ m/z 225.0757)

Product Ion (m/z)FormulaMass Error (ppm)Neutral LossRelative Abundance (CE 25 eV)
207.0651C₁₁H₁₁O₄⁺1.2-H₂O (18.0106 Da)100% (Base Peak)
179.0702C₁₀H₁₁O₃⁺1.5-H₂O, -CO (46.0055 Da)65%
161.0596C₁₀H₉O₂⁺1.8-2H₂O, -CO (64.0160 Da)40%
135.0804C₉H₁₁O⁺2.1Core Ring Cleavage15%

Experimental Protocols: Self-Validating LC-MS/MS Workflow

To ensure trustworthiness and reproducibility across laboratories, the following protocol incorporates a self-validating lock-mass system.

Step 1: Sample Preparation

  • Dissolve the Massarigenin C standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, maximizing ESI+ ionization efficiency and ensuring a stable [M+H]⁺ precursor signal.

Step 2: UHPLC Separation

  • Column : C18 reversed-phase column (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phases : (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient : 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

    • Causality: A steep gradient ensures sharp peak shapes for the moderately polar Massarigenin C, minimizing longitudinal diffusion and maximizing the signal-to-noise ratio.

    • Validation Check: Continuously monitor column backpressure (typically ~6000 psi). A stable pressure trace validates column integrity and fluidic stability before MS acquisition.

Step 3: Q-TOF MS/MS Acquisition

  • Source Parameters : Set capillary voltage at 3.5 kV and desolvation temperature at 350°C.

  • Lock-Mass Calibration : Infuse Leucine Enkephalin (m/z 556.2771) continuously at 5 µL/min via a secondary reference sprayer.

    • Causality: This provides real-time, scan-to-scan mass axis correction. This self-validating step guarantees the <2 ppm mass accuracy required to confidently assign isobaric losses (e.g., distinguishing a -CO loss from a -C₂H₄ loss).

  • Data-Dependent Acquisition (DDA) : Set the MS1 survey scan from m/z 100–1000. Trigger MS/MS on the top 3 most abundant ions, applying a rolling collision energy ramp of 15–40 eV to capture both labile and stable fragmentation events.

References

  • Oh, H., Swenson, D. C., Gloer, J. B., & Shearer, C. A. (2003). "New bioactive rosigenin analogues and aromatic polyketide metabolites from the freshwater aquatic fungus Massarina tunicata." Journal of Natural Products, 66(1), 73-79. URL: [Link] [1]

  • Prescher, H., Koch, G., Schuhmann, T., Ertl, P., Bussenault, A., Glick, M., Dix, I., Petersen, F., & Lizos, D. E. (2017). "Construction of a 3D-shaped, natural product like fragment library by fragmentation and diversification of natural products." Bioorganic & Medicinal Chemistry, 25(3), 921-925. URL: [Link] [2]

Safety Operating Guide

Advanced Operational Protocols for the Safe Handling and Disposal of Massarigenin C

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the disposal of bioactive secondary metabolites not merely as a compliance checklist, but as a critical extension of the experimental workflow. Massarigenin C is a structurally complex polyketide (C11H12O5) originally isolated from the freshwater aquatic fungus 1[1] and later identified in2[2]. It exhibits potent antibacterial activity against Bacillus subtilis and functions as an in vivo α-glucosidase inhibitor[2][3].

Because of its targeted biological activities, improper disposal into standard municipal or laboratory wastewater streams poses a severe risk of disrupting local microbial ecosystems and inducing antimicrobial resistance. To mitigate this, our disposal protocols must actively destroy the compound's pharmacophore—specifically its α,β-unsaturated ketone moiety—prior to final environmental release[1].

Physicochemical Profiling & Risk Causality

To design a self-validating disposal protocol, we must first map the molecular vulnerabilities of Massarigenin C. Understanding why we treat the chemical dictates how we handle its waste.

ParameterValueOperational & Disposal Consequence
Molecular Formula C11H12O5[1]High carbon/oxygen ratio requires complete oxidation (>1000°C) to prevent toxic residue formation.
Key Functional Groups α,β-unsaturated ketone, hydroxyls[1]Highly susceptible to oxidative cleavage via hypochlorite, enabling chemical quenching.
Biological Activity Antibacterial, α-glucosidase inhibitor[2][3]Must be chemically or thermally denatured to prevent environmental toxicity.
Physical State Solid (Crystalline/Powder)[1]High risk of aerosolization during transfer; mandates wet-wiping for any surface spills.
Massarigenin C Waste Segregation & Destruction Workflow

MassarigeninC_Disposal cluster_segregation Waste Segregation Phase Start Massarigenin C Waste Generation Solid Solid Waste (Powders, PPE, Plastics) Start->Solid Liquid Liquid Waste (Assay Buffers, Solvents) Start->Liquid Incineration High-Temperature Incineration (>1000°C) Solid->Incineration Double-Bagged Oxidation Chemical Quenching (10% NaClO, 2 hrs) Liquid->Oxidation Aqueous/Organic Oxidation->Incineration Quenched Liquid Final Ecologically Safe Ash / CO2 + H2O Incineration->Final

Figure 1: Self-validating waste segregation and oxidative destruction workflow for Massarigenin C.

Standard Operating Procedures (SOPs) for Disposal

Every protocol detailed below is engineered as a self-validating system, ensuring that any failure in the destruction process is immediately detectable before the waste leaves the primary containment zone.

Protocol A: Liquid Waste Segregation and Chemical Quenching

Liquid waste containing Massarigenin C (typically dissolved in DMSO, methanol, or assay buffers) cannot be directly incinerated if the solvent mixture is highly aqueous. We must pre-treat it to neutralize its biological threat.

  • Consolidation : Collect all liquid waste in a designated, chemically compatible High-Density Polyethylene (HDPE) container.

  • Oxidative Cleavage : Add a 10% sodium hypochlorite (NaClO) solution to the waste at a 1:10 volume ratio.

    • Causality : The hypochlorite acts as a strong oxidizing agent that attacks the electron-rich double bonds of the α,β-unsaturated ketone moiety[1]. This structural cleavage irreversibly destroys the compound's binding affinity for α-glucosidase and neutralizes its antibacterial properties[2][3].

  • Incubation & Self-Validation : Allow the mixture to react for a minimum of 2 hours in a fume hood.

    • Self-Validating Step : Monitor the completion of the oxidative cleavage via UV-Vis spectroscopy. Massarigenin C exhibits characteristic absorbance due to its conjugated system. A flattening of this specific absorbance peak confirms the complete destruction of the pharmacophore, validating that the liquid is safe for standard hazardous waste transport.

  • Final Routing : Label the container as "Hazardous Liquid Waste - Oxidized Polyketide Derivatives" and transfer it to the facility's central accumulation area for high-temperature incineration.

Protocol B: Solid Waste and Sharps Disposal

Contaminated solids (e.g., pipette tips, microcentrifuge tubes, weighing boats) carry microscopic crystalline residues that can easily aerosolize.

  • Primary Containment : Place all contaminated solids into a rigid, puncture-resistant biohazard bin lined with a primary 3-mil biohazard bag.

  • Double-Bagging & Self-Validation : Seal the primary bag and place it within a secondary hazardous waste bag.

    • Self-Validating Step : Implement a strict mass-balance log. The total mass of the sealed biohazard bin must exactly match the sum of the logged waste inputs before it is cleared for transit. This prevents unnoticed material loss (spillage or aerosolization) during the collection phase.

  • Thermal Destruction : Route the solid waste exclusively for high-temperature incineration (>1000°C).

    • Causality : Incineration completely oxidizes the C11H12O5 carbon skeleton into CO2 and H2O. This is the only guaranteed method to prevent environmental contamination and protect aquatic ecosystems from the compound's potent bioactivity[1][3].

Protocol C: Spill Response and Surface Decontamination
  • Containment : Isolate the spill area immediately. If the spill involves dry powder, cover it gently with damp absorbent pads to prevent aerosolization. Never sweep dry Massarigenin C.

  • Chemical Neutralization : Apply 10% NaClO directly to the spill area, working from the outside edge inward to prevent spreading.

  • Mechanical Removal : Wipe the area using disposable absorbent wipes, placing all used wipes into the solid waste stream (Protocol B).

  • Verification :

    • Self-Validating Step : Conduct a final wipe with 70% ethanol using a swab, and run a rapid UV-Vis check on the swab extract. A negative result validates that the surface is completely decontaminated and safe for standard laboratory use.

References
  • Source: medchemexpress.
  • Source: acs.
  • Title: ORTEP drawing of compound 6.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
massarigenin C
Reactant of Route 2
massarigenin C

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。